molecular formula C20H25N5O9 B1252249 Nikkomycin Lz

Nikkomycin Lz

Cat. No.: B1252249
M. Wt: 479.4 g/mol
InChI Key: HYBLVRJOBLCCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nikkomycin Lz is a peptide.
This compound has been reported in Streptomyces tendae with data available.

Properties

Molecular Formula

C20H25N5O9

Molecular Weight

479.4 g/mol

IUPAC Name

2-[(2-amino-4-hydroxy-3-methyl-4-pyridin-2-ylbutanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C20H25N5O9/c1-8(13(27)9-4-2-3-6-22-9)11(21)17(30)24-12(19(31)32)16-14(28)15(29)18(34-16)25-7-5-10(26)23-20(25)33/h2-8,11-16,18,27-29H,21H2,1H3,(H,24,30)(H,31,32)(H,23,26,33)

InChI Key

HYBLVRJOBLCCCY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=N1)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N

Synonyms

nikkomycin L(z)
nikkomycin Lz

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Origin of Nikkomycin Z

This document provides a comprehensive overview of the discovery, origin, and fundamental characteristics of Nikkomycin Z, a potent antifungal agent. It is intended for an audience with a technical background in microbiology, biochemistry, and pharmaceutical sciences.

Discovery and Origin

Initial Discovery

Nikkomycin Z was first discovered in the 1970s by Dähn and his colleagues at Bayer Pharmaceuticals.[1][2] It was identified as a secondary metabolite with notable antifungal properties, particularly against plant pathogens.[2] The initial interest in Nikkomycin Z grew substantially when it was identified as a potent inhibitor of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1] This mechanism of action is particularly promising as chitin is absent in mammals, suggesting a high degree of selective toxicity.[1][3]

Producing Microorganisms

The original source of Nikkomycin Z was the soil bacterium Streptomyces tendae.[2][4][] Subsequently, another species, Streptomyces ansochromogenes, was also identified as a producer of nikkomycins, including Nikkomycin Z and its structural isomer Nikkomycin X.[6] These actinomycetes remain the primary sources for the fermentative production of this antibiotic.

Quantitative Data

Nikkomycin Z's efficacy and production have been quantified in various studies. The following tables summarize key quantitative metrics, including production yields from engineered strains and its inhibitory activity against various fungal pathogens.

Table 1: Production Yields of Nikkomycin Z
Producing StrainConditionYieldReference
Streptomyces ansochromogenes sanPDMGenetic modification (sanP disruption)300 mg/L[6]
Streptomyces ansochromogenes sanPDMUracil feeding (2 g/L)800 mg/L[6]
Streptomyces tendae ΔNikQOptimized fermentation process2.3 g/L[7][8]
Table 2: In Vitro Inhibitory Activity of Nikkomycin Z
MetricTargetValueReference
Kᵢ (Inhibition Constant)Candida albicans chitin synthase0.16 µM[9]
MIC₅₀ (Mycelial Phase)Coccidioides immitis4.9 µg/mL[10]
MIC₅₀Candida auris2 mg/L[11]
MIC₉₀Candida auris32 mg/L[11]
MIC (Dähn et al.)Mucor hiemalis & Rhizopus circinans1 µg/mL[2]

Experimental Protocols

Isolation and Purification of Nikkomycin Z

A scalable and reliable manufacturing process is critical for the clinical development of Nikkomycin Z. The primary challenge in purification is the separation of Nikkomycin Z from its structurally similar isomer, Nikkomycin X.[7]

Protocol Overview:

  • Fermentation and Clarification: Streptomyces tendae (e.g., a genetically modified ΔNikQ strain to suppress Nikkomycin X production) is cultured in a suitable fermentation medium.[7][8] The resulting broth is diluted with water and centrifuged using a disc stack centrifuge to remove biomass. The supernatant is then passed through a series of filters (e.g., 10, 5, and 1 micron) for clarification.[7]

  • Cation Exchange Chromatography: The clarified broth is adjusted to a pH between 4 and 7 and loaded onto a strong cation exchange resin.[12] After washing, the adsorbed material, including Nikkomycin Z, is eluted with a mild base solution, such as dilute ammonia water.[12]

  • Anion Exchange Chromatography: The eluate of interest is then contacted with a suitable anion exchange resin. The adsorbed material is subsequently eluted with a mild acid solution.[12]

  • Hydrophobic Interaction Chromatography (HIC): To separate undesired organic compounds, the eluate from the previous step is subjected to HIC. The column is eluted with water to obtain a concentrated and purified solution of Nikkomycin Z.[12]

  • Final Isolation: The product peaks are collected, acidified to form a suitable salt (e.g., HCl), and isolated by drying, typically through lyophilization, to yield the final product with high purity (>98%).[7][12]

Chitin Synthase Inhibition Bioassay

The mechanism of action of Nikkomycin Z is the competitive inhibition of chitin synthase.[][13] A common method to quantify this inhibition is the radiolabel incorporation assay.

Protocol Overview:

  • Organism Preparation: Candida albicans cells are grown under appropriate conditions (in vitro or harvested from an in vivo infection model).[14][15]

  • Reaction Mixture: A reaction mixture is prepared containing permeabilized yeast cells (or a cell-free enzyme preparation), the substrate UDP-N-acetyl-D-[U-¹⁴C]glucosamine, and various concentrations of Nikkomycin Z.[9][14]

  • Incubation: The reaction is incubated to allow for the synthesis of chitin.

  • Quantification of Chitin Synthesis: The reaction is stopped, and the amount of radiolabeled N-acetylglucosamine incorporated into the alkali-insoluble chitin polymer is measured. This is typically done by filtering the reaction mixture and measuring the radioactivity of the retained polymer using a scintillation counter.[14]

  • Data Analysis: The rate of chitin synthesis at different inhibitor concentrations is determined and plotted (e.g., using a Dixon plot) to calculate the inhibition constant (Kᵢ).[9] Specific labeling of chitin is confirmed through methods like chitinase digestion and analysis of acid hydrolysates.[14][15]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway of Nikkomycin Z

Nikkomycins are peptidyl nucleoside antibiotics.[6] The biosynthesis of Nikkomycin Z involves the assembly of a nucleoside moiety and a peptidyl moiety. Uridine monophosphate (UMP) serves as the direct precursor for the nucleoside part, while L-glutamate and L-lysine are precursors for the peptidyl portion.[6] Genetic manipulation of the biosynthetic gene cluster, for instance, by disrupting the sanP gene which is crucial for the formation of the imidazolone ring in Nikkomycin X, can lead to the selective production of Nikkomycin Z.[6]

Nikkomycin_Z_Biosynthesis_Pathway cluster_precursors Precursors UMP UMP SanS SanS (Enolpyruvyl transferase) UMP->SanS Uracil Uracil SanR SanR (Uracil phosphoribosyltransferase) Uracil->SanR Upp PRPP PRPP PRPP->SanR L_His L-Histidine SanO_Q SanO, SanQ L_His->SanO_Q Intermediate1 Nucleoside Moiety Precursor Ligation Ligation Enzyme Intermediate1->Ligation L_Lys L-Lysine Peptide_Synthase Peptide Synthetases L_Lys->Peptide_Synthase L_Glu L-Glutamate L_Glu->Peptide_Synthase Peptidyl_Moiety Peptidyl Moiety Peptidyl_Moiety->Ligation NikZ Nikkomycin Z SanR->UMP SanS->Intermediate1 SanO_Q->Intermediate1 Peptide_Synthase->Peptidyl_Moiety Ligation->NikZ

Caption: Simplified biosynthetic pathway of Nikkomycin Z.

Mechanism of Action

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[13] Its structure mimics that of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme.[][13] By binding to the active site of chitin synthase, Nikkomycin Z blocks the synthesis of chitin, an essential polysaccharide component of the fungal cell wall.[3][11] The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell lysis and fungal death.[10] The effectiveness of Nikkomycin Z depends on its transport into the fungal cell, which is mediated by a dipeptide permease system, and its affinity for the various chitin synthase isoenzymes present in the target fungus.[9][13]

References

Streptomyces tendae: A Comprehensive Technical Guide to Nikkomycin Z Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Streptomyces tendae as a source of the potent antifungal agent, Nikkomycin Z. This document details the fermentation processes, purification strategies, and analytical methodologies required for the successful production and isolation of Nikkomycin Z. Furthermore, it delves into the regulatory mechanisms governing its biosynthesis, offering insights for strain improvement and yield optimization.

Introduction to Nikkomycin Z

Nikkomycin Z is a nucleoside-peptide antibiotic produced by the bacterium Streptomyces tendae. It exhibits potent antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1] This mode of action makes it an attractive candidate for the development of novel antifungal therapies, particularly against pathogenic fungi such as Candida and Aspergillus species.[1] The primary challenge in the production of Nikkomycin Z is often the co-production of structurally similar analogs, such as Nikkomycin X, which complicates downstream purification.[2]

Quantitative Data on Nikkomycin Z Production

The production of Nikkomycin Z from Streptomyces tendae has been optimized through strain improvement and process development. The following tables summarize key quantitative data from various studies.

Strain Fermentation Titer (g/L) Reference
S. tendae ATCC 31160 (Wild Type)0.13[2]
S. tendae ΔNikQ 25-20.11[2]
S. tendae ΔNikQ (Improved Strain)2.3[2]
S. ansochromogenes (Nikkomycin Z producing strain)0.3[3]
S. ansochromogenes (with uracil feeding)0.8[3]

Table 1: Fermentation Titers of Nikkomycin Z from Different Streptomyces Strains.

Purification Step Yield (%) Purity (%) Reference
Cation Exchange Chromatography84-[2]
Overall Purification79>98[2]

Table 2: Purification Yield and Purity of Nikkomycin Z.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces tendae, and the fermentation, purification, and analysis of Nikkomycin Z.

Culture Media and Inoculum Development

Sporulation Medium (SM2):

  • Soluble Starch: 10 g/L

  • Casein: 1 g/L

  • Peptone: 1 g/L

  • Yeast Extract: 1 g/L

  • Agar: 15 g/L

  • Streptomycin: 200 µg/mL (for resistant strains)

Production Medium:

  • Soybean Meal: 30 g/L[4]

  • Mannitol: 40 g/L[4]

  • Yeast Extract: 10 g/L[4]

  • Starch: 10 g/L[4]

  • Uracil: 0.4 g/L (optional, for enhanced production)[4]

Inoculum Preparation Workflow:

G cluster_prep Inoculum Preparation spore_stock Spore Stock of S. tendae sporulation_plate Spread on Sporulation Agar (SM2) spore_stock->sporulation_plate incubation1 Incubate at 35°C for 5 days sporulation_plate->incubation1 colony_transfer Transfer colonies to fresh SM2 plates incubation1->colony_transfer incubation2 Incubate at 35°C for 2 days colony_transfer->incubation2 seed_flask_inoculation Inoculate liquid medium incubation2->seed_flask_inoculation seed_flask_culture Incubate at 30°C, 200 RPM (overnight) seed_flask_inoculation->seed_flask_culture

Caption: Workflow for the preparation of S. tendae inoculum.

Fermentation Protocol
  • Seed Culture: Inoculate a seed flask containing the production medium with a fresh culture of S. tendae. Incubate at 30°C with agitation (200 RPM) until a healthy culture is established (typically overnight).[2]

  • Production Fermentation: Transfer the seed culture to a production-scale bioreactor containing the production medium.

  • Fermentation Parameters:

    • Temperature: Maintain at 30°C.

    • pH: Initially, allow the pH to drop. Once production begins, maintain the pH at 5.2 using 5 N sodium hydroxide.[2]

    • Dissolved Oxygen: Maintain a sufficient level of dissolved oxygen, as it is crucial for Nikkomycin production.[5]

  • Monitoring: Periodically take samples to monitor cell growth (wet cell weight), substrate consumption (e.g., mannitol concentration), and Nikkomycin Z titer.[2]

  • Harvest: Continue the fermentation for approximately 110 hours or until the primary carbon source (mannitol) is depleted to less than 10 g/L. Cool the reactor for harvesting.[2]

Purification Protocol

The following is a multi-step protocol for the purification of Nikkomycin Z from the fermentation broth.

Purification Workflow:

G cluster_purification Nikkomycin Z Purification harvested_broth Harvested Fermentation Broth centrifugation Centrifugation harvested_broth->centrifugation filtration Filtration (10, 5, 1 µm) centrifugation->filtration cation_exchange Cation Exchange Chromatography filtration->cation_exchange anion_exchange Anion Exchange Chromatography cation_exchange->anion_exchange reverse_phase Reverse Phase Chromatography anion_exchange->reverse_phase concentration Concentration and Drying reverse_phase->concentration final_product Nikkomycin Z HCl (>98% purity) concentration->final_product

Caption: A multi-step workflow for the purification of Nikkomycin Z.

  • Cell Removal: Dilute the harvested broth with reverse osmosis (RO) water and centrifuge to remove the S. tendae cells.[2]

  • Clarification: Filter the supernatant sequentially through 10 µm, 5 µm, and 1 µm filters to remove any remaining solids.[2]

  • Cation Exchange Chromatography (Capture Step):

    • Load the clarified broth onto a cation exchange column. This step removes proteins and pigments.

    • Elute Nikkomycin Z using an alkaline solution, such as ammonium hydroxide.[2]

  • Anion Exchange Chromatography: Further purify the Nikkomycin Z fraction using an anion exchange column to remove other impurities.

  • Reverse Phase Chromatography (Fine Purification): Employ a reverse phase chromatography column for the final purification step to achieve high purity.

  • Concentration and Drying: Concentrate the purified Nikkomycin Z solution and dry to obtain the final product as Nikkomycin Z HCl.[2]

Analytical Methodology: HPLC Quantification

High-Performance Liquid Chromatography (HPLC) for Nikkomycin Z Quantification:

Parameter Condition
Column Zorbax SB-C18 reverse-phase
Mobile Phase A 5 mM ammonium acetate in water
Mobile Phase B Methanol
Gradient Linear gradient of 0-20% B over 15 minutes
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Injection Volume 20 µL

Table 3: HPLC Parameters for Nikkomycin Z Analysis.

Regulation of Nikkomycin Z Biosynthesis

The biosynthesis of Nikkomycin is a complex process regulated by a cascade of signaling molecules and regulatory proteins. While much of the detailed research has been conducted on the closely related Streptomyces ansochromogenes, the pathway is expected to be highly conserved in S. tendae.

The regulatory pathway involves butenolide-type signaling molecules (SABs) that, upon binding to their receptor (SabR1), alleviate the repression of a transcriptional activator (CprC). CprC then activates the expression of a pleiotropic regulatory gene, adpA. AdpA, in turn, activates the expression of the Nikkomycin biosynthetic genes, leading to the production of the antibiotic.[6][7][8]

Regulatory Pathway of Nikkomycin Biosynthesis:

G cluster_regulation Nikkomycin Biosynthesis Regulation SABs SABs (Signaling Molecules) SabR1 SabR1 (Repressor) SABs->SabR1 binds & inactivates cprC_gene cprC gene SabR1->cprC_gene represses CprC CprC (Activator) cprC_gene->CprC expresses adpA_gene adpA gene CprC->adpA_gene activates AdpA AdpA (Pleiotropic Regulator) adpA_gene->AdpA expresses nik_genes Nikkomycin Biosynthetic Genes AdpA->nik_genes activates Nikkomycin Nikkomycin Z Production nik_genes->Nikkomycin leads to

Caption: A simplified model of the regulatory cascade for Nikkomycin biosynthesis.

Conclusion

Streptomyces tendae remains a vital source for the production of the clinically important antifungal agent, Nikkomycin Z. Through a combination of strain improvement, optimized fermentation conditions, and robust purification strategies, high-titer and high-purity Nikkomycin Z can be obtained. A thorough understanding of the underlying biosynthetic and regulatory mechanisms will continue to drive further improvements in the production of this promising therapeutic compound. This guide provides the foundational knowledge and detailed protocols to aid researchers and drug development professionals in their efforts to harness the potential of Streptomyces tendae for Nikkomycin Z production.

References

Nikkomycin Z: A Deep Dive into Competitive Inhibition of Fungal Chitin Synthase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nikkomycin Z, a nucleoside-peptide antibiotic, stands as a promising antifungal agent due to its highly specific mechanism of action: the competitive inhibition of chitin synthase.[1][2] This enzyme is pivotal for the integrity of the fungal cell wall, a structure absent in mammals, rendering Nikkomycin Z a selective and potentially low-toxicity therapeutic.[1][3] This technical guide delves into the core of Nikkomycin Z's function, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the biochemical pathways involved. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Nikkomycin Z's potential in the ongoing search for novel antifungal therapies.

Mechanism of Action: Competitive Inhibition

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[4][] Structurally, it mimics the enzyme's natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[] This structural similarity allows Nikkomycin Z to bind to the active site of chitin synthase, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of N-acetylglucosamine into chitin chains.[6] The resulting deficiency in chitin weakens the fungal cell wall, leading to osmotic instability and eventual cell lysis.[3][4]

Quantitative Inhibition Data

The potency of Nikkomycin Z varies across different fungal species and their respective chitin synthase isoenzymes. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

Table 1: IC50 Values of Nikkomycin Z against Fungal Chitin Synthase Isozymes

Fungal SpeciesChitin Synthase IsozymeIC50 (µM)Reference
Candida albicansCaChs115[4]
Candida albicansCaChs20.8[4]
Candida albicansCaChs313[4]
Saccharomyces cerevisiaeChs10.367[6]

Table 2: Ki Values of Nikkomycin Z against Fungal Chitin Synthase

Fungal SpeciesChitin Synthase IsozymeKi (µM)Reference
Candida albicansCaChs21.5 ± 0.5[7]

Table 3: Minimum Inhibitory Concentration (MIC) of Nikkomycin Z

Fungal SpeciesConditionMIC (µg/mL)Reference
Saccharomyces cerevisiae (WT)->200[8]
Saccharomyces cerevisiae (fks1Δ mutant)Compromised glucan synthesis25[8]
Plant Pathogens (Mucor hiemalis, Rhizopus circinans)-1[1]

Signaling Pathways Regulating Chitin Synthesis

The synthesis of chitin in fungi is a tightly regulated process, influenced by several signaling pathways that respond to cell wall stress and other environmental cues. Understanding these pathways is crucial for identifying potential synergistic drug targets. Key regulatory pathways include the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and the Ca2+/calcineurin signaling pathways.[9][10]

Chitin_Synthase_Regulation cluster_stress Cell Wall Stress cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_synthesis Chitin Synthesis Cell Wall Stressors Cell Wall Stressors PKC_pathway PKC Pathway Cell Wall Stressors->PKC_pathway HOG_pathway HOG Pathway Cell Wall Stressors->HOG_pathway Calcineurin_pathway Ca2+/Calcineurin Pathway Cell Wall Stressors->Calcineurin_pathway Rlm1 Rlm1 PKC_pathway->Rlm1 CHS_genes CHS Gene Expression HOG_pathway->CHS_genes Crz1 Crz1 Calcineurin_pathway->Crz1 Rlm1->CHS_genes Crz1->CHS_genes Chitin_Synthase Chitin Synthase (Enzyme) CHS_genes->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin

Caption: Signaling pathways regulating fungal chitin synthesis.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Nikkomycin Z on chitin synthase activity in fungal cell extracts.

Materials:

  • Fungal mycelia (e.g., Sclerotiorum sclerotiorum)

  • PDA liquid medium

  • Liquid nitrogen

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Trypsin

  • Soybean trypsin inhibitor

  • Nikkomycin Z stock solution (in DMSO)

  • Premixed solution: 3.2 mM CoCl2, 80 mM GlcNAc, 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)

  • 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA)

  • Microplate reader

Procedure:

  • Fungal Cell Culture: Inoculate fungal mycelia into PDA liquid medium and culture at 23°C for 36 hours.[11]

  • Cell Collection: Harvest fungal cells by centrifugation at 3000 x g for 10 minutes. Wash the cells twice with ultrapure water.[11]

  • Cell Lysis: Disrupt the harvested cells in liquid nitrogen.[11]

  • Enzyme Preparation:

    • Digest the cell lysate with 80 µg/mL trypsin at 30°C for 30 minutes.[11]

    • Terminate the reaction by adding 120 µg/mL soybean trypsin inhibitor.[11]

  • Inhibition Assay:

    • Prepare serial dilutions of Nikkomycin Z in 50 mM Tris-HCl buffer from the stock solution.[11]

    • To each well of the WGA-coated 96-well plate, add:

      • 48 µL of the trypsin-pretreated cell extract.[11]

      • 50 µL of the premixed solution.[11]

      • 2 µL of the Nikkomycin Z dilution or DMSO (as a control).[11]

    • Incubate the plate on a shaker at 30°C for 3 hours.[11]

  • Data Acquisition:

    • After incubation, immediately wash the plate 6 times with ultrapure water.[11]

    • Measure the optical density (OD) at 600 nm every 2 minutes for 40 minutes using a microplate reader.[12]

  • Data Analysis:

    • Calculate the reaction rate based on the change in OD600 values over time.[12]

    • Determine the IC50 value by plotting the reaction rate against the different concentrations of Nikkomycin Z.[12]

Chitin_Synthase_Inhibition_Assay_Workflow start Start fungal_culture 1. Fungal Cell Culture (e.g., in PDA medium) start->fungal_culture cell_harvest 2. Harvest Cells (Centrifugation) fungal_culture->cell_harvest cell_lysis 3. Cell Lysis (Liquid Nitrogen) cell_harvest->cell_lysis enzyme_prep 4. Prepare Cell Extract (Trypsin Digestion) cell_lysis->enzyme_prep assay_setup 5. Set up Assay in WGA-coated 96-well plate enzyme_prep->assay_setup incubation 6. Incubate at 30°C assay_setup->incubation read_plate 7. Measure OD600 incubation->read_plate data_analysis 8. Calculate Reaction Rate & IC50 Value read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro chitin synthase inhibition assay.

Antifungal Susceptibility Testing (Mycelial Growth Rate Method)

This protocol determines the minimum inhibitory concentration (MIC) of Nikkomycin Z against filamentous fungi.

Materials:

  • Nikkomycin Z

  • 0.1% Tween-80 in 10% acetone

  • Potato Dextrose Agar (PDA) medium

  • Fungal inoculum plug

  • Petri dishes

  • Incubator

Procedure:

  • Drug Preparation: Dissolve Nikkomycin Z in 0.1% Tween-80 with 10% acetone to create a stock solution. Prepare serial dilutions to achieve final concentrations of 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/mL in the PDA medium.[11]

  • Plate Preparation: Add the appropriate volume of each Nikkomycin Z dilution to molten PDA medium and pour into petri dishes. A blank control should be prepared using the solvent vehicle alone.[11]

  • Inoculation: Place a fungal inoculum plug (e.g., 6 mm diameter) at the center of each agar plate.

  • Incubation: Incubate the plates at 23°C for 36 hours.[11]

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.[11]

  • Analysis: Calculate the percentage of growth inhibition using the following formula:

    • Inhibition of growth (%) = [(D_ck - D) / (D_ck - 6)] x 100

    • Where D_ck is the diameter of the colony in the control plate and D is the diameter of the colony in the drug-containing plate.[11]

Conclusion and Future Directions

Nikkomycin Z continues to be a compound of significant interest in the development of new antifungal therapies. Its specific targeting of chitin synthase, an enzyme essential for fungal survival but absent in humans, provides a strong rationale for its development.[1][13] The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in this field. Future research should focus on optimizing the therapeutic index of Nikkomycin Z, potentially through combination therapies with other antifungal agents, and further elucidating the intricacies of chitin synthase regulation to uncover novel drug targets.[3] The progression of Nikkomycin Z through clinical trials will be closely watched by the scientific and medical communities.[13]

References

Nikkomycin Z: A Technical Guide to the Inhibition of Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fungal cell wall, a structure absent in mammalian hosts, represents a prime target for antifungal drug development. Its integrity is crucial for fungal viability, morphogenesis, and pathogenicity. Nikkomycin Z, a peptidyl nucleoside antibiotic derived from Streptomyces tendae, has emerged as a promising antifungal agent due to its novel mechanism of action: the specific, competitive inhibition of chitin synthase.[1][2] This inhibition disrupts the synthesis of chitin, an essential polysaccharide component of the cell wall, leading to osmotic instability and cell lysis.[3][4] This technical guide provides an in-depth review of Nikkomycin Z, detailing its mechanism of action, its impact on fungal cell wall integrity pathways, its efficacy against key fungal pathogens, and the experimental protocols used for its evaluation.

Introduction: The Fungal Cell Wall as a Therapeutic Target

The fungal cell wall is a dynamic and complex structure, primarily composed of polysaccharides like β-glucans and chitin, interwoven with mannoproteins.[2][5] This robust barrier is essential for protecting the fungus from environmental stresses and is indispensable for cell division and growth. Unlike mammalian cells, fungi rely on this external wall for structural rigidity, making its biosynthetic pathways an attractive and specific target for antifungal therapy.[6]

Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a critical structural component, particularly in the primary septum and as a scaffold for other wall components.[2][6] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (Chs). Because these enzymes are absent in humans, inhibitors of chitin synthase, such as Nikkomycin Z, are expected to have high selectivity and low host toxicity.[1][4]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Nikkomycin Z exerts its antifungal effect by acting as a potent and competitive inhibitor of chitin synthase enzymes.[3][6][7] Structurally, it mimics the natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the enzyme's catalytic site with high affinity.[8] This competitive binding blocks the polymerization of GlcNAc into chitin chains, thereby preventing proper cell wall and septum formation.[3][8] The resulting weakened cell wall cannot withstand internal osmotic pressure, leading to cell swelling and lysis.[3][4]

Fungi typically possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3), which play distinct roles in the cell cycle, such as septum formation, cell wall repair, and maintaining cell integrity.[2] The inhibitory activity of Nikkomycin Z can vary against these different isoenzymes. For instance, in Candida albicans, Nikkomycin Z inhibits all three major chitin synthase isozymes (CaChs1, CaChs2, and CaChs3).[3] In contrast, studies in Saccharomyces cerevisiae have shown that Nikkomycin Z is a selective inhibitor of Chitin Synthase 3 (Chs3).[9] This differential inhibition may contribute to its varied spectrum of activity against different fungal species.

Nikkomycin_Z_Mechanism cluster_0 Fungal Cell Cytoplasm cluster_1 Plasma Membrane cluster_2 Periplasmic Space / Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chs Chitin Synthase (Enzyme) UDP_GlcNAc->Chs Binds to Catalytic Site Chitin Chitin Polymer (Cell Wall Component) Chs->Chitin Polymerizes Nikkomycin_Z Nikkomycin Z (Competitive Inhibitor) Nikkomycin_Z->Chs Competitively Inhibits

Caption: Competitive inhibition of chitin synthase by Nikkomycin Z.

Perturbation of Fungal Cell Wall Integrity Signaling

Fungi possess sophisticated signaling pathways to monitor and respond to cell wall stress. The Cell Wall Integrity (CWI) pathway is a primary response mechanism, activated by perturbations to the cell wall, such as those caused by antifungal drugs.[10][11] This pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade.[10][12]

When Nikkomycin Z inhibits chitin synthesis, the resulting cell wall stress is detected by transmembrane sensors. This triggers a phosphorylation cascade, starting with protein kinase C (Pkc1), which activates the MAPK module (Bck1, Mkk1/2, Mpk1/Slt2).[10][13] The terminal MAPK, Mpk1, then translocates to the nucleus to activate transcription factors that upregulate genes involved in cell wall repair and synthesis, often leading to a compensatory increase in the production of other cell wall components like β-1,3-glucan.[10][11] This response highlights the potential for synergistic drug combinations; for example, co-administration of a chitin synthase inhibitor (Nikkomycin Z) and a β-1,3-glucan synthase inhibitor (e.g., an echinocandin) can create a potent, multi-pronged attack on the fungal cell wall.[8][14]

CWI_Pathway Sensors Membrane Sensors (Wsc1, Mid2, etc.) Rho1 Rho1 GTPase Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Mpk1 Mpk1/Slt2 (MAPK) Mkk1_2->Mpk1 Phosphorylates Nucleus Nucleus Mpk1->Nucleus Translocates to TFs Transcription Factors (e.g., Rlm1) Genes Cell Wall Gene Expression (e.g., FKS, CHS genes) TFs->Genes Upregulates Response Compensatory Response (Cell Wall Remodeling) Genes->Response Stress Stress

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.

Quantitative In Vitro Efficacy Data

Nikkomycin Z has demonstrated potent in vitro activity against dimorphic fungi that have high chitin content in their cell walls.[1] Its efficacy against other fungi, such as Candida and Aspergillus species, can be variable.

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Pathogens
Fungal SpeciesDrugMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Candida albicansNikkomycin Z≤0.5 - 32--[4]
Candida parapsilosisNikkomycin Z1 - 4--[4]
Other Candida spp.Nikkomycin Z>64--[4]
Candida aurisNikkomycin Z0.125 - >64232[15]
Coccidioides immitis (mycelial)Nikkomycin Z1 - 16--[2][4]
Coccidioides immitis (spherule)Nikkomycin Z0.125--[4]
Aspergillus spp.Nikkomycin Z>64--[4]
Table 2: Inhibitory Concentration (IC₅₀) of Nikkomycin Z Against Candida albicans Chitin Synthase Isozymes
IsozymeIC₅₀ (μM)Reference
CaChs115[3]
CaChs20.8[3]
CaChs313[3]

Quantitative In Vivo Efficacy Data

Animal models have been crucial in demonstrating the therapeutic potential of Nikkomycin Z, particularly for treating endemic mycoses. Murine models of coccidioidomycosis, blastomycosis, and histoplasmosis have shown significant efficacy.[1][16]

Table 3: Summary of Nikkomycin Z Efficacy in Murine Models
Fungal Disease ModelDosing RegimenKey OutcomesReference
Coccidioidomycosis (pulmonary)10 days of treatmentEquivalent cure rate to parenteral Amphotericin B.[5]
Coccidioidomycosis (disseminated)≥200 mg/kg/day (oral)Superior reduction in organ fungal burden (lung, liver, spleen) compared to fluconazole.[17]
Coccidioidomycosis (CNS)50, 100, or 300 mg/kg (oral, TID)Significantly improved survival and reduced brain fungal burden compared to vehicle control.[16]
Blastomycosis20 or 50 mg/kg (oral, BID)100% survival after a fatal dose challenge.[5]
Histoplasmosis2.5 mg/kg (oral, BID)Significant reduction in spleen and liver fungal counts.[6]

Key Experimental Protocols

Protocol: Chitin Synthase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds like Nikkomycin Z against chitin synthase, adapted from methodologies described in the literature.[18][19]

  • Preparation of Crude Enzyme Extract:

    • Culture fungal cells (e.g., S. sclerotiorum, C. albicans) in an appropriate liquid medium (e.g., PDA broth) at 23-30°C until the desired growth phase is reached.[18][19]

    • Harvest cells via centrifugation (e.g., 3000 x g for 10 min).[18][19]

    • Wash the cell pellet with sterile ultrapure water.

    • Disrupt the cells (e.g., by grinding in liquid nitrogen or bead beating) in a suitable buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme solution (microsomal fraction).[19] Store at -20°C or below.

  • Enzyme Activity Measurement:

    • Use a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA), which binds to the newly synthesized chitin polymer.[19][20]

    • Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (e.g., 3.2 mM CoCl₂), an allosteric activator (e.g., trypsin), N-acetylglucosamine (e.g., 80 mM), and the substrate UDP-GlcNAc (e.g., 8 mM).[18][19]

    • Add the crude enzyme extract to each well.

    • Add serial dilutions of Nikkomycin Z (or other test compounds) to the wells. Use DMSO as a vehicle control.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • After incubation, wash the wells to remove unbound substrate and enzyme.

    • Quantify the captured chitin product using an appropriate detection method (e.g., a lectin-peroxidase conjugate followed by a colorimetric substrate, read with a microplate reader).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Nikkomycin Z relative to the control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Chitin_Synthase_Assay_Workflow Start Start: Fungal Culture Harvest 1. Harvest & Wash Cells Start->Harvest Lyse 2. Cell Disruption & Lysis Harvest->Lyse Centrifuge 3. Centrifugation Lyse->Centrifuge Extract 4. Collect Crude Enzyme Extract (Supernatant) Centrifuge->Extract Plate 5. Add Reagents to WGA-Coated Plate (Enzyme, Substrate, NikZ) Extract->Plate Incubate 6. Incubate at 30°C Plate->Incubate Wash 7. Wash Wells Incubate->Wash Detect 8. Detect & Quantify Chitin Product Wash->Detect Analyze 9. Calculate % Inhibition & IC₅₀ Detect->Analyze End End: Results Analyze->End

Caption: Experimental workflow for a chitin synthase inhibition assay.
Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method for determining the MIC of Nikkomycin Z against fungal isolates, based on clinical laboratory standards.[4][15]

  • Inoculum Preparation:

    • Culture the fungal isolate on an agar plate to obtain a pure culture.

    • Prepare a suspension of fungal cells (yeast or conidia) in sterile saline.

    • Adjust the suspension to a standard turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

    • Further dilute this suspension in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.

  • Drug Dilution and Plate Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of Nikkomycin Z in the test medium to create a range of concentrations.

    • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well (except the negative control).

    • Seal the plate and incubate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of visible growth compared to the drug-free positive control. For some fungi, this may be defined as 80% or 100% inhibition (MIC₈₀ or MIC₁₀₀).[4]

MIC_Workflow Start Start: Fungal Isolate Inoculum 1. Prepare Standardized Fungal Inoculum Start->Inoculum Inoculate 3. Inoculate Wells Inoculum->Inoculate Dilution 2. Prepare Serial Dilutions of Nikkomycin Z in 96-Well Plate Dilution->Inoculate Incubate 4. Incubate Plate (e.g., 35°C for 24-48h) Inoculate->Incubate Read 5. Read Plate Visually Incubate->Read Determine 6. Determine Lowest Concentration with Growth Inhibition Read->Determine End End: MIC Value Determine->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion and Future Directions

Nikkomycin Z represents a first-in-class antifungal that targets an essential and fungus-specific pathway.[1] Its fungicidal activity against key endemic dimorphic fungi makes it a highly valuable candidate for treating infections that are often difficult to manage with current therapies.[2][5] While its spectrum is not as broad as some other antifungal classes, its unique mechanism of action and low potential for host toxicity are significant advantages.[1][4]

Future research should focus on several key areas:

  • Combination Therapy: Further exploration of synergistic interactions with other antifungal classes, particularly echinocandins and azoles, could broaden the clinical utility of Nikkomycin Z and combat emerging resistance.[2][8]

  • Formulation Development: The development of extended-release formulations could improve pharmacokinetic profiles and patient compliance, given the compound's short half-life.[17]

  • Clinical Trials: Continued progress through Phase II and III clinical trials is essential to establish its safety and efficacy in human patients, particularly for its primary indication in treating coccidioidomycosis.[5]

The continued development of Nikkomycin Z holds significant promise for expanding the limited arsenal of antifungal agents and providing a new, effective treatment option for patients suffering from severe fungal diseases.

References

Nikkomycin Z in Coccidioidomycosis: A Technical Guide to Preliminary Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidomycosis, commonly known as Valley Fever, is an infectious fungal disease caused by Coccidioides immitis and C. posadasii. The disease is endemic to the arid regions of the Southwestern United States, Mexico, and parts of Central and South America. While many infections are asymptomatic or present as a mild, self-limiting respiratory illness, a subset of patients can develop severe or disseminated disease, leading to chronic pulmonary complications or infection of the skin, bones, and central nervous system. Current antifungal therapies, such as azoles and amphotericin B, are often fungistatic, requiring long-term treatment and carrying the risk of significant side effects and drug interactions. Consequently, there is a pressing need for novel, curative therapies for coccidioidomycosis.

Nikkomycin Z, a nucleoside-peptide antibiotic, has emerged as a promising therapeutic candidate. It acts via a novel mechanism, competitively inhibiting chitin synthase, an enzyme essential for the synthesis of the fungal cell wall but absent in mammals.[1][2] This targeted action suggests a high therapeutic index with potentially minimal toxicity to the host.[3][4] This in-depth technical guide summarizes the key preliminary studies of Nikkomycin Z in the context of coccidioidomycosis, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Data Presentation

In Vitro Susceptibility

Nikkomycin Z has demonstrated potent in vitro activity against Coccidioides species. The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) have been determined in various studies, highlighting its fungicidal nature against this pathogen.

Coccidioides IsolateMIC (µg/mL)MFC (µg/mL)Reference
C. posadasii (Silveira strain)2.52.5[5]
C. immitis0.125 (spherule-endospore phase)Not Reported[6]
C. immitis4.9 (mycelial phase)Not Reported[6]
Preclinical Efficacy in Murine Models

Multiple studies have evaluated the efficacy of Nikkomycin Z in murine models of coccidioidomycosis, demonstrating significant reductions in fungal burden and improved survival rates.

Table 1: Efficacy of Nikkomycin Z in Murine Pulmonary Coccidioidomycosis

Mouse StrainInoculum (Spores)Treatment Start (post-infection)Nikkomycin Z Dose (mg/kg/day)Dosing RegimenTreatment Duration (days)Log₁₀ CFU Reduction in Lungs (vs. Placebo)Survival (%)Reference
Swiss-Webster504120 hours20Twice dailyNot specified for CFU2.3Not Reported[7]
Swiss-Webster504120 hours40Twice dailyNot specified for CFU>4.45Not Reported[7]
Swiss-Webster504120 hours80Twice dailyNot specified for CFU>4.45Not Reported[7]
Swiss-Webster504120 hours160Twice dailyNot specified for CFU>4.45Not Reported[7]
Not SpecifiedNot Specified48 hours100 (50 twice daily)Twice daily105.98100[6][8]
Not SpecifiedNot SpecifiedNot Specified50 (once daily)Once daily102.58Not Reported[6][8]
Not SpecifiedNot SpecifiedNot Specified40 (once daily)Once daily105.09Not Reported[6][8]

Table 2: Efficacy of Nikkomycin Z in Murine Disseminated Coccidioidomycosis

Mouse StrainInoculum (CFU)Treatment Start (post-infection)Nikkomycin Z Dose (mg/kg/day)RouteTreatment Duration (days)OrganLog₁₀ CFU Reduction (vs. Control)Reference
CD-1193Day 4200Oral (in water)5Lungs, Liver, SpleenSuperior to Fluconazole[5]
CD-1193Day 4600Oral (in water)5Lungs, Liver, SpleenSuperior to Fluconazole[5]
CD-1193Day 42000Oral (in water)5Lungs, Liver, SpleenSuperior to Fluconazole[5]
CD-11100Day 3≥200Oral (in water)5Lungs, Liver, SpleenSuperior to Fluconazole[5]

Table 3: Efficacy of Nikkomycin Z in a Murine Model of CNS Coccidioidomycosis

Mouse StrainTreatment Start (post-inoculation)Nikkomycin Z Dose (mg/kg)Dosing RegimenTreatment Duration (days)Median Survival (days)Survival at Day 30 (%)Brain Fungal Burden Reduction (vs. Control)Reference
Not Specified2 days50Orally TID14>3070-80Significant[9]
Not Specified2 days100Orally TID14>3070-80Significant[9]
Not Specified2 days300Orally TID14>3070-80Significant[9]
Clinical Studies

To date, Nikkomycin Z has undergone Phase I clinical trials to assess its safety and pharmacokinetics in healthy volunteers. A Phase II trial to evaluate efficacy in patients with coccidioidal pneumonia has been planned.

Table 4: Phase I Single Ascending Dose Study in Healthy Male Subjects

Dose (mg)Cmax (µg/mL)Tmax (h)AUC₀-∞ (µg·h/mL)Terminal Half-life (h)Adverse EventsReference
2502.21211.32.1 - 2.5No serious or dose-related adverse events[10]
500---2.1 - 2.5No serious or dose-related adverse events[10]
1000---2.1 - 2.5No serious or dose-related adverse events[10]
1500---2.1 - 2.5No serious or dose-related adverse events[10]
1750---2.1 - 2.5No serious or dose-related adverse events[10]
2000---2.1 - 2.5No serious or dose-related adverse events[10]

Note: Pharmacokinetics appeared linear up to 500 mg, with relative bioavailability decreasing at higher doses.

Experimental Protocols

In Vitro Susceptibility Testing
  • Fungal Isolate: Coccidioides posadasii, Silveira strain (ATCC 28-868), a clinical isolate known for its virulence in animal models.[5]

  • Methodology: Broth macrodilution was performed with arthroconidia in tubes to determine the MIC and MFC.[5] The specific methodology for the spherule-endospore phase and mycelial phase testing was not detailed in the provided search results.

Murine Model of Pulmonary Coccidioidomycosis
  • Animal Model: Female Swiss-Webster mice, 8 weeks old.[3]

  • Fungal Strain: C. posadasii strain Silveira.[3]

  • Inoculum Preparation: Arthroconidia were harvested from mature cultures grown on glucose-yeast extract agar. The concentration of viable spores was determined by plating serial dilutions.

  • Infection Protocol: Mice were anesthetized and intranasally inoculated with a suspension of arthroconidia.[7]

  • Treatment Regimen: Nikkomycin Z was administered by oral gavage. The dosing and duration varied across studies as detailed in Table 1.

  • Efficacy Assessment: At the end of the treatment period, mice were euthanized, and lungs were aseptically removed. The organs were homogenized, and serial dilutions were plated on appropriate media to quantify the fungal burden (colony-forming units, CFU). Survival was also monitored over the course of the experiment.[7]

Murine Model of Disseminated Coccidioidomycosis
  • Animal Model: Female CD-1 mice, 6 weeks of age.[5]

  • Fungal Strain: C. posadasii, Silveira strain.[5]

  • Infection Protocol: Mice were challenged via intravenous injection of arthroconidia.[5]

  • Treatment Regimen: Nikkomycin Z was administered either intraperitoneally or orally in the drinking water.[5] Dosing details are provided in Table 2.

  • Efficacy Assessment: Following the treatment period, mice were euthanized, and organs (lungs, liver, and spleen) were harvested for CFU quantification.[5]

Murine Model of CNS Coccidioidomycosis
  • Animal Model: Specific strain not detailed in the provided search results.

  • Fungal Strain: Coccidioides immitis.[9]

  • Infection Protocol: Mice were inoculated intracranially with arthroconidia.[9]

  • Treatment Regimen: Nikkomycin Z was administered orally three times daily (TID).[9] Specific doses are listed in Table 3.

  • Efficacy Assessment: Efficacy was evaluated based on survival and reduction in brain fungal burden.[9]

Phase I Clinical Trial
  • Study Population: Healthy male subjects.[10]

  • Study Design: Single, rising oral dose study.[10]

  • Dose Range: 250 mg to 2,000 mg.[10]

  • Pharmacokinetic Sampling: Blood samples were collected over 24 hours post-dosing to determine plasma drug concentrations.[10]

  • Safety Monitoring: Subjects were monitored for adverse events.[10]

Mandatory Visualization

Mechanism of Action of Nikkomycin Z

The primary mechanism of action of Nikkomycin Z is the competitive inhibition of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.

NikkomycinZ_Mechanism cluster_fungal_cell Fungal Cell Cytoplasm cluster_cell_wall Fungal Cell Wall Synthesis UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to active site Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Catalyzes InhibitedChitin Inhibited Chitin Synthesis ChitinSynthase->InhibitedChitin NikkomycinZ Nikkomycin Z (Inhibitor) NikkomycinZ->ChitinSynthase Competitively binds to active site Weakened Cell Wall Weakened Cell Wall InhibitedChitin->Weakened Cell Wall Osmotic Lysis Osmotic Lysis InhibitedChitin->Osmotic Lysis Fungal Cell Death Fungal Cell Death InhibitedChitin->Fungal Cell Death

Caption: Mechanism of Nikkomycin Z as a competitive inhibitor of chitin synthase.

Experimental Workflow for Preclinical Murine Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of Nikkomycin Z in a murine model of coccidioidomycosis.

Preclinical_Workflow start Start inoculum_prep Inoculum Preparation (C. posadasii arthroconidia) start->inoculum_prep animal_infection Animal Infection (Intranasal or Intravenous) inoculum_prep->animal_infection treatment_groups Randomization into Treatment Groups (Nikkomycin Z, Placebo, Comparator) animal_infection->treatment_groups treatment_admin Treatment Administration (Oral Gavage) treatment_groups->treatment_admin monitoring Monitoring (Survival, Clinical Signs) treatment_admin->monitoring euthanasia Euthanasia & Organ Harvest (Lungs, Spleen, Liver, Brain) monitoring->euthanasia cfu_quant Fungal Burden Quantification (CFU plating) euthanasia->cfu_quant data_analysis Data Analysis (Statistical Comparison) cfu_quant->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy studies of Nikkomycin Z.

Logical Relationship of Nikkomycin Z Development

This diagram outlines the logical progression of Nikkomycin Z development from preclinical studies to clinical trials for coccidioidomycosis.

Development_Pathway preclinical Preclinical Studies (In Vitro & In Vivo) phase1 Phase I Clinical Trial (Safety & PK in Healthy Volunteers) preclinical->phase1 Promising Efficacy & Safety Data phase2 Planned Phase II Clinical Trial (Efficacy in Coccidioidomycosis Patients) phase1->phase2 Favorable Safety & PK Profile phase3 Future Phase III & Approval phase2->phase3 Demonstrated Clinical Efficacy

Caption: Developmental pathway of Nikkomycin Z for coccidioidomycosis.

Conclusion

The preliminary studies of Nikkomycin Z for the treatment of coccidioidomycosis are highly encouraging. Its novel mechanism of action, potent in vitro fungicidal activity, and significant efficacy in preclinical animal models, coupled with a favorable safety profile in a Phase I clinical trial, position it as a promising candidate to address the unmet medical need for a curative therapy for Valley Fever.[10][11] Further clinical investigation, particularly the planned Phase II trials, will be crucial in determining its ultimate role in the management of this challenging fungal infection.[3] The data and protocols summarized in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the advancement of new antifungal agents.

References

Methodological & Application

Nikkomycin Z: Application Notes and Protocols for In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for in vitro susceptibility testing of Nikkomycin Z, an investigational antifungal agent. The information is intended to guide researchers in establishing reliable and reproducible methods for evaluating the efficacy of Nikkomycin Z against various fungal pathogens.

Introduction to Nikkomycin Z

Nikkomycin Z is a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[1] By disrupting cell wall formation, Nikkomycin Z leads to osmotic instability and fungal cell death.[1] This mechanism of action makes it a promising candidate for antifungal therapy, particularly as chitin is absent in mammalian cells, suggesting a potential for low toxicity in humans.[2] Nikkomycin Z has shown activity against a range of fungi, notably dimorphic pathogens like Coccidioides immitis.[2][3]

Mechanism of Action: Chitin Synthase Inhibition

Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthase. This enzyme is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin, a vital structural polysaccharide in the fungal cell wall. The effectiveness of Nikkomycin Z is dependent on its uptake by the fungal cell, which is mediated by peptide transport systems.[1]

NikkomycinZ_MOA cluster_cell Fungal Cell Nikkomycin_Z_ext Nikkomycin Z (extracellular) Permease Dipeptide Permease Nikkomycin_Z_ext->Permease Transport Nikkomycin_Z_int Nikkomycin Z (intracellular) Permease->Nikkomycin_Z_int Nikkomycin_Z_int->Inhibition Chitin_Synthase Chitin Synthase Chitin Chitin (Cell Wall) Chitin_Synthase->Chitin Synthesis UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Chitin_Synthase Substrate Inhibition->Chitin_Synthase

Mechanism of action of Nikkomycin Z.

In Vitro Susceptibility Testing Protocols

Standardized methods for antifungal susceptibility testing are crucial for the evaluation of new compounds like Nikkomycin Z. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines that can be adapted for investigational agents. The most common method for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z is broth microdilution.

Broth Microdilution Method (Adapted from CLSI M27/M38)

This protocol is a generalized procedure based on CLSI documents M27 for yeasts and M38 for filamentous fungi, with modifications specific to Nikkomycin Z based on published research.[4]

1. Preparation of Nikkomycin Z Stock Solution:

  • Obtain Nikkomycin Z powder of known potency.

  • Prepare a stock solution in sterile distilled water.[2]

  • Store aliquots at -70°C until use.[2]

2. Preparation of Microdilution Plates:

  • Use sterile 96-well U-bottom microtiter plates.

  • Prepare serial twofold dilutions of Nikkomycin Z in RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL, though this may be adjusted based on the organism being tested.

  • The final volume in each well after inoculation will be 200 µL.

3. Culture Medium:

  • Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.

  • For Nikkomycin Z testing, the pH of the medium should be adjusted to 6.0 with 1 M HCl, as the compound is more stable under acidic conditions.[2]

4. Inoculum Preparation:

  • Yeasts (Candida spp., Cryptococcus spp.):

    • Subculture the yeast on Sabouraud dextrose agar for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in the RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Filamentous Fungi (Aspergillus spp., Coccidioides immitis):

    • Grow the mold on potato dextrose agar for 7 days to encourage conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration that results in a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[2] For Coccidioides immitis, a spectrophotometer can be used to adjust the inoculum to 95% optical transmission at 530 nm, followed by a 1/1,000 dilution in the medium.[2]

5. Incubation:

  • Incubate the plates at 35°C.

  • Incubation times vary by organism: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours for slower-growing organisms.

6. Reading and Interpreting Results:

  • The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control well.[2]

  • For some fungi, a Minimum Lethal Concentration (MLC) can be determined by subculturing from wells with no visible growth onto drug-free agar. The MLC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL from the starting inoculum.

Broth_Microdilution_Workflow Start Start: Fungal Isolate Subculture Subculture on Agar Start->Subculture Inoculum_Prep Prepare Inoculum Suspension (0.5 McFarland for Yeasts) Subculture->Inoculum_Prep Dilution Dilute to Final Concentration (e.g., ~10^3 CFU/mL for Yeasts) Inoculum_Prep->Dilution Plate_Inoculation Inoculate Microtiter Plate Dilution->Plate_Inoculation Drug_Prep Prepare Nikkomycin Z Serial Dilutions in RPMI (pH 6.0) Drug_Prep->Plate_Inoculation Incubation Incubate at 35°C (24-72 hours) Plate_Inoculation->Incubation Reading Read MIC Endpoint (Visual or Spectrophotometric) Incubation->Reading Result Result: MIC Value (µg/mL) Reading->Result

Workflow for Broth Microdilution Susceptibility Testing.
Checkerboard Synergy Testing

The checkerboard method is used to assess the interaction between Nikkomycin Z and other antifungal agents (e.g., azoles, polyenes).

Protocol:

  • Prepare serial dilutions of Nikkomycin Z along the rows of a 96-well plate and a second antifungal agent along the columns.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate the plate as described in the broth microdilution protocol.

  • After incubation, determine the MIC for each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Quantitative Data Summary

The following tables summarize the in vitro activity of Nikkomycin Z against various fungal species as reported in the literature.

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungi

Fungal SpeciesNumber of IsolatesNikkomycin Z MIC Range (µg/mL)Reference(s)
Candida albicansNot Specified≤0.5 - 32[2]
Candida parapsilosisNot Specified1 - 4[2]
Candida tropicalisNot Specified>64[2]
Candida kruseiNot Specified>64[2]
Candida glabrataNot Specified>64[2]
Cryptococcus neoformans150.5 - >64[2]
Coccidioides immitis (mycelial)Not Specified4.9 (MIC₈₀)[2]
Coccidioides immitis (spherule)Not Specified0.125[2]
Aspergillus fumigatusNot Specified>64[2]
Aspergillus flavusNot Specified>64[2]

Table 2: Synergistic Activity of Nikkomycin Z with Itraconazole

Fungal SpeciesInteraction with ItraconazoleReference(s)
Candida albicansAdditive/Synergistic[2]
Candida parapsilosisAdditive/Synergistic[2]
Cryptococcus neoformansAdditive/Synergistic[2]
Coccidioides immitisSynergistic[2]
Aspergillus fumigatusSynergistic[2]
Aspergillus flavusSynergistic[2]

Quality Control

As Nikkomycin Z is an investigational agent, official quality control (QC) ranges have not been established by CLSI or EUCAST. However, it is essential to include QC strains in each run to ensure the validity of the results. Recommended QC strains for general antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. Researchers should establish internal, reproducible MIC ranges for these strains with their specific lot of Nikkomycin Z.

Conclusion

The protocols outlined provide a framework for the in vitro susceptibility testing of Nikkomycin Z. Adherence to standardized methodologies, with appropriate modifications for the specific characteristics of Nikkomycin Z, is essential for generating reliable and comparable data. This information is critical for the continued development and potential clinical application of this novel antifungal agent.

References

Determining the Minimum Inhibitory Concentration of Nikkomycin Z: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z, a potent chitin synthase inhibitor with significant antifungal properties. The following sections detail the mechanism of action, experimental procedures, and expected outcomes for in vitro susceptibility testing.

Introduction to Nikkomycin Z

Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces species.[1][2] It exhibits antifungal activity by competitively inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[3][4][5] This disruption of cell wall integrity can lead to osmotic lysis and fungal cell death.[3] The susceptibility of a particular fungus to Nikkomycin Z is influenced by its chitin content and the specific isoforms of chitin synthase it possesses.[3] Due to its unique mechanism of action, Nikkomycin Z has shown promise in treating infections caused by various fungal pathogens, particularly dimorphic fungi like Coccidioides immitis.[5][6]

Mechanism of Action of Nikkomycin Z

Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthase. It mimics the structure of the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[3] The effectiveness of Nikkomycin Z is dependent on its transport into the fungal cell, which is facilitated by a dipeptide permease-mediated uptake system.[3] Once inside the cell, Nikkomycin Z binds to the active site of chitin synthase located on the inner side of the fungal plasma membrane, thereby blocking chitin synthesis.[3] This inhibition weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.

NikkomycinZ_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Nikkomycin Z_ext Nikkomycin Z Permease Dipeptide Permease Nikkomycin Z_ext->Permease Transport Nikkomycin Z_int Nikkomycin Z Permease->Nikkomycin Z_int Chitin_Synthase Chitin Synthase Nikkomycin Z_int->Chitin_Synthase Competitive Inhibition Chitin Chitin Chitin_Synthase->Chitin Synthesis UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Chitin_Synthase Substrate

Caption: Mechanism of action of Nikkomycin Z.

Protocols for MIC Determination

The following protocols are based on established broth dilution methods for antifungal susceptibility testing, with specific considerations for Nikkomycin Z. The Clinical and Laboratory Standards Institute (CLSI) M27-A guideline for yeasts and M38-A2 for filamentous fungi provide a foundational framework.[1]

Materials
  • Nikkomycin Z powder

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water or appropriate solvent for Nikkomycin Z

  • 96-well microtiter plates (for microdilution) or sterile test tubes (for macrodilution)

  • Fungal isolates for testing

  • Sterile saline (0.85%)

  • Spectrophotometer or hemacytometer

  • Incubator

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Nikkomycin Z Stock Solution C Prepare Serial Dilutions of Nikkomycin Z A->C B Prepare Fungal Inoculum D Inoculate Microtiter Plate or Tubes B->D C->D E Incubate at 35-37°C D->E F Visually or Spectrophotometrically Read Results E->F G Determine MIC Endpoint F->G

Caption: Experimental workflow for MIC determination.

Detailed Protocol: Broth Microdilution
  • Preparation of Nikkomycin Z Stock Solution:

    • Accurately weigh Nikkomycin Z powder and dissolve it in a suitable solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Inoculum Preparation:

    • For yeasts, subculture the isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • For filamentous fungi, culture until adequate sporulation is observed.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL using a spectrophotometer (by adjusting to a specific optical density at a given wavelength, e.g., 530 nm) or a hemacytometer.[2][7]

  • Preparation of Drug Dilutions:

    • Perform a serial two-fold dilution of the Nikkomycin Z stock solution in RPMI 1640 medium directly in the 96-well microtiter plate.

    • The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL, although this can be adjusted based on the expected susceptibility of the fungal species.[1][8]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

    • Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.[9] For some fungi like H. capsulatum, incubation may be extended to 7 days.[10]

  • MIC Endpoint Determination:

    • The MIC is defined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.[1]

    • The endpoint can be determined visually or by reading the absorbance at a specific wavelength using a microplate reader.

Protocol: Broth Macrodilution

The macrodilution method is similar to the microdilution method but is performed in test tubes with larger volumes. This method can be advantageous for fungi that do not grow well in microtiter plates.

  • Follow the same steps for preparing the Nikkomycin Z stock solution and the fungal inoculum.

  • Perform serial dilutions of Nikkomycin Z in test tubes containing RPMI 1640 medium.

  • Inoculate each tube with the standardized fungal suspension.

  • Incubate the tubes at 35°C for the appropriate duration.

  • Determine the MIC by visually inspecting the tubes for turbidity. The MIC is the lowest concentration in the first tube that appears clear.[1][2][11]

Data Presentation: Nikkomycin Z MIC Ranges

The following tables summarize the reported MIC values for Nikkomycin Z against various fungal pathogens. It is important to note that MIC values can vary depending on the specific isolate, testing methodology, and endpoint criteria used.

Table 1: MIC of Nikkomycin Z against Yeast and Yeast-like Fungi

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Candida albicans4-≤0.5 - 32[1]
Candida parapsilosis--1 - 4[1]
Candida tropicalis>64>64>64[1]
Candida krusei>64>64>64[1]
Candida glabrata>64>64>64[1]
Candida auris2320.125 - >64[8][12]
Cryptococcus neoformans--0.5 - >64[1]

Table 2: MIC of Nikkomycin Z against Dimorphic and Filamentous Fungi

Fungal SpeciesGrowth PhaseMIC₅₀/₈₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Coccidioides immitisMycelial4.9 (MIC₈₀)1 - 16[1]
Coccidioides immitisSpherule-endospore-0.0078 - 0.5[13]
Histoplasma capsulatumYeast-4 - >64[6]
Blastomyces dermatitidisYeast-0.78[6]
Aspergillus fumigatusMycelial-32 - >128[13]
Aspergillus flavusMycelial->64[1]

Considerations and Troubleshooting

  • Inoculum Effect: A high inoculum density can lead to higher MIC values.[10] Therefore, accurate standardization of the inoculum is critical.

  • Medium pH: The activity of some antifungals can be influenced by the pH of the medium. The use of MOPS-buffered RPMI 1640 at pH 7.0 is recommended.

  • Growth Phase: For dimorphic fungi like Coccidioides immitis, the MIC can differ significantly between the mycelial and the parasitic (spherule-endospore) phases.[1][13]

  • Synergistic Effects: Nikkomycin Z has demonstrated synergistic or additive effects when combined with other antifungal agents, such as azoles (fluconazole, itraconazole) and echinocandins.[1][2][7] Checkerboard assays can be employed to evaluate these interactions.[9]

  • Minimum Fungicidal Concentration (MFC): To determine if Nikkomycin Z is fungicidal or fungistatic, an MFC assay can be performed. This involves subculturing from the clear wells (or tubes) of the MIC assay onto drug-free agar to determine the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[14]

By following these detailed protocols and considering the factors outlined above, researchers can accurately determine the in vitro susceptibility of fungal isolates to Nikkomycin Z, providing valuable data for drug development and clinical research.

References

Application Notes and Protocols for Nikkomycin Z Checkerboard Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the synergistic antifungal effects of Nikkomycin Z in combination with other antifungal agents using a checkerboard microdilution assay. The information is intended for use in research and drug development settings.

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that competitively inhibits chitin synthase, a key enzyme in the biosynthesis of the fungal cell wall.[1][2] By targeting this essential component, which is absent in mammals, Nikkomycin Z presents a promising antifungal agent.[3] The efficacy of antifungal therapies can be enhanced through combination treatments that exhibit synergistic interactions. The checkerboard assay is a widely used in vitro method to systematically evaluate the interactions between two antimicrobial agents.[4][5]

This document outlines the procedures for performing a checkerboard assay to determine the synergistic activity of Nikkomycin Z with other classes of antifungal drugs, such as azoles (e.g., fluconazole) and echinocandins (e.g., caspofungin).

Mechanism of Synergistic Action

The synergistic effects of Nikkomycin Z with other antifungals stem from a multi-pronged attack on the fungal cell wall integrity.

  • With Azoles (e.g., Fluconazole): Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption is believed to increase the permeability of the cell membrane, potentially facilitating the uptake of Nikkomycin Z.[1] Furthermore, the inhibition of ergosterol synthesis by azoles can independently interfere with chitin synthesis. This creates a "sequential blockade" where two different steps in cell wall and membrane maintenance are inhibited, leading to a potent synergistic effect.[6]

  • With Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, another critical structural component of the fungal cell wall.[7] In response to this stress, fungi often activate a "cell wall salvage pathway," which upregulates chitin synthesis to compensate for the weakened glucan structure.[8][9][10] By simultaneously inhibiting chitin synthase with Nikkomycin Z, this compensatory mechanism is blocked, leading to a catastrophic failure of the cell wall and synergistic antifungal activity.[8][11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the checkerboard microdilution assay.

Materials
  • Nikkomycin Z (analytical grade)

  • Partner antifungal agent (e.g., Fluconazole, Caspofungin)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile, 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile distilled water

  • Sterile 0.9% saline

  • Spectrophotometer

  • Hemacytometer

  • Incubator

  • Multichannel pipette

Preparation of Reagents
  • Fungal Inoculum Preparation:

    • For yeast (e.g., Candida albicans): Culture the isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For filamentous fungi (e.g., Aspergillus fumigatus): Culture the isolate on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemacytometer and dilute in RPMI 1640 medium to a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.[1]

  • Antifungal Stock Solutions:

    • Prepare stock solutions of Nikkomycin Z and the partner antifungal agent in a suitable solvent (e.g., water for Nikkomycin Z and Fluconazole, DMSO for Caspofungin) at a concentration of 1280 µg/mL.

    • Prepare intermediate stock solutions at 4x the highest desired final concentration in RPMI 1640 medium.

Checkerboard Assay Setup

The following steps describe the preparation of a 96-well plate for the checkerboard assay.[4][12]

  • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

  • Drug A (Nikkomycin Z) Dilution (Rows):

    • Add 100 µL of the 4x Nikkomycin Z stock solution to all wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the drug B control, and column 12 as the growth control.

  • Drug B (Partner Antifungal) Dilution (Columns):

    • Add 100 µL of the 4x partner antifungal stock solution to all wells in row A.

    • Perform a 2-fold serial dilution by transferring 100 µL from row A to row B, mixing, and continuing this process down the plate to row G. Discard 100 µL from row G. Row H will serve as the drug A control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except for the sterility control well, typically H12). The final volume in each well will be 200 µL.

Incubation and MIC Determination
  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of growth (typically ≥50% for Nikkomycin Z and ≥80% for azoles and echinocandins) compared to the growth control.[9] The MIC can be determined visually or by reading the optical density at 492 nm.

Data Presentation and Analysis

Tabulation of MIC Data

Summarize the MIC data in a clear and structured table to facilitate comparison.

Table 1: Example MIC Data for Nikkomycin Z in Combination with Fluconazole against Candida albicans

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)
Nikkomycin Z162
Fluconazole40.5

Table 2: Example MIC Data for Nikkomycin Z in Combination with Caspofungin against Aspergillus fumigatus

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)
Nikkomycin Z644
Caspofungin0.250.031
Calculation of Fractional Inhibitory Concentration (FIC) Index

The interaction between Nikkomycin Z and the partner drug is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[5][13]

The FIC for each drug is calculated as follows:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC Index (FICI) is the sum of the individual FICs:

  • FICI = FIC of Drug A + FIC of Drug B

The interpretation of the FICI is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Example Calculation (from Table 1):

  • FIC of Nikkomycin Z = 2 / 16 = 0.125

  • FIC of Fluconazole = 0.5 / 4 = 0.125

  • FICI = 0.125 + 0.125 = 0.25 (Synergy)

Table 3: FIC Index Interpretation

InteractionFIC Index (FICI)
Synergy≤ 0.5
Additive/Indifference> 0.5 to ≤ 4.0
Antagonism> 4.0

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanisms cluster_NikZ_Azole Nikkomycin Z + Azole Synergy cluster_NikZ_Echinocandin Nikkomycin Z + Echinocandin Synergy Azole Azole (e.g., Fluconazole) Ergosterol Ergosterol Synthesis Azole->Ergosterol Inhibits CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Disrupts NikZ_Uptake Nikkomycin Z Uptake CellMembrane->NikZ_Uptake Increases SynergisticEffect_A Synergistic Cell Death NikZ_Uptake->SynergisticEffect_A NikZ_A Nikkomycin Z ChitinSynthase_A Chitin Synthase NikZ_A->ChitinSynthase_A Inhibits Chitin_A Chitin Synthesis CellWall_A Fungal Cell Wall Chitin_A->CellWall_A Chitin_A->SynergisticEffect_A Echinocandin Echinocandin (e.g., Caspofungin) GlucanSynthase β-1,3-Glucan Synthase Echinocandin->GlucanSynthase Inhibits Glucan β-1,3-Glucan Synthesis CellWallStress Cell Wall Stress Glucan->CellWallStress SynergisticEffect_B Synergistic Cell Death Glucan->SynergisticEffect_B SalvagePathway Cell Wall Salvage Pathway CellWallStress->SalvagePathway Activates Chitin_B Compensatory Chitin Synthesis SalvagePathway->Chitin_B Upregulates ChitinSynthase_B Chitin Synthase Chitin_B->SynergisticEffect_B NikZ_B Nikkomycin Z NikZ_B->ChitinSynthase_B Inhibits

Caption: Mechanisms of synergistic action of Nikkomycin Z.

Checkerboard_Workflow A Prepare Fungal Inoculum (0.5-2.5x10^3 CFU/mL for yeast 0.4-5x10^4 CFU/mL for molds) F Add 100 µL Fungal Inoculum to each well A->F B Prepare 4x Drug Stock Solutions (Nikkomycin Z & Partner Drug) D Create 2-fold Serial Dilutions of Nikkomycin Z (Rows) B->D E Create 2-fold Serial Dilutions of Partner Drug (Columns) B->E C Dispense 100 µL RPMI 1640 into 96-well plate C->D C->E D->F E->F G Incubate at 35°C for 24-48 hours F->G H Determine MICs (Visually or Spectrophotometrically) G->H I Calculate FIC Index FICI = FIC_A + FIC_B H->I J Interpret Results: Synergy, Additive, or Antagonism I->J

Caption: Experimental workflow for the checkerboard assay.

FIC_Logic Start Perform Checkerboard Assay & Determine MICs Calc_FICA Calculate FIC_A (MIC_A in combo) / (MIC_A alone) Start->Calc_FICA Calc_FICB Calculate FIC_B (MIC_B in combo) / (MIC_B alone) Start->Calc_FICB Calc_FICI Calculate FICI FICI = FIC_A + FIC_B Calc_FICA->Calc_FICI Calc_FICB->Calc_FICI Decision FICI Value? Calc_FICI->Decision Synergy Synergy (FICI <= 0.5) Decision->Synergy <= 0.5 Additive Additive/Indifference (0.5 < FICI <= 4.0) Decision->Additive > 0.5 and <= 4.0 Antagonism Antagonism (FICI > 4.0) Decision->Antagonism > 4.0

Caption: Logical flow for FIC Index calculation and interpretation.

References

Nikkomycin Z in Animal Models of Fungal Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nikkomycin Z, a potent chitin synthase inhibitor, in various animal models of fungal infections. The information is intended to guide researchers in designing and executing preclinical efficacy studies.

Mechanism of Action

Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme responsible for the synthesis of chitin, a critical component of the fungal cell wall.[1] By disrupting cell wall integrity, Nikkomycin Z exhibits fungicidal activity against a range of pathogenic fungi, particularly dimorphic fungi that have a high chitin content in their parasitic phases.[1][2] This targeted mechanism offers a high degree of selectivity for fungal cells, as chitin is absent in mammals, suggesting a favorable safety profile.[2][3]

Signaling Pathway: Fungal Cell Wall Synthesis Inhibition

NikkomycinZ_Pathway cluster_fungus Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin ChitinSynthase->Chitin Polymerization CellWall Fungal Cell Wall Chitin->CellWall Incorporation NikkomycinZ Nikkomycin Z NikkomycinZ->ChitinSynthase Inhibition

Caption: Nikkomycin Z inhibits chitin synthase, blocking the polymerization of UDP-N-acetylglucosamine into chitin, a vital component of the fungal cell wall.

Preclinical Efficacy Data

Nikkomycin Z has demonstrated significant efficacy in murine models of several systemic fungal infections. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of Nikkomycin Z in Murine Coccidioidomycosis Models
Fungal StrainMouse StrainInoculum & RouteTreatment Regimen (Dosage, Route, Duration)Efficacy OutcomeReference
Coccidioides immitisICR125-149 arthroconidia, intracranial50, 100, or 300 mg/kg, oral (TID), 14 days70-80% survival[3]
Coccidioides immitisICR125-149 arthroconidia, intracranial50, 100, or 300 mg/kg, oral (TID), 7 daysSignificant reduction in brain fungal burden[3]
Coccidioides posadasii-Intracerebral injection30, 100, or 300 mg/kg/day in drinking water, 12 days70-100% survival; 80-89% brain sterilization[4]
Coccidioides posadasii-Low-inoculum, intravenous≥200 mg/kg/day, oral, 5 daysSterilized infection in most animals[2]
Coccidioides posadasii-High-inoculum, intravenous≥200 mg/kg/day, oral, 5 daysGreater reduction in lung, liver, and spleen CFU than fluconazole[2]
Table 2: Efficacy of Nikkomycin Z in Murine Blastomycosis and Histoplasmosis Models
Fungal StrainMouse StrainInoculum & RouteTreatment Regimen (Dosage, Route, Duration)Efficacy OutcomeReference
Blastomyces dermatitidis--20 or 50 mg/kg, oral (BID)100% survival after fatal IV inoculation[1]
Histoplasma capsulatumICR2.3 x 10^5 CFU, intravenous2.5 to 25 mg/kg, oral (BID), 7 daysSignificant reduction in spleen and liver fungal burden[5]
Histoplasma capsulatumICR-5 mg/kg, oral (BID), 10 daysProlonged survival[5]

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of Nikkomycin Z is crucial for designing effective dosing regimens.

Table 3: Pharmacokinetic Parameters of Nikkomycin Z
SpeciesDoseRouteTmax (hours)Cmax (µg/mL)Half-life (hours)BioavailabilityReference
Human250 mgOral22.212.1 - 2.5-
Human500 mgOral2-4-2.1 - 2.5Linear with 250 mg
Human1000 mgOral2-4-2.1 - 2.5~62-70% relative to lower doses
Human1500-2000 mgOral2-4-2.1 - 2.5~42-47% relative to lower doses
Mouse-Intravenous--Rapidly eliminated-[1]
Mouse-Oral-->2 hours (inhibitory levels)Sufficient for efficacy[1]

Experimental Protocols

The following are detailed protocols for establishing murine models of common fungal infections to evaluate the efficacy of Nikkomycin Z.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment FungalCulture 1. Fungal Culture (e.g., C. immitis, B. dermatitidis) InoculumPrep 2. Inoculum Preparation (Arthroconidia/Yeast Suspension) FungalCulture->InoculumPrep Infection 4. Infection (Intranasal, Intravenous, or Intracranial) InoculumPrep->Infection AnimalAcclimation 3. Animal Acclimation (e.g., ICR, C57BL/6 mice) AnimalAcclimation->Infection Treatment 5. Treatment Initiation (e.g., 48h post-infection) Infection->Treatment Dosing 6. Nikkomycin Z Administration (Oral gavage, drinking water) Treatment->Dosing Monitoring 7. Survival Monitoring Dosing->Monitoring Euthanasia 8. Euthanasia & Organ Harvest (Lungs, Spleen, Brain) Dosing->Euthanasia Monitoring->Euthanasia FungalBurden 9. Fungal Burden Quantification (CFU plating) Euthanasia->FungalBurden

Caption: A generalized workflow for evaluating the in vivo efficacy of Nikkomycin Z in murine models of fungal infections.

Protocol 1: Murine Model of Pulmonary Coccidioidomycosis

1. Fungal Preparation:

  • Culture Coccidioides immitis or Coccidioides posadasii on a suitable agar medium (e.g., GYE agar) until arthroconidia are mature.[6][7]

  • Harvest arthroconidia and prepare a suspension in sterile saline.

  • Adjust the concentration to the desired inoculum size (e.g., 50-150 arthroconidia per mouse for a lethal infection model).[6]

2. Animal Model:

  • Use susceptible mouse strains such as C57BL/6 or outbred strains like Swiss-Webster for drug efficacy studies.[6]

  • Acclimatize mice for at least one week before infection.

3. Intranasal Inoculation:

  • Anesthetize mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).[6]

  • Gently instill a small volume (e.g., 30 µL) of the arthroconidial suspension onto the nares of the anesthetized mouse, allowing for inhalation into the lungs.[6][7]

  • To confirm the administered dose, plate an aliquot of the inoculum before and after the infection procedure.[6]

4. Treatment:

  • Initiate treatment with Nikkomycin Z at a specified time point post-infection (e.g., 48 hours).[3]

  • Administer Nikkomycin Z orally via gavage or in the drinking water at the desired dosage and frequency (e.g., 50 mg/kg twice daily).[4][5]

  • Include a vehicle control group and a positive control group (e.g., fluconazole).

5. Efficacy Assessment:

  • Survival Study: Monitor mice daily for signs of morbidity and mortality for a defined period (e.g., 30 days).

  • Fungal Burden Study: At a predetermined endpoint (e.g., 7 days post-treatment), euthanize the mice.[3]

  • Aseptically harvest organs of interest (lungs, spleen, liver).

  • Homogenize the tissues in sterile saline.[8]

  • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[9][10]

Protocol 2: Murine Model of Disseminated Blastomycosis

1. Fungal Preparation:

  • Culture the yeast form of Blastomyces dermatitidis in a liquid medium such as Histoplasma Macrophage Medium (HMM) at 37°C.[11]

  • Wash and resuspend the yeast cells in sterile saline to the desired concentration for intravenous injection.

2. Animal Model:

  • BALB/c or C57BL/6 mice are commonly used.

  • Acclimatize mice as described above.

3. Intravenous Inoculation:

  • Inject the prepared yeast cell suspension into the lateral tail vein of the mice. The inoculum size will determine the severity and timeline of the infection.

4. Treatment:

  • Begin Nikkomycin Z treatment at a specified time post-infection.

  • Administer the drug orally at various dosages (e.g., 20-50 mg/kg twice daily).[1]

  • Include appropriate control groups.

5. Efficacy Assessment:

  • Monitor survival as the primary endpoint.

  • For fungal burden assessment, harvest lungs, liver, and spleen at a defined time point and determine CFU/gram of tissue as described in Protocol 1.

Protocol 3: Murine Model of Disseminated Histoplasmosis

1. Fungal Preparation:

  • Grow the yeast phase of Histoplasma capsulatum in a suitable liquid medium (e.g., Ham's F-12) at 37°C.[12]

  • Prepare a yeast cell suspension in sterile saline for intravenous injection.[5]

2. Animal Model:

  • Immunocompetent mouse strains like ICR can be used.[5]

  • Acclimatize mice prior to the experiment.

3. Intravenous Inoculation:

  • Administer the H. capsulatum yeast suspension via the lateral tail vein. An infecting dose of approximately 2.3 x 10^5 CFU/mouse has been reported.[5]

4. Treatment:

  • Initiate Nikkomycin Z treatment, for example, twice daily via oral gavage, at dosages ranging from 2.5 to 25 mg/kg.[5]

  • Include vehicle and positive control (e.g., fluconazole) groups.

5. Efficacy Assessment:

  • Evaluate survival over a period of 30 days.[5]

  • Determine fungal burden in the spleen, liver, and brain at the end of the treatment period by plating tissue homogenates for CFU enumeration.[5]

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research objectives and institutional animal care and use guidelines. Appropriate biosafety precautions must be taken when handling pathogenic fungi.

References

Application Notes and Protocols for Murine Models of Coccidioidomycosis in Nikkomycin Z Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing murine models in the study of coccidioidomycosis and the evaluation of Nikkomycin Z as a therapeutic agent.

Introduction

Coccidioidomycosis, also known as Valley Fever, is a fungal disease caused by Coccidioides immitis or Coccidioides posadasii. Murine models are essential for understanding the pathogenesis of this disease and for the preclinical assessment of new antifungal drugs.[1][2] Nikkomycin Z is an investigational antifungal agent that has shown significant promise in treating coccidioidomycosis.[3][4] It acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the formation of the fungal cell wall, a structure not present in mammals.[5][6] This unique mechanism of action makes it a targeted and potentially less toxic therapeutic option.[5][6] Efficacy has been demonstrated in murine models of pulmonary, disseminated, and central nervous system (CNS) coccidioidomycosis.[7][8][9]

Mechanism of Action of Nikkomycin Z

Nikkomycin Z functions by inhibiting the synthesis of chitin, a vital component of the fungal cell wall. This inhibition leads to osmotic lysis and fungal cell death.[6][10] The drug enters the fungal cell through a dipeptide permease-mediated transport system.[6] Its structural similarity to UDP-N-acetylglucosamine, the natural substrate for chitin synthase, allows it to act as a competitive inhibitor of this enzyme.[6]

NikkomycinZ_MoA cluster_fungal_cell Fungal Cell Permease Dipeptide Permease Nikkomycin_Z_in Nikkomycin Z Permease->Nikkomycin_Z_in Chitin_Synthase Chitin Synthase Nikkomycin_Z_in->Chitin_Synthase Inhibits Chitin Chitin Chitin_Synthase->Chitin Synthesizes UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Chitin_Synthase Substrate Cell_Wall Fungal Cell Wall (Weakened) Chitin->Cell_Wall Component of Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Nikkomycin_Z_out Nikkomycin Z (External) Nikkomycin_Z_out->Permease Transport

Mechanism of action of Nikkomycin Z.

Experimental Protocols

Murine Model Selection

The choice of mouse strain is critical for studying coccidioidomycosis. While various strains are susceptible, C57BL/6 and BALB/c are commonly used. For chronic infection models that more closely mimic human disease, the C57BL/6 strain infected with C. posadasii strain 1038 has been shown to result in protracted survival.[2][11] Immunodeficient mouse strains can be utilized to study the role of specific components of the immune system in response to infection.[2]

Fungal Strain and Inoculum Preparation

Coccidioides posadasii (e.g., Silveira or strain 1038) and Coccidioides immitis (e.g., RS strain) are frequently used for murine infections.[2][7] Arthroconidia are typically used to establish infection.

Protocol for Inoculum Preparation:

  • Culture the selected Coccidioides strain on a suitable agar medium (e.g., glucose yeast extract) until mature arthroconidia are formed.

  • Harvest arthroconidia by washing the agar surface with sterile saline.

  • Filter the suspension to remove hyphal fragments.

  • Wash the arthroconidia by centrifugation and resuspend in sterile saline.

  • Determine the concentration of viable arthroconidia by plating serial dilutions and counting colony-forming units (CFU).

  • Adjust the concentration to the desired inoculum size for infection.

Infection Models

1. Pulmonary Coccidioidomycosis (Intranasal Inoculation) This model mimics the natural route of infection in humans.[12]

Protocol:

  • Anesthetize mice (e.g., with ketamine/xylazine or isoflurane).[2]

  • Instill a suspension of Coccidioides arthroconidia (typically 30-50 µL) into the nares of the mice.[2]

  • Monitor the mice for signs of infection, such as weight loss, ruffled fur, and lethargy.[13]

2. Disseminated Coccidioidomycosis (Intravenous Inoculation) This model is used to study systemic infection.

Protocol:

  • Warm the mice to dilate the lateral tail veins.

  • Inject a suspension of Coccidioides arthroconidia into a lateral tail vein.

  • Monitor the mice for signs of disseminated disease.

3. Central Nervous System (CNS) Coccidioidomycosis (Intracranial Inoculation) This model is used to specifically study coccidioidal meningitis.

Protocol:

  • Anesthetize the mice.

  • Secure the mouse in a stereotaxic frame.

  • Inject a low volume of Coccidioides arthroconidia directly into the brain.[5]

  • Monitor for neurological symptoms.

Nikkomycin Z Administration

Nikkomycin Z can be administered through various routes, including oral gavage, intraperitoneally, or in the drinking water to mimic sustained release.[7][14]

Protocol for Oral Gavage:

  • Prepare a solution of Nikkomycin Z in sterile water.

  • Administer the solution directly into the stomach of the mouse using a gavage needle.

  • Dosing frequency can vary, with twice-daily (BID) or three-times-daily (TID) regimens being common due to the short half-life of Nikkomycin Z.[3][5]

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Animal_Model Select Murine Model (e.g., C57BL/6) Infection Infect Mice (Intranasal, IV, or Intracranial) Animal_Model->Infection Fungal_Strain Prepare Fungal Inoculum (C. posadasii) Fungal_Strain->Infection Treatment_Groups Divide into Treatment Groups (Nikkomycin Z, Vehicle, etc.) Infection->Treatment_Groups Drug_Administration Administer Treatment (e.g., Oral Gavage) Treatment_Groups->Drug_Administration Monitoring Monitor Animal Health (Weight, Clinical Signs) Drug_Administration->Monitoring Endpoints Determine Experimental Endpoints (Survival, Fungal Burden, Histopathology) Monitoring->Endpoints

General experimental workflow for Nikkomycin Z studies.

Data Presentation: Efficacy of Nikkomycin Z

The efficacy of Nikkomycin Z is typically assessed by survival analysis and reduction in fungal burden in target organs.

Survival Studies
ModelMouse StrainFungal StrainTreatmentDosingOutcomeReference
PulmonaryNot SpecifiedC. immitisNikkomycin Z20 and 50 mg/kg BID (oral) for 10 days100% protection[3]
CNSNot SpecifiedC. immitisNikkomycin Z50 mg/kg BID (oral) for 21 days60% survival at day 65[3]
CNSNot SpecifiedC. immitisNikkomycin Z50, 100, or 300 mg/kg TID (oral) for 14 days70-80% survival at day 30[5]
CNSNot SpecifiedC. posadasiiNikkomycin Z30, 100, or 300 mg/kg/day in drinking water70%, 90%, and 100% survival respectively[15]
Fungal Burden Reduction
ModelOrganTreatmentDosingLog10 CFU ReductionReference
PulmonaryLungNikkomycin Z100 mg/kg/day (divided BID, oral)5.98[3]
PulmonaryLungNikkomycin Z50 mg/kg/day (QD, oral)2.58[3]
PulmonaryLungNikkomycin Z40 mg/kg/day (QD, oral)5.09 (compared to untreated)[3]
CNSBrainNikkomycin Z50, 100, or 300 mg/kg TID (oral)Significant reduction vs. control[5]
DisseminatedLung, Liver, SpleenNikkomycin Z≥200 mg/kg/day (oral)Superior to fluconazole[7][8]

Conclusion

Murine models of coccidioidomycosis are indispensable tools for the preclinical evaluation of novel antifungal agents like Nikkomycin Z. The protocols and data presented here provide a framework for designing and conducting robust studies to assess the efficacy of this promising therapeutic candidate. Careful selection of the murine and fungal strains, infection model, and treatment regimen is crucial for obtaining reproducible and clinically relevant results.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Nikkomycin Z in Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that acts as a competitive inhibitor of chitin synthase, an essential enzyme for fungal cell wall integrity.[1][2] Chitin is a crucial structural component of the fungal cell wall but is absent in mammals, making chitin synthase an attractive target for antifungal therapy.[3] While early studies showed limited efficacy of Nikkomycin Z as a monotherapy in murine models of candidiasis, more recent research has highlighted its potential, particularly in combination with other antifungal agents.[4][5] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of Nikkomycin Z against Candida albicans, summarizing key data and experimental workflows.

Mechanism of Action

Nikkomycin Z competitively inhibits chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine to form chitin.[6] This disruption of the cell wall leads to osmotic instability and cell lysis, particularly during active growth phases like hyphal formation where chitin synthesis is critical.[1][7] In Candida albicans, Nikkomycin Z has been shown to inhibit all three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3).[6]

cluster_fungus Candida albicans Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Synthesizes CellWall Cell Wall Integrity Chitin->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to NikkomycinZ Nikkomycin Z NikkomycinZ->ChitinSynthase Competitively Inhibits

Caption: Mechanism of action of Nikkomycin Z.

In Vivo Efficacy Data

Nikkomycin Z has demonstrated efficacy in murine models of disseminated candidiasis, both as a monotherapy and in combination therapies. The following tables summarize key findings from published studies.

Table 1: Monotherapy Efficacy of Nikkomycin Z in Systemic Candidiasis
Animal ModelC. albicans StrainTreatment RegimenKey OutcomesReference
MurineNot SpecifiedContinuous exposure in drinking water>50% survival in Nikkomycin Z groups compared to 0% in untreated controls. Efficacy was dose-related and comparable to fluconazole.[7]
MurineNot SpecifiedSubcutaneous, twice daily (10 mg/kg)Prolonged survival of all infected mice compared to untreated controls.[8]
Table 2: Combination Therapy Efficacy of Nikkomycin Z in Systemic Candidiasis
Animal ModelC. albicans Strain(s)CombinationTreatment RegimenKey OutcomesReference
Immunocompromised MurineATCC 90028 & fks mutantsNikkomycin Z + AnidulafunginNikZ: 10 mg/kg, s.c., twice dailyAnidulafungin: 5 mg/kg, s.c., once dailySignificantly improved survival rate in mice infected with fks mutants compared to monotherapy.[8][9]
Immunocompromised MurineCA 46503 & fks mutantsNikkomycin Z + MicafunginNikZ: 10 mg/kg, s.c., twice dailyMicafungin: 5 mg/kg, s.c., once dailyEnhanced survival was observed in the immunocompromised murine model.[8][9]
MurineNot SpecifiedNikkomycin Z + FluconazoleNot SpecifiedAdditive effects observed in vivo.[3]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of Nikkomycin Z in a murine model of disseminated candidiasis.

Protocol 1: Murine Model of Disseminated Candidiasis and Treatment

This protocol outlines the establishment of a systemic C. albicans infection in mice and subsequent treatment with Nikkomycin Z.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Broth (SDB) and Agar (SDA)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old female ICR mice (or other suitable strain)

  • Immunosuppressive agent (e.g., Dexamethasone)

  • Nikkomycin Z (Sigma-Aldrich or equivalent)

  • Vehicle for Nikkomycin Z (e.g., sterile water or PBS)

  • Insulin syringes with 28-30 gauge needles

  • Appropriate caging and animal care facilities

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on SDA plates at 35°C for 24-48 hours.

    • Inoculate a single colony into SDB and incubate at 35°C for 18-24 hours with shaking.

    • Harvest yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the pellet in sterile PBS and adjust the concentration to 5 x 10^6 cells/mL using a hemocytometer. The final inoculum will be 100 µL per mouse.

  • Immunosuppression (if required):

    • To establish a robust infection, immunosuppression may be necessary.

    • Administer Dexamethasone (100 mg/kg) via intraperitoneal injection on days -3, 0, 7, and 14 relative to infection.[8]

  • Infection:

    • Warm mice under a heat lamp to dilate tail veins.

    • Inject 100 µL of the prepared C. albicans suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.[8]

  • Treatment Administration:

    • Prepare Nikkomycin Z solution in the appropriate vehicle.

    • Begin treatment 24 hours post-infection.

    • Administer Nikkomycin Z subcutaneously at the desired dose (e.g., 10 mg/kg) twice daily for a duration of 12 days.[8]

    • Include control groups: untreated (vehicle only) and potentially a positive control with a known antifungal like fluconazole.

  • Monitoring and Endpoint:

    • Monitor mice daily for signs of morbidity (weight loss, ruffled fur, lethargy).

    • The primary endpoint is typically survival, monitored for a predefined period (e.g., 21-30 days).

    • Alternatively, for fungal burden analysis, mice can be euthanized at specific time points.

cluster_prep Preparation cluster_exp Experiment cluster_groups Treatment Groups A Culture C. albicans B Prepare Inoculum (5x10^6 cells/mL) A->B C Immunosuppress Mice (Dexamethasone, Day -3) D Infect Mice via Tail Vein (Day 0) C->D E Initiate Treatment (Day 1) D->E F Daily Monitoring (Weight, Morbidity) E->F T1 Nikkomycin Z T2 Vehicle Control T3 Combination Therapy (Optional) T4 Positive Control (e.g., Fluconazole) G Continue Treatment (e.g., 12 days) F->G H Monitor Survival (e.g., 21-30 days) G->H

Caption: Workflow for in vivo candidiasis model.

Protocol 2: Assessment of Fungal Burden in Organs

This protocol describes how to quantify the fungal load in target organs, providing a quantitative measure of treatment efficacy.

Materials:

  • Infected and treated mice from Protocol 1

  • Sterile surgical instruments

  • Stomacher or tissue homogenizer

  • Sterile PBS

  • SDA plates with antibiotics (to prevent bacterial contamination)

  • Incubator at 35°C

Procedure:

  • Organ Harvest:

    • At a predetermined time point (e.g., 3-5 days post-treatment cessation), humanely euthanize the mice.

    • Aseptically remove target organs, typically the kidneys, as they are a primary site of C. albicans colonization.

    • Place each organ in a pre-weighed sterile tube containing a known volume of sterile PBS.

  • Homogenization:

    • Weigh the tubes with the organs to determine the wet weight of each organ.

    • Homogenize the organs using a stomacher or a mechanical tissue homogenizer until a uniform suspension is achieved.

  • Plating and Incubation:

    • Create a series of 10-fold serial dilutions of the organ homogenate in sterile PBS.

    • Plate 100 µL of each dilution onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

  • Quantification:

    • Count the number of Colony Forming Units (CFUs) on plates with a countable number of colonies (typically 30-300).

    • Calculate the fungal burden as CFU per gram of organ tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Organ weight in grams)

Logical Relationship for Combination Therapy

The rationale for combining Nikkomycin Z with other antifungals, such as echinocandins, is based on their complementary mechanisms of action. Echinocandins inhibit β-glucan synthesis, another critical cell wall component. The "squeeze-down" effect posits that inhibition of one cell wall pathway leads to a compensatory upregulation of another. By simultaneously targeting both chitin and β-glucan synthesis, a potent synergistic effect can be achieved.

cluster_cellwall Fungal Cell Wall Synthesis Glucan β-Glucan Synthesis Result Synergistic Fungicidal Effect Glucan->Result Chitin Chitin Synthesis Chitin->Result Echinocandins Echinocandins Echinocandins->Glucan Inhibits NikZ Nikkomycin Z NikZ->Chitin Inhibits

Caption: Synergy of Nikkomycin Z and Echinocandins.

Conclusion

Nikkomycin Z demonstrates significant potential as an antifungal agent against Candida albicans, particularly when used in combination with other classes of antifungals.[5] The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies to further evaluate the therapeutic utility of Nikkomycin Z in the context of candidiasis. Careful consideration of the animal model, treatment regimen, and endpoints is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Testing Nikkomycin Z Synergy with Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the synergistic antifungal activity of Nikkomycin Z and fluconazole. The combination of these two agents targets different essential components of the fungal cell, offering a promising strategy to enhance efficacy and overcome resistance.

Introduction

Nikkomycin Z inhibits chitin synthase, an enzyme crucial for the formation of the fungal cell wall.[1][2][3] Fluconazole, a triazole antifungal, acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4][5][6][7] The simultaneous disruption of both the cell wall and cell membrane integrity can lead to a synergistic antifungal effect.[8][9][10] This protocol outlines the in vitro methods to quantitatively assess this synergy.

Key Experimental Protocols

Two primary methods are employed to determine the synergistic interaction between Nikkomycin Z and fluconazole: the checkerboard microdilution assay and the time-kill assay.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[11][12][13][14]

Materials:

  • Nikkomycin Z (analytical grade)

  • Fluconazole (analytical grade)

  • Fungal isolate(s) of interest (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Multichannel pipette

Protocol:

  • Preparation of Drug Stock Solutions: Prepare stock solutions of Nikkomycin Z and fluconazole in a suitable solvent (e.g., water for Nikkomycin Z, DMSO for fluconazole) at a concentration of at least 20 times the highest concentration to be tested.

  • Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Checkerboard Plate Setup:

    • In a 96-well plate, dispense 50 µL of RPMI 1640 medium into all wells.

    • Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of fluconazole. Add 50 µL of the fluconazole stock solution to the first well of each row and perform serial dilutions.

    • Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of Nikkomycin Z. Add 50 µL of the Nikkomycin Z stock solution to the first well of each column and perform serial dilutions.

    • The final volume in each well containing the drug combination will be 100 µL.

    • Include wells with each drug alone (row H for fluconazole, column 12 for Nikkomycin Z) to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: Determine the MIC, which is the lowest concentration of the drug(s) that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction in turbidity compared to the growth control).

  • Calculation of FICI: Calculate the FICI using the following formula: FICI = (MIC of Nikkomycin Z in combination / MIC of Nikkomycin Z alone) + (MIC of fluconazole in combination / MIC of fluconazole alone)

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (or Additive)
> 4.0Antagonism
Time-Kill Assay

This dynamic assay provides information on the rate of fungal killing over time when exposed to the drug combination.[15][16][17][18]

Materials:

  • Nikkomycin Z

  • Fluconazole

  • Fungal isolate(s)

  • RPMI 1640 medium

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C)

  • Sabouraud Dextrose Agar plates

  • Sterile saline for dilutions

  • Colony counter

Protocol:

  • Preparation of Fungal Inoculum: Prepare a fungal suspension as described for the checkerboard assay, and dilute it in RPMI 1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Experimental Setup: Prepare culture tubes with the following conditions (at concentrations determined from the checkerboard assay, e.g., 0.5 x MIC):

    • Growth control (no drug)

    • Nikkomycin Z alone

    • Fluconazole alone

    • Nikkomycin Z + Fluconazole combination

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar plates. Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A <2 log10 change in CFU/mL between the combination and the most active single agent.

  • Antagonism: A ≥2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables.

Table 1: Checkerboard Assay Results for Nikkomycin Z and Fluconazole against Candida albicans

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Nikkomycin Z1620.125
Fluconazole810.125
Combination 0.25 Synergy

Table 2: Time-Kill Assay Results (log10 CFU/mL) for Nikkomycin Z and Fluconazole against Cryptococcus neoformans

Time (hours)Growth ControlNikkomycin Z (0.5x MIC)Fluconazole (0.5x MIC)Nikkomycin Z + Fluconazole
05.05.05.05.0
45.54.84.94.2
86.24.54.63.5
127.04.24.32.8
247.83.94.01.5
488.53.83.9<1.0

Visualizations

Diagrams illustrating the mechanisms of action and experimental workflows can aid in understanding the protocol and the synergistic interaction.

Synergy_Mechanism cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall (Chitin) Fungal_Growth Fungal Growth & Survival Cell_Wall->Fungal_Growth Cell_Membrane Cell Membrane (Ergosterol) Cell_Membrane->Fungal_Growth Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Cell_Wall Inhibits Chitin Synthase Fluconazole Fluconazole Fluconazole->Cell_Membrane Inhibits Ergosterol Synthesis

Caption: Mechanism of synergistic action of Nikkomycin Z and fluconazole.

Checkerboard_Workflow A Prepare Drug Dilutions (Nikkomycin Z & Fluconazole) C Set up 96-well Checkerboard Plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate at 35°C for 24-48h D->E F Determine MICs E->F G Calculate FICI F->G H Interpret Results (Synergy, Indifference, Antagonism) G->H

Caption: Experimental workflow for the checkerboard microdilution assay.

TimeKill_Workflow A Prepare Fungal Inoculum B Set up Cultures: - Control - Nikkomycin Z - Fluconazole - Combination A->B C Incubate with Agitation B->C D Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) C->D E Perform Serial Dilutions & Plate D->E F Incubate Plates & Count Colonies E->F G Plot log10 CFU/mL vs. Time F->G H Interpret Curves (Synergy, Indifference, Antagonism) G->H

Caption: Experimental workflow for the time-kill assay.

References

Application Notes and Protocols for Nikkomycin Z in a Rat Model of Vaginal Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that competitively inhibits chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1][2] As chitin is absent in mammalian cells, Nikkomycin Z presents a promising selective target for antifungal therapy with potentially low toxicity.[2][3] While extensively studied for systemic fungal infections, its application in mucosal infections like vaginal candidiasis is an emerging area of interest. These application notes provide a comprehensive protocol for utilizing Nikkomycin Z in a rat model of vulvovaginal candidiasis (VVC), offering a framework for efficacy studies and preclinical development.

Mechanism of Action: Inhibition of Chitin Synthesis

Nikkomycin Z targets the fungal cell wall by acting as a competitive inhibitor of chitin synthase.[1][4] This enzyme is responsible for the polymerization of N-acetylglucosamine to form chitin, a vital structural component of the fungal cell wall. By disrupting chitin synthesis, Nikkomycin Z compromises the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.[2]

cluster_fungal_cell Candida albicans Cell UDP-GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of action of Nikkomycin Z.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of Candida albicans to Nikkomycin Z and the in vivo efficacy observed in murine models of systemic candidiasis. This data can serve as a reference for expected outcomes in a vaginal candidiasis model.

Table 1: In Vitro Susceptibility of Candida albicans to Nikkomycin Z

ParameterConcentration (µg/mL)Reference
MIC range0.5 - 32[2][5]
MIC80≤0.5 - 32[5]
MLC range4 - 64[2]

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration

Table 2: In Vivo Efficacy of Nikkomycin Z in Murine Systemic Candidiasis Models

Animal ModelDosage RegimenOutcomeReference
Mouse50, 100, 300 mg/kg, three times daily (oral gavage)Significantly improved survival and reduced brain fungal burden[6][7]
Mouse2.5, 5, 10 mg/kg (unknown route)No protection at these doses with high inoculum[8]
Mouse>2.5 mg/kgProlonged survival with lower inoculum[8]
Mouse2.5 - 25 mg/kgSignificantly reduced fungal burden in spleen and liver[8]

Experimental Protocols

This section details the methodology for establishing a rat model of vaginal candidiasis and a proposed treatment protocol with Nikkomycin Z.

Establishment of a Rat Model of Vulvovaginal Candidiasis

This protocol is adapted from established methods for inducing VVC in rats.[4][9]

Materials:

  • Female Wistar rats (200-300g)

  • Candida albicans strain (e.g., ATCC 44858)

  • Estradiol valerate or estradiol hexa-hydrobenzoate

  • Dexamethasone (optional, for immunosuppression)

  • Saline or RPMI 1640 medium

  • Aseptic cotton balls

Procedure:

  • Hormonal Treatment: To induce a pseudo-estrus state, which is crucial for establishing a persistent infection, administer estradiol subcutaneously. A common regimen is estradiol hexa-hydrobenzoate at 0.20 mg/week per rat, fractionated into three injections per week.[9] Alternatively, estradiol can be administered at 10 mg/kg for 3 days before infection.[1]

  • Immunosuppression (Optional): For a more robust infection, rats can be immunosuppressed by adding dexamethasone to their drinking water (2 mg/liter), starting 3 days before infection and continuing throughout the study.[1]

  • Candida albicans Inoculum Preparation: Culture C. albicans on a suitable medium like Sabouraud Dextrose Agar. Prepare a suspension in sterile saline or RPMI 1640 to a concentration of approximately 5 x 108 yeasts/mL.[4][9]

  • Vaginal Inoculation: One week after the start of hormone treatment, inoculate each rat intravaginally with 0.1 mL of the C. albicans suspension.

  • Post-Inoculation: Block the vaginal opening with a sterile cotton ball to prevent leakage of the inoculum.[4]

  • Confirmation of Infection: After 4 days, confirm the infection by:

    • Visual inspection for signs of inflammation, erythema, and thick white vaginal discharge.[4]

    • Microscopic examination of vaginal swabs (Gram stain) for the presence of yeast and hyphae.[4]

    • Culturing vaginal lavage fluid on Sabouraud Dextrose Agar to determine the fungal burden (CFU/mL).[4]

Start Start Hormone_Tx Hormonal Treatment (Pseudo-estrus induction) Start->Hormone_Tx Immunosuppression Immunosuppression (Optional) Hormone_Tx->Immunosuppression Inoculation Intravaginal Inoculation with C. albicans Immunosuppression->Inoculation Confirmation Confirmation of Infection (Visual, Microscopic, Culture) Inoculation->Confirmation Treatment_Groups Randomize into Treatment Groups Confirmation->Treatment_Groups Treatment Nikkomycin Z or Vehicle Control Treatment Treatment_Groups->Treatment Evaluation Efficacy Evaluation (Fungal Burden, Histology) Treatment->Evaluation End End Evaluation->End

Caption: Experimental workflow for the rat VVC model.

Nikkomycin Z Treatment Protocol

This proposed protocol is based on the efficacy data from murine systemic infection models and general practices for topical vaginal treatments. Dose-ranging studies are recommended to determine the optimal concentration for intravaginal application.

Materials:

  • Nikkomycin Z

  • Vehicle for formulation (e.g., 2% hydroxypropyl methylcellulose - HPMC)

  • Sterile syringes for intravaginal administration

Procedure:

  • Formulation: Prepare a formulation of Nikkomycin Z in a suitable vehicle. A semi-solid formulation like 2% HPMC is recommended for sustained contact with the vaginal mucosa.[1] The concentration of Nikkomycin Z should be determined based on preliminary dose-ranging studies.

  • Treatment Initiation: Begin treatment 48 hours after a confirmed infection.

  • Administration: Administer 0.1 mL of the Nikkomycin Z formulation or vehicle control intravaginally.

  • Dosing Regimen: A twice-daily (BID) administration at 8-hour intervals for 3 to 5 consecutive days is a suggested starting point.[1]

  • Efficacy Assessment:

    • Fungal Burden: On the day after the final treatment, perform a vaginal lavage and determine the CFU/rat by plating serial dilutions on Sabouraud agar.

    • Histopathology: Collect vaginal tissues, fix in 10% formalin, and stain with hematoxylin and eosin (H&E) to evaluate the extent of inflammation and fungal invasion.

Conclusion

This document provides a detailed framework for investigating the efficacy of Nikkomycin Z in a rat model of vaginal candidiasis. The provided protocols for model establishment and treatment, along with the summarized quantitative data and mechanism of action, offer a solid foundation for researchers. Further optimization of the Nikkomycin Z dosage and formulation for topical application is a critical next step in exploring its therapeutic potential for this common mucosal infection.

References

Application Notes: Nikkomycin Z for the Treatment of Murine Histoplasmosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nikkomycin Z is an experimental antifungal agent that functions as a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[1][2][3] Since chitin is absent in mammalian cells, chitin synthase represents a highly specific target for antifungal therapy.[1] Nikkomycin Z has demonstrated in vitro and in vivo activity against several dimorphic fungi, including Histoplasma capsulatum, the causative agent of histoplasmosis.[4][5][6] These notes provide a summary of quantitative data from preclinical studies and detailed protocols for evaluating the efficacy of Nikkomycin Z in murine models of histoplasmosis.

Mechanism of Action

Nikkomycin Z's primary mechanism involves the disruption of the fungal cell wall integrity. By inhibiting chitin synthase, it prevents the formation of chitin polymers, leading to a weakened cell wall, osmotic instability, and ultimately, inhibition of fungal growth.[1][3]

G cluster_fungus Fungal Cell UDP_NAG UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_NAG->ChitinSynthase Chitin Chitin Polymer ChitinSynthase->Chitin CellWall Cell Wall Assembly Chitin->CellWall Disruption Disruption CellWall->Disruption NikZ Nikkomycin Z Inhibition Inhibition NikZ->Inhibition Inhibition->ChitinSynthase

Caption: Mechanism of action of Nikkomycin Z.

Quantitative Data Summary

The efficacy of Nikkomycin Z has been evaluated in various murine models of histoplasmosis, often in comparison to standard antifungal agents like Amphotericin B and Itraconazole.

Table 1: In Vitro Susceptibility of H. capsulatum Isolates

Antifungal Agent Median MIC (μg/mL) MIC Range (μg/mL)
Nikkomycin Z 8 4 to >64
Amphotericin B 0.56 0.5 to 1.0
Itraconazole ≤0.019 Not Reported

Data based on 20 clinical isolates of H. capsulatum.[7][8]

Table 2: Survival Studies in Murine Histoplasmosis Model (Infection with High MIC Isolate)

Treatment Group Dosage Dosing Frequency Survival Rate (Day 14)
Nikkomycin Z 100 mg/kg Twice Daily (BID) 100%
Nikkomycin Z 20 mg/kg Twice Daily (BID) 70%
Nikkomycin Z 5 mg/kg Twice Daily (BID) 0%
Amphotericin B 2.0 mg/kg Every Other Day (QOD) 100%
Itraconazole 75 mg/kg Twice Daily (BID) 100%
Vehicle Control - - 0% (by Day 12)

Data from a study using an H. capsulatum isolate with a Nikkomycin Z MIC of ≥64 μg/mL.[7][9]

Table 3: Survival Studies in Murine Histoplasmosis Model (Infection with Low MIC Isolate)

Treatment Group Dosage Dosing Frequency Survival Rate (Day 17)
Nikkomycin Z 100 mg/kg Twice Daily (BID) 100%
Nikkomycin Z 20 mg/kg Twice Daily (BID) 100%
Nikkomycin Z 5 mg/kg Twice Daily (BID) 100%
Amphotericin B 2.0 mg/kg Every Other Day (QOD) 100%
Itraconazole 75 mg/kg Twice Daily (BID) 100%
Vehicle Control - - 30%

Data from a study using an H. capsulatum isolate with a Nikkomycin Z MIC of 4 μg/mL.[7]

Table 4: Fungal Burden in Lungs and Spleen of Surviving Mice

Treatment Group (High MIC Isolate) Dosage (mg/kg/dose) Lung CFU/g (log10) Spleen CFU/g (log10)
Nikkomycin Z 100 (BID) Significantly Higher than AmB/Itra Significantly Higher than AmB/Itra
Nikkomycin Z 20 (BID) Significantly Higher than AmB/Itra Significantly Higher than AmB/Itra
Amphotericin B 2.0 (QOD) Lower than NikZ groups Lower than NikZ groups
Itraconazole 75 (BID) Lower than NikZ groups Lower than NikZ groups

Fungal burden was assessed on day 17 post-infection in survivors. Mice treated with Nikkomycin Z at 20 and 100 mg/kg/dose had significantly higher CFUs per gram of organ weight than mice treated with Amphotericin B or Itraconazole.[7][9]

Table 5: Efficacy in an Intravenous Infection Model (Immunocompetent ICR Mice)

Treatment Group Dosage (mg/kg/dose) Outcome
Nikkomycin Z >2.5 (BID) Significantly prolonged survival compared to controls.
Nikkomycin Z ≥2.5 (BID) Reduced fungal counts in liver and spleen.
Nikkomycin Z + Fluconazole 5 (BID) each Additive effect in reducing liver and spleen fungal burden.

Nikkomycin Z had no effect on brain fungal burden in this model.[1][10]

Experimental Protocols

The following protocols are synthesized from methodologies reported in preclinical evaluations of Nikkomycin Z for murine histoplasmosis.

Protocol 1: Murine Model of Pulmonary Histoplasmosis

This protocol describes the establishment of a pulmonary infection to assess the efficacy of Nikkomycin Z based on survival and fungal burden endpoints.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimation 1. Animal Acclimation (e.g., CFW or ICR mice, 3 days) PathogenPrep 2. Pathogen Preparation (H. capsulatum yeast phase, 37°C on BHI agar) Acclimation->PathogenPrep InoculumPrep 3. Inoculum Preparation (Yeast suspension in saline, e.g., 10^5 yeasts) PathogenPrep->InoculumPrep DrugPrep 4. Drug Preparation (NikZ in 5% dextrose for gavage) InoculumPrep->DrugPrep Infection 5. Infection (Intratracheal or intranasal inoculation) PostInfection 6. Post-Infection Period (Allow infection to establish, e.g., 4 days) Infection->PostInfection Treatment 7. Treatment Initiation (Administer NikZ, controls via gavage for 10 days) PostInfection->Treatment Monitoring 8. Daily Monitoring (Record survival, clinical signs) Treatment->Monitoring Endpoint 9. Endpoint Determination Monitoring->Endpoint Survival 10a. Survival Analysis (Log-rank test) Endpoint->Survival Burden 10b. Fungal Burden Analysis (Sacrifice survivors on Day 17) Endpoint->Burden Harvest 11. Organ Harvest (Lungs, Spleen) Burden->Harvest Homogenize 12. Homogenization & Plating Harvest->Homogenize CFU 13. CFU Calculation Homogenize->CFU

Caption: Experimental workflow for evaluating Nikkomycin Z.

1. Materials

  • Animals: Immunocompetent mice (e.g., ICR, CFW, or BALB/c strains).[4][10][11]

  • Pathogen: Histoplasma capsulatum clinical isolate, maintained in the yeast phase at 37°C on Brain Heart Infusion (BHI) agar with 10% sheep blood.[1]

  • Nikkomycin Z: Powder form, to be diluted in 5% dextrose for administration.[1][8]

  • Control Vehicles: 5% dextrose solution.[1][8]

  • Comparator Drugs (Optional): Amphotericin B for intraperitoneal injection, Itraconazole solution for oral gavage.[8]

  • Reagents: Sterile saline, BHI agar plates.

2. Pathogen and Inoculum Preparation

  • Culture H. capsulatum in its yeast form at 37°C.

  • Scrape fungal colonies from the agar and suspend them in sterile saline.

  • Adjust the concentration of the yeast suspension to the desired inoculum size (e.g., 1x10^5 yeasts in 50 µL for intratracheal inoculation).[8][9] Verify concentration using a hemocytometer and by plating serial dilutions.

3. Animal Infection

  • Acclimate mice for at least 3 days prior to infection.[1]

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • For pulmonary infection, administer the prepared inoculum via intratracheal or intranasal instillation.[4][8]

  • Allow the infection to establish for a set period (e.g., 2 to 4 days) before initiating treatment.[1][8]

4. Treatment Administration

  • Prepare a fresh solution of Nikkomycin Z in 5% dextrose daily.

  • Divide mice into treatment groups (e.g., Nikkomycin Z 100, 20, 5 mg/kg; Amphotericin B; Itraconazole; Vehicle Control). A minimum of 10 mice per group is recommended.[8]

  • Administer Nikkomycin Z and vehicle control via oral gavage in a 0.2 mL volume twice daily (BID).[1][8]

  • Administer comparator drugs according to their established protocols (e.g., Amphotericin B 2.0 mg/kg intraperitoneally every other day).[8]

  • Continue treatment for the specified duration (e.g., 10 days).[8]

5. Efficacy Assessment

A. Survival Study

  • Monitor mice daily for signs of morbidity and mortality for the duration of the study (e.g., 14-17 days post-infection).[7][9]

  • Record the date of death for each animal.

  • Analyze survival data using the log-rank test to compare survival curves between groups.[9]

B. Fungal Burden Analysis

  • At the end of the treatment period (or a specified time point, e.g., Day 17), humanely euthanize surviving mice from all groups.[8][9]

  • Aseptically harvest organs of interest (typically lungs and spleen).[1][9]

  • Weigh each organ.

  • Homogenize the tissue in a fixed volume of sterile saline.

  • Prepare serial 10-fold dilutions of the homogenate and plate onto BHI agar.

  • Incubate plates at 37°C until colonies are visible.

  • Count the colonies and calculate the fungal burden as Colony Forming Units (CFU) per gram of organ tissue.[7]

Protocol 2: Disseminated Histoplasmosis Model (Intravenous Infection)

This protocol is used to assess efficacy against systemic, disseminated disease.

1. Infection Procedure

  • Prepare the H. capsulatum yeast inoculum as described previously. An inoculum of 1x10^6 to 7x10^6 CFU per mouse is often used for this model.[1]

  • Infect mice via intravenous (IV) injection (e.g., through the lateral tail vein) with 0.2 mL of the yeast suspension.[1]

2. Treatment and Analysis

  • Allow the infection to establish for 1 to 2 days.[1]

  • Initiate treatment regimens as described in Protocol 1.

  • Assess efficacy through survival studies and/or fungal burden analysis. For fungal burden, the liver is often harvested in addition to the spleen and lungs.[1][10] Brain tissue may also be assessed, although studies suggest Nikkomycin Z has no effect on brain fungal burden.[1]

Disclaimer: These protocols are intended for informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate biosafety practices for handling Histoplasma capsulatum (a BSL-3 pathogen) are mandatory.

References

Application Notes and Protocols for the Evaluation of Nikkomycin Z in a CNS Coccidioidomycosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing a murine model of Central Nervous System (CNS) coccidioidomycosis to evaluate the efficacy of Nikkomycin Z.

Introduction

Coccidioidomycosis, also known as Valley Fever, is a fungal infection caused by Coccidioides immitis or Coccidioides posadasii. While most infections are asymptomatic or result in a mild pulmonary illness, dissemination to the central nervous system can lead to coccidioidal meningitis, a devastating and often fatal complication if left untreated.[1][2] Current antifungal therapies, such as fluconazole, can be effective but often require lifelong administration to prevent relapse and may be limited by drug interactions and adverse effects.[3][4]

Nikkomycin Z is an investigational antifungal agent that offers a promising alternative. It acts as a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of the fungal cell wall component chitin, which is absent in mammals.[5][6] This specific mechanism of action suggests a potentially high therapeutic index with fewer side effects.[7] Preclinical studies in murine models have demonstrated the efficacy of Nikkomycin Z in treating pulmonary and CNS coccidioidomycosis.[3][8][9]

This document outlines the protocols for establishing a CNS coccidioidomycosis mouse model and for the subsequent evaluation of Nikkomycin Z's therapeutic efficacy, providing a framework for further research and drug development.

Pathophysiology of CNS Coccidioidomycosis

CNS coccidioidomycosis typically occurs when arthroconidia, the inhaled infectious spores of Coccidioides, disseminate from the lungs to the brain and spinal cord.[2] In the CNS, these spores convert into larger, tissue-invasive spherules. As the spherules mature and rupture, they release thousands of endospores, which can form new spherules, perpetuating the infection.[10] This process incites a granulomatous inflammatory response in the meninges and brain parenchyma, which can lead to meningitis, vasculitis, hydrocephalus, and the formation of brain abscesses.[1]

Mechanism of Action of Nikkomycin Z

Nikkomycin Z targets the fungal cell wall, a structure crucial for maintaining cell integrity and viability that is absent in human cells.

NikkomycinZ_MoA cluster_fungus Fungal Cell cluster_synthesis Chitin Synthesis cluster_drug Drug Action UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin CellWall Fungal Cell Wall (Structural Integrity) Chitin->CellWall Component of ChitinSynthase->Chitin Catalyzes NikkomycinZ Nikkomycin Z NikkomycinZ->ChitinSynthase Inhibits

Caption: Mechanism of action of Nikkomycin Z.

Nikkomycin Z's structural similarity to UDP-N-acetylglucosamine, the natural substrate for chitin synthase, allows it to act as a competitive inhibitor of this enzyme.[6] By blocking chitin synthesis, Nikkomycin Z disrupts the integrity of the fungal cell wall, leading to fungal cell death.[5][6]

Experimental Model and Drug Evaluation Workflow

A murine model provides a robust and reproducible system for studying CNS coccidioidomycosis and evaluating antifungal therapies. The following workflow outlines the key steps.[3][9][11]

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Analysis A1 Coccidioides immitis Arthroconidia Preparation B1 Intracranial Inoculation of Arthroconidia A1->B1 A2 Animal Acclimatization (e.g., ICR mice) A2->B1 C1 Initiate Treatment Regimens (e.g., Day 2 post-infection) B1->C1 C2 Treatment Groups: - Vehicle Control - Nikkomycin Z (various doses) - Fluconazole (comparator) C1->C2 D1 Monitor Survival and Clinical Signs D2 Euthanasia at Predefined Endpoint or Humane Endpoint D1->D2 E1 Brain Tissue Homogenization D2->E1 E2 Quantitative Fungal Culture (CFU enumeration) E1->E2 E3 Statistical Analysis of Survival and Fungal Burden E2->E3

References

Troubleshooting & Optimization

improving Nikkomycin Z solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Nikkomycin Z in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is Nikkomycin Z and what is its mechanism of action?

Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces tendae. It acts as a competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin, which is an essential component of the fungal cell wall. By inhibiting this enzyme, Nikkomycin Z disrupts cell wall formation, leading to fungal cell lysis. This mechanism is highly specific to fungi, as mammalian cells do not possess chitin.

UDP_GlcNAc UDP-N-acetylglucosamine (Chitin precursor) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Fungal Cell Wall) Chitin_Synthase->Chitin Catalyzes Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibits Disrupted_Wall Disrupted Cell Wall & Fungal Cell Lysis

Diagram 1: Mechanism of action of Nikkomycin Z.

Q2: In which solvents is Nikkomycin Z soluble?

Nikkomycin Z is soluble in water, dimethyl sulfoxide (DMSO), and methanol.[1] For in vitro assays, sterile distilled water or an appropriate buffer is often the preferred solvent.

Q3: What is the reported solubility of Nikkomycin Z in water?

There are varying reports on the aqueous solubility of Nikkomycin Z, which may depend on the purity and salt form of the compound. Some sources indicate a solubility of up to 100 mg/mL, while others report lower values around 5 mg/mL.[2][3] It is recommended to start with a lower concentration and gradually increase it to determine the solubility of your specific batch.

Solubility and Stability Data

The solubility and stability of Nikkomycin Z can be influenced by the solvent, pH, and temperature. The following tables summarize key quantitative data to guide your experimental setup.

Table 1: Solubility of Nikkomycin Z in Common Solvents

SolventReported SolubilityMolar Concentration (approx.)Reference
Water≥ 100 mg/mL≥ 201.84 mM[2]
Water5 mg/mL10.09 mM[3]
DMSOSolubleNot specified[1]
MethanolSolubleNot specified[1]

Table 2: pH-Dependent Stability of Nikkomycin Z in Aqueous Solution at 37°C

pHStabilityHalf-life (t½)Reference
4.0 - 7.0Degradation rate increases with increasing pHNot specified[4]
7.5Maximal degradation rate8.6 hours[4]
7.5 - 10.2Degradation rate decreases with increasing pHNot specified[4]
> 10.2Degradation rate is constantNot specified[4]
6.0More stable under acidic conditionsNot specified[5]

Experimental Protocols

Protocol 1: Preparation of a Nikkomycin Z Stock Solution in Water

This protocol provides a general guideline for preparing an aqueous stock solution of Nikkomycin Z.

  • Weighing: Accurately weigh the desired amount of Nikkomycin Z powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of sterile, purified water to the tube.

  • Dissolution:

    • Vortex the solution to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming to 37°C can be applied.[2]

    • For difficult-to-dissolve batches, brief sonication in an ultrasonic water bath may be beneficial.[2]

  • Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired concentration.

  • Sterilization: If required for your assay, sterile-filter the stock solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][6]

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered when working with Nikkomycin Z in in vitro assays.

Problem: Nikkomycin Z powder is not dissolving in water at the desired concentration.

Start Start: Nikkomycin Z does not dissolve Warm Warm solution to 37°C Start->Warm Sonicate Briefly sonicate Warm->Sonicate Still not dissolved Success Success: Nikkomycin Z dissolved Warm->Success Dissolved Lower_pH Lower pH of solvent (e.g., to pH 6.0) Sonicate->Lower_pH Still not dissolved Sonicate->Success Dissolved Use_DMSO Prepare stock in DMSO Lower_pH->Use_DMSO Still not dissolved Lower_pH->Success Dissolved Check_DMSO_tolerance Check DMSO tolerance of your assay Use_DMSO->Check_DMSO_tolerance Dissolved Proceed Proceed with experiment Success->Proceed Check_DMSO_tolerance->Proceed

Diagram 2: Troubleshooting workflow for dissolving Nikkomycin Z.

Problem: Precipitation is observed after adding the Nikkomycin Z stock solution to the assay medium.

  • Possible Cause: The final concentration of Nikkomycin Z in the assay medium exceeds its solubility in that specific buffer system.

    • Solution: Lower the final concentration of Nikkomycin Z in your assay.

  • Possible Cause: The pH of the assay medium is unfavorable for Nikkomycin Z stability, leading to degradation and precipitation. Nikkomycin Z is less stable at neutral to alkaline pH.[4]

    • Solution: If your experimental conditions permit, adjust the pH of your assay medium to be slightly acidic (e.g., pH 6.0), as Nikkomycin Z is more stable under these conditions.[5]

  • Possible Cause: If using a DMSO stock, the final concentration of DMSO in the assay medium may be too high, causing the compound to precipitate out of solution.

    • Solution: Ensure the final DMSO concentration in your assay is kept to a minimum, typically below 0.5%.

Problem: Loss of Nikkomycin Z activity is observed over time in the assay.

  • Possible Cause: Nikkomycin Z is degrading in the assay medium due to unfavorable pH and/or temperature.

    • Solution: As mentioned, maintaining a slightly acidic pH (around 6.0) can improve stability.[5] Also, be mindful of prolonged incubation times at 37°C, as this can accelerate degradation, especially at neutral pH.[4] Consider the stability data in Table 2 when designing your experiments.

  • Possible Cause: The stock solution has undergone multiple freeze-thaw cycles, leading to degradation.

    • Solution: Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2]

By following these guidelines and troubleshooting steps, you can optimize the use of Nikkomycin Z in your in vitro experiments and ensure reliable and reproducible results.

References

Nikkomycin Z In Vivo Bioavailability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo bioavailability of Nikkomycin Z.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic properties of orally administered Nikkomycin Z in humans?

A1: In healthy human subjects, Nikkomycin Z is absorbed after oral administration with the time to maximum plasma concentration (Tmax) typically ranging from 2 to 4 hours.[1] The pharmacokinetics appear to be linear at lower doses (250 mg to 500 mg).[2][3] However, at higher doses, the bioavailability becomes dose-dependent and decreases.[1][3] The mean terminal half-life of Nikkomycin Z is relatively short, ranging from approximately 2.1 to 2.5 hours, which suggests that frequent dosing (e.g., every 8 or 12 hours) may be necessary to maintain therapeutic concentrations.[1][4]

Q2: Why does the bioavailability of Nikkomycin Z decrease at higher doses?

A2: The bioavailability of Nikkomycin Z is less than proportional at doses of 750 mg and higher.[5][6][7] For instance, the relative bioavailability for a 1,000 mg dose is approximately 62-70%, and for doses between 1,500 and 2,000 mg, it drops to 42-47% compared to lower doses.[1][2][3][8] This phenomenon is likely due to the saturation of its absorption mechanism. Nikkomycin Z is a hydrophilic compound and is thought to be a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[7] Its absorption is mediated by peptide transporters in the gut, which can become saturated at higher concentrations, thus limiting the amount of drug that can be absorbed.[9][10][11][12]

Q3: How does food intake affect the bioavailability of Nikkomycin Z?

A3: The effect of food on Nikkomycin Z bioavailability has been a subject of clinical investigation. A study was designed to compare the bioavailability of a 500 mg dose under fed (high-fat meal) and fasting conditions.[13] While the specific results of this study are not detailed in the provided search results, administering drugs with food can sometimes slow gastric emptying, which may provide an opportunity to optimize drug delivery.[7]

Q4: What is the mechanism of action of Nikkomycin Z and how does it relate to its bioavailability?

A4: Nikkomycin Z is an antifungal agent that acts by competitively inhibiting chitin synthase, an enzyme essential for the synthesis of the fungal cell wall.[1][14][15] This target is absent in mammals, making Nikkomycin Z a selective antifungal.[14][15] For Nikkomycin Z to exert its effect, it must first be absorbed into the systemic circulation and then taken up by the fungal cells. Its uptake into fungal cells is mediated by peptide permeases.[9][10][11][12] This reliance on a transporter-mediated process for absorption in the gut is a key factor influencing its bioavailability.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected plasma concentrations of Nikkomycin Z in preclinical in vivo studies.

Possible Cause Troubleshooting Suggestion
Dose-dependent bioavailability At higher doses (>500 mg in humans, with corresponding doses in animal models), a decrease in relative bioavailability is expected.[1][3][7] Consider using a lower, more frequent dosing regimen instead of a single high dose. In murine models, frequent oral administration (e.g., three times daily) has shown efficacy.[4][16][17][18]
Short half-life The short half-life of Nikkomycin Z (around 2-2.5 hours in humans) leads to rapid clearance.[1][4] Ensure that the timing of blood sampling is appropriate to capture the Cmax and the elimination phase accurately. For continuous exposure, consider administration via drinking water or the development of a sustained-release formulation.[10][19]
Formulation issues Nikkomycin Z is a hydrophilic compound.[7] Ensure that the vehicle used for oral administration is appropriate and does not hinder dissolution or absorption.
Gastrointestinal transit time Rapid gastrointestinal transit may limit the time available for absorption, especially for a drug with transporter-mediated uptake. Consider co-administration with food in animal models to potentially slow gastric emptying.[7]
Peptide transporter saturation The absorption of Nikkomycin Z is dependent on peptide transporters.[9][10][11][12] If the preclinical model has inherent differences in the expression or activity of these transporters, this could affect bioavailability.

Data Presentation

Table 1: Summary of Mean Pharmacokinetic Parameters of Nikkomycin Z After Single Oral Doses in Healthy Male Subjects

Dose (mg)Cmax (μg/mL)Tmax (h)AUC₀-∞ (μg·h/mL)t½ (h)
2502.21211.32.1 - 2.5
5003.70 (Day 14, twice daily)2.3 - 3.028.5 (AUC₀-τ, Day 14)1.94 - 2.18
1,000-2 - 4-2.1 - 2.5
1,500-2 - 4-2.1 - 2.5
1,750-2 - 4-2.1 - 2.5
2,000-2 - 4-2.1 - 2.5

Data compiled from multiple studies.[1][2][3][5][6][8] Note: Cmax and AUC for the 500 mg dose are from a multiple-dose study on day 14.[5][6] AUC for the 500 mg dose is AUC from time 0 to the end of the dosing interval (τ). Tmax and t½ are generally consistent across single-dose studies.

Table 2: Relative Bioavailability of Higher Doses of Nikkomycin Z Compared to Lower Doses

Dose (mg)Relative Bioavailability (%)Reference Dose (mg)
1,000~62 - 70250
1,500~41500
1,750~47250
2,000~41500

Data from a single rising oral dose study.[1][3]

Experimental Protocols

Protocol 1: Evaluation of Single-Dose Pharmacokinetics of Nikkomycin Z in Healthy Subjects

  • Subject Population: Healthy adult volunteers (male or non-childbearing potential female), with a body mass index between 18 and 29 kg/m ².[13]

  • Study Design: A single-center, open-label, single-dose, randomized, crossover study.

  • Dosing: Subjects receive a single oral dose of Nikkomycin Z (e.g., 250 mg, 500 mg, 1000 mg, etc.) after an overnight fast.[1][3]

  • Blood Sampling: Serial blood samples are collected at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[1][3]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of Nikkomycin Z are determined using a validated high-performance liquid chromatography (HPLC) method.[1][3]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis.

Protocol 2: In Vivo Efficacy Study of Nikkomycin Z in a Murine Model of Disseminated Coccidioidomycosis

  • Animal Model: Immunocompetent mice (e.g., ICR strain).

  • Infection: Mice are challenged intravenously with a suspension of Coccidioides immitis arthroconidia.[10]

  • Treatment Groups:

    • Vehicle control (e.g., water).

    • Nikkomycin Z administered orally (e.g., via gavage or in drinking water) at various dose levels (e.g., 20, 60, 200, 600, 2000 mg/kg/day).[10]

    • Positive control (e.g., fluconazole).[10]

  • Dosing Regimen: Treatment is initiated at a specified time post-infection (e.g., day 3) and continued for a defined duration (e.g., 5 days).[10]

  • Outcome Measures:

    • Survival: Animals are monitored daily for morbidity and mortality.

    • Fungal Burden: At the end of the study, animals are euthanized, and organs (lungs, liver, spleen) are harvested, homogenized, and plated for colony-forming unit (CFU) enumeration.[10]

  • Statistical Analysis: Survival data are analyzed using Kaplan-Meier curves and log-rank tests. Fungal burden data are compared between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Visualizations

NikkomycinZ_MOA cluster_fungus Fungal Cell NikZ_ext Nikkomycin Z (Extracellular) Permease Peptide Permease NikZ_ext->Permease NikZ_int Nikkomycin Z (Intracellular) Permease->NikZ_int Chitin_Synthase Chitin Synthase NikZ_int->Chitin_Synthase Inhibits Chitin Chitin Chitin_Synthase->Chitin UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin_Synthase Cell_Wall Fungal Cell Wall (Weakened) Chitin->Cell_Wall

Caption: Mechanism of action of Nikkomycin Z in a fungal cell.

Bioavailability_Workflow cluster_oral_admin Oral Administration cluster_absorption Absorption Phase (Small Intestine) cluster_circulation Systemic Circulation NikZ_dose Nikkomycin Z Dose GI_Tract GI Tract Lumen NikZ_dose->GI_Tract Peptide_Transporter Peptide Transporter (Saturable) GI_Tract->Peptide_Transporter Uptake Enterocyte Enterocyte Peptide_Transporter->Enterocyte Plasma_Conc Plasma Concentration Enterocyte->Plasma_Conc Absorption Metabolism Metabolism Plasma_Conc->Metabolism Excretion Excretion Plasma_Conc->Excretion

Caption: Factors influencing the in vivo bioavailability of Nikkomycin Z.

References

Technical Support Center: Optimizing Nikkomycin Z Dosage in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nikkomycin Z in murine experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective dosage range for Nikkomycin Z in mice?

A1: The effective dosage of Nikkomycin Z in murine models varies depending on the fungal pathogen, the infection model (e.g., pulmonary, disseminated, CNS), and the treatment starting point. Generally, oral doses have ranged from 20 mg/kg/day to as high as 2,000 mg/kg/day.[1][2][3] For pulmonary coccidioidomycosis, a dose of 80 mg/kg/day, divided into two doses, has been shown to nearly eradicate the infection, with higher doses not providing additional fungal clearance.[1][4][5] In models of disseminated coccidioidomycosis, oral doses of ≥200 mg/kg/day were particularly effective.[2][3] For CNS coccidioidomycosis, oral doses of 50, 100, and 300 mg/kg three times daily all significantly improved survival.[6]

Q2: What is the recommended route of administration for Nikkomycin Z in mice?

A2: Nikkomycin Z has been administered orally (p.o.), subcutaneously (s.c.), and intraperitoneally (i.p.) in mice.[2][4][7] Oral administration via gavage is common to ensure a precise dosage.[6][8][9] Administration in drinking water has also been used to mimic sustained-release dosing, which may offer superior outcomes for pathogens like Coccidioides in CNS infections.[2][10]

Q3: How often should Nikkomycin Z be administered?

A3: Due to its short half-life of approximately 2 hours in mice, frequent administration is crucial for maintaining therapeutic levels.[2] Twice-daily (BID) or three-times-daily (TID) dosing regimens are common and have shown to be superior to once-daily administration.[2][6][7][11][12][13]

Q4: Is Nikkomycin Z effective against all fungal pathogens?

A4: Nikkomycin Z has a narrow spectrum of activity.[4] It is a potent inhibitor of chitin synthase, making it highly effective against fungi with high chitin content in their cell walls, such as Coccidioides immitis, Blastomyces dermatitidis, and Histoplasma capsulatum.[8][11][12][13] Its efficacy against Candida albicans is lower, as this fungus has less chitin in its cell wall.[11] Some Candida species like C. tropicalis, C. krusei, and C. glabrata are resistant.[14]

Q5: What is the toxicity profile of Nikkomycin Z in mice?

A5: Nikkomycin Z is generally well-tolerated in mice, even at high doses.[11][12] Doses as high as 1,000 mg/kg/day have been administered without apparent ill effects.[3][12][15] Preclinical studies have shown no significant toxicity concerns.[12]

Q6: Can Nikkomycin Z be used in combination with other antifungal agents?

A6: Yes, combination therapy can be beneficial. For instance, combining Nikkomycin Z with fluconazole has shown additive effects in treating murine histoplasmosis, reducing fungal counts in the liver and spleen more than either drug alone.[11] Synergistic effects with azoles have also been observed in vitro against Candida albicans.[14]

Troubleshooting Guides

Problem 1: Suboptimal efficacy or failure to reduce fungal burden.

Possible Cause Troubleshooting Step
Insufficient Dosage The required dose can be pathogen- and infection site-dependent. For Coccidioides pulmonary infections, doses around 80 mg/kg/day (divided) are optimal.[4] For disseminated infections, ≥200 mg/kg/day may be necessary.[2][3] Review the literature for your specific model and consider a dose-escalation study.
Inadequate Dosing Frequency Nikkomycin Z has a short half-life in mice (approx. 2 hours).[2] A single daily dose may not maintain therapeutic concentrations. Switch to a twice-daily (BID) or three-times-daily (TID) regimen.[6][12]
Timing of Treatment Initiation Early initiation of therapy is often more effective. Treatment started 48 hours post-infection can reduce lethal infections to undetectable levels.[4] Delaying treatment to 120 hours post-infection may require higher doses or longer duration.[4]
High Fungal Inoculum A very high initial fungal load can diminish the efficacy of Nikkomycin Z.[11][12] If possible, use a lower inoculum that still establishes a robust infection.
Drug Administration Issues For oral gavage, ensure proper technique to avoid accidental instillation into the lungs. When administering in drinking water, monitor water intake, as sick animals may drink less, leading to under-dosing.[2][10][16]
Fungal Susceptibility Confirm the in vitro susceptibility of your fungal strain to Nikkomycin Z. MICs can vary between strains.[6]

Problem 2: High variability in experimental outcomes between individual mice.

Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent dosing for each animal, especially with oral gavage. For administration in drinking water, be aware that individual water consumption can vary.[2]
Variability in Infection Establishment Refine your infection protocol to ensure a consistent inoculum is delivered to each mouse. For intranasal infections, slight variations in inhalation can lead to different initial fungal burdens.[7]
Pharmacokinetic Differences While less common in inbred strains, individual metabolic differences can exist. Ensure a sufficiently large group size to account for biological variability.

Data Presentation

Table 1: Efficacy of Nikkomycin Z in Murine Coccidioidomycosis Models
Infection Model Mouse Strain Nikkomycin Z Dose & Regimen Treatment Duration Outcome Reference
Pulmonary-80 mg/kg/day (divided BID)7 daysNearly eradicated infection[4]
Pulmonary-160 mg/kg/day (divided BID)7 daysNo improvement over 80 mg/kg/day[4]
Pulmonary-80 mg/kg/day21 daysGreater percentage of culture-negative mice than 7-day treatment[4]
Disseminated (low inoculum)-≥200 mg/kg/day (in drinking water)5 daysSterilized infection in most animals; superior to fluconazole[2][3]
Disseminated (high inoculum)-≥200 mg/kg/day (in drinking water)5 daysMaximal effect at 200 mg/kg/day; superior to fluconazole[3]
CNS-50, 100, or 300 mg/kg (oral, TID)14 daysSignificantly improved survival and reduced brain fungal burden[6]
CNS-30, 100, or 300 mg/kg/day (in drinking water)12 daysDose-dependent increase in survival; superior to fluconazole[10][17]
Table 2: Efficacy of Nikkomycin Z in Other Murine Fungal Infection Models
Infection Model Fungal Pathogen Nikkomycin Z Dose & Regimen Outcome Reference
DisseminatedHistoplasma capsulatum2.5 - 25 mg/kg (BID)Reduced fungal burden in spleen and liver[11]
DisseminatedHistoplasma capsulatum5 mg/kg (BID)Prolonged survival[11][13]
DisseminatedBlastomyces dermatitidis20 or 50 mg/kg (oral, BID)100% survival[12]

Experimental Protocols

Protocol 1: Murine Model of Pulmonary Coccidioidomycosis

This protocol is based on the methodology described in studies evaluating Nikkomycin Z for respiratory coccidioidomycosis.[4]

  • Infection: Mice are lightly anesthetized and infected intranasally with Coccidioides arthroconidia. The inoculum size is critical and should be predetermined to establish a consistent infection.

  • Treatment Initiation: Therapy with Nikkomycin Z or placebo begins at a specified time point post-infection (e.g., 48 or 120 hours).[4]

  • Dosing: Nikkomycin Z is administered, for example, at 80 mg/kg/day, divided into two subcutaneous or oral doses.[4]

  • Duration: Treatment continues for a defined period, such as 7 or 21 days.[4]

  • Outcome Assessment: Mice are euthanized 48 hours after the final dose. Lungs are harvested, homogenized, and quantitatively cultured to determine the fungal burden (log10 CFU/lung).

Protocol 2: Pharmacokinetic Study of Nikkomycin Z in Mice

This protocol is adapted from pharmacokinetic studies of Nikkomycin Z.[4]

  • Animal Groups: Mice are divided into groups, each receiving a specific subcutaneous dose of Nikkomycin Z (e.g., 10 mg/kg and 40 mg/kg).[4]

  • Dosing: A single dose of Nikkomycin Z is administered.

  • Blood Sampling: At fixed time points after dosing (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours), a subset of mice from each group is euthanized.[4]

  • Plasma Collection: Blood is collected via retro-orbital plexus into heparinized tubes. Plasma is separated by centrifugation.

  • Drug Concentration Analysis: Plasma concentrations of Nikkomycin Z are determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Modeling: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as AUC (Area Under the Curve), Cmax (maximum concentration), and T1/2 (half-life).[4]

Visualizations

NikkomycinZ_Mechanism cluster_fungus Fungal Cell UDP_GlcNAc UDP-GlcNAc ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin CellWall Cell Wall Integrity Chitin->CellWall ChitinSynthase->Chitin Synthesis NikZ Nikkomycin Z NikZ->ChitinSynthase Competitive Inhibition

Caption: Mechanism of action of Nikkomycin Z on fungal cell wall synthesis.

Experimental_Workflow Start Start: Select Murine Model & Fungal Strain Infection Intranasal or IV Infection of Mice Start->Infection Randomization Randomize into Treatment Groups Infection->Randomization Treatment Administer NikZ (e.g., 80 mg/kg/day, BID) Randomization->Treatment NikZ Group Control Administer Placebo (Vehicle Control) Randomization->Control Control Group Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Control->Monitoring Endpoint Endpoint Reached (e.g., Day 14) Monitoring->Endpoint Euthanasia Euthanize Mice Endpoint->Euthanasia Harvest Harvest Organs (Lungs, Spleen, Brain) Euthanasia->Harvest Analysis Quantitative Culture (CFU) &/or Histopathology Harvest->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: General experimental workflow for efficacy studies.

Troubleshooting_Logic Start Suboptimal Efficacy Observed CheckDose Is Dose Adequate for Pathogen/Model? Start->CheckDose CheckFreq Is Dosing Frequency Sufficient (BID/TID)? CheckDose->CheckFreq Yes Solution Optimize Protocol: - Increase Dose/Frequency - Adjust Timing/Technique CheckDose->Solution No CheckTiming Was Treatment Initiated Early? CheckFreq->CheckTiming Yes CheckFreq->Solution No CheckAdmin Is Administration Technique Consistent? CheckTiming->CheckAdmin Yes CheckTiming->Solution No CheckAdmin->Solution No

Caption: Troubleshooting logic for suboptimal Nikkomycin Z efficacy.

References

Technical Support Center: Nikkomycin Z Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nikkomycin Z. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My fungal species of interest is showing intrinsic resistance to Nikkomycin Z. What are the possible reasons?

A1: Intrinsic resistance to Nikkomycin Z can be attributed to several factors:

  • Target Isozyme Insensitivity: Not all chitin synthase (CHS) isozymes are equally susceptible to Nikkomycin Z. For example, Saccharomyces cerevisiae's resistance is partly due to the insensitivity of its Chs2 isozyme.[1]

  • Reduced Drug Uptake: Some fungal species, such as Trichoderma koningii and Fusarium oxysporum, exhibit tolerance because they lack the necessary transport mechanisms to uptake the drug.[2]

  • Medium Composition: The antifungal activity of Nikkomycin Z can be influenced by the composition of the growth medium.[3]

Q2: I've successfully cultured a resistant mutant. What are the likely mechanisms of acquired resistance?

A2: Acquired resistance to Nikkomycin Z can arise from several molecular changes:

  • Target Site Mutations: Mutations in the chitin synthase genes, such as chsA, can alter the enzyme's structure, reducing its affinity for Nikkomycin Z.[4]

  • Upregulation of Chitin Synthase: Increased expression of the target chitin synthase enzymes can titrate the drug, requiring higher concentrations for inhibition.

  • Activation of Compensatory Pathways: Fungi can respond to cell wall stress by activating signaling pathways like the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways.[5][6][7] These pathways can lead to a compensatory increase in chitin synthesis, effectively overriding the inhibitory effect of Nikkomycin Z.[6][8][9]

  • Efflux Pump Overexpression: Although not definitively shown for Nikkomycin Z, overexpression of multidrug resistance (MDR) efflux pumps is a common mechanism for reducing intracellular drug concentrations.

Q3: I am observing a paradoxical growth effect with Nikkomycin Z. Why is this happening?

A3: While well-documented for echinocandins, a paradoxical effect where higher concentrations of Nikkomycin Z lead to increased fungal growth is plausible. This phenomenon is often linked to the activation of the cell wall integrity (CWI) pathway in response to cell wall stress.[6] This stress signal can trigger a significant upregulation of chitin synthesis, leading to a more robust cell wall and consequently, enhanced growth despite the presence of the inhibitor.

Troubleshooting Guides

Problem 1: Inconsistent Nikkomycin Z activity across experiments.

Possible Cause Troubleshooting Step
Medium-dependent drug activity Standardize the growth medium for all experiments. Note that Nikkomycin Z activity can vary between different media formulations.[3]
Drug degradation Prepare fresh stock solutions of Nikkomycin Z and store them appropriately, protected from light and at the recommended temperature.
Inconsistent cell density Standardize the inoculum size for all experiments to ensure reproducible results.

Problem 2: Emergence of resistant colonies during treatment.

Possible Cause Troubleshooting Step
Spontaneous mutations in chitin synthase genes Isolate resistant colonies and sequence the relevant chitin synthase genes to identify potential mutations.[4]
Activation of the cell wall integrity pathway Investigate the expression levels of genes involved in the PKC, HOG, and calcineurin signaling pathways.[6][7]
Increased drug efflux Perform efflux pump inhibitor assays to determine if increased efflux activity is contributing to resistance.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes

Chitin Synthase IsozymeIC50 (µM)
CaChs115[3]
CaChs20.8[3]
CaChs313[3]

Experimental Protocols

Protocol 1: Chitin Synthase Activity Assay

This protocol is adapted from methods used to assess the inhibitory effect of Nikkomycin Z on chitin synthase activity.

Materials:

  • Fungal cell lysate

  • Nikkomycin Z stock solution

  • UDP-[14C]N-acetylglucosamine (UDP-[14C]GlcNAc)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Scintillation fluid and vials

  • Glass fiber filters

  • 5% Trichloroacetic acid (TCA)

  • 95% Ethanol

Methodology:

  • Prepare fungal cell lysates containing the chitin synthase enzymes.

  • Set up reaction tubes with varying concentrations of Nikkomycin Z. Include a no-drug control.

  • Add the cell lysate to each tube and pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding UDP-[14C]GlcNAc to a final concentration of 1 µCi/mL.

  • Incubate the reaction mixture for 1 hour at 30°C.

  • Stop the reaction by adding 1 mL of 5% TCA.

  • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled chitin.

  • Wash the filter twice with 5% TCA and once with 95% ethanol.

  • Place the filter in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Nikkomycin Z concentration relative to the no-drug control.

Protocol 2: Gene Expression Analysis of Cell Wall Integrity Pathway Genes by qRT-PCR

This protocol outlines the steps to quantify the expression of genes involved in the cell wall integrity pathway in response to Nikkomycin Z treatment.

Materials:

  • Fungal cells treated with and without Nikkomycin Z

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PKC1, HOG1, CNA1) and a reference gene (e.g., ACT1)

Methodology:

  • Culture fungal cells to mid-log phase and treat with the desired concentration of Nikkomycin Z for a specified time.

  • Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using a qPCR master mix and primers for your target and reference genes.

  • Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in Nikkomycin Z-treated cells compared to untreated controls.

Visualizations

ResistanceMechanisms cluster_drug Drug Action cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms NikkomycinZ Nikkomycin Z ChitinSynthase Chitin Synthase NikkomycinZ->ChitinSynthase Inhibits Efflux Drug Efflux NikkomycinZ->Efflux Pumped Out Uptake Reduced Uptake NikkomycinZ->Uptake Blocked Entry Chitin Chitin Synthesis ChitinSynthase->Chitin CellWall Cell Wall Integrity Chitin->CellWall TargetMutation Target Site Mutation TargetMutation->ChitinSynthase Alters Target Upregulation CHS Gene Upregulation Upregulation->ChitinSynthase Increases Target CWI Cell Wall Integrity Pathway Activation CWI->Chitin Compensatory Synthesis

Caption: Potential mechanisms of resistance to Nikkomycin Z.

CWI_Pathway cluster_stress Cell Wall Stress cluster_signaling Signaling Cascades cluster_response Cellular Response NikkomycinZ Nikkomycin Z CellWallDamage Cell Wall Damage NikkomycinZ->CellWallDamage PKC PKC Pathway CellWallDamage->PKC Activates HOG HOG Pathway CellWallDamage->HOG Activates Calcineurin Calcineurin Pathway CellWallDamage->Calcineurin Activates ChitinSynthaseUpregulation Chitin Synthase Gene Upregulation PKC->ChitinSynthaseUpregulation HOG->ChitinSynthaseUpregulation Calcineurin->ChitinSynthaseUpregulation CompensatoryChitin Compensatory Chitin Synthesis ChitinSynthaseUpregulation->CompensatoryChitin Resistance Resistance CompensatoryChitin->Resistance

Caption: The Cell Wall Integrity (CWI) compensatory pathway.

ExperimentalWorkflow cluster_treatment Treatment cluster_analysis Analysis of Resistance cluster_outcome Outcome Start Fungal Culture Treatment Treat with Nikkomycin Z Start->Treatment Control Untreated Control Start->Control Isolate Isolate Resistant Colonies Treatment->Isolate Sequencing Sequence CHS Genes Isolate->Sequencing qRT_PCR qRT-PCR of CWI Genes Isolate->qRT_PCR EffluxAssay Efflux Pump Assay Isolate->EffluxAssay Mutation Identify Target Mutations Sequencing->Mutation Upregulation Quantify Gene Upregulation qRT_PCR->Upregulation EffluxActivity Determine Efflux Activity EffluxAssay->EffluxActivity

Caption: Workflow for investigating Nikkomycin Z resistance.

References

Technical Support Center: Nikkomycin Z Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges associated with the degradation of Nikkomycin Z in culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing Nikkomycin Z degradation in my culture medium?

The pH of your culture medium is the most critical factor affecting Nikkomycin Z stability. Nikkomycin Z is significantly more stable in acidic conditions and degrades rapidly in neutral to basic environments.[1][2][3][4][5]

Q2: At what pH is Nikkomycin Z most unstable?

The maximal rate of Nikkomycin Z degradation occurs at a pH of 7.5.[1][2]

Q3: What is the expected half-life of Nikkomycin Z in an aqueous solution?

The degradation of Nikkomycin Z follows apparent first-order kinetics.[1][2] At 37°C in a pH 7.5 buffer solution, the half-life is approximately 8.6 hours.[1] However, this can be significantly shorter in biological matrices. For instance, the half-life in mice is reported to be between 10 minutes and 1 hour, while in humans, it is around 2.1 to 2.5 hours.[6][7]

Q4: Can components of my culture medium other than pH affect Nikkomycin Z stability?

Yes, while pH is a primary driver, the presence of certain enzymes in complex media or serum supplements can accelerate degradation. Specifically, esterases have been shown to increase the degradation rate of Nikkomycin Z.[1] The concentration of nutrients in the culture medium can also influence the inhibitory activity of Nikkomycin Z.[8]

Q5: How can I minimize Nikkomycin Z degradation during my experiments?

To minimize degradation, it is recommended to adjust the pH of your culture medium to a more acidic range (e.g., pH 6.0), as this has been shown to improve stability for in vitro assays.[5][9][10] If possible, prepare stock solutions in an acidic buffer and add them to the culture medium immediately before use. For long-term storage, freeze-drying of acidified Nikkomycin Z solutions can preserve its stability.[3]

Q6: Are there any known degradation products of Nikkomycin Z I should be aware of?

Hydrolysis is a key degradation pathway for Nikkomycin Z. While specific chemical structures of all degradation products are not extensively detailed in readily available literature, they are generally referred to as hydrolysis products.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected antifungal activity. Degradation of Nikkomycin Z due to suboptimal pH of the culture medium.Adjust the pH of the culture medium to an acidic range (pH 6.0) to enhance stability.[5] Prepare fresh solutions of Nikkomycin Z for each experiment.
Enzymatic degradation from serum or other biological components in the medium.If your experimental design allows, consider using a serum-free medium or heat-inactivating the serum to denature degradative enzymes. The addition of an esterase inhibitor like NaF has been shown to decrease degradation in plasma.[1]
High variability between experimental replicates. Inconsistent pH across different batches of culture media.Standardize the pH of all prepared media before adding Nikkomycin Z. Verify the pH of each new batch of medium.
Different incubation times leading to varied levels of degradation.Ensure that all experimental conditions, including incubation times, are kept consistent across all replicates and experiments.
Complete loss of activity in long-term experiments. Significant degradation of Nikkomycin Z over the extended incubation period.For long-term studies, consider replenishing Nikkomycin Z in the culture medium at regular intervals. The frequency will depend on the specific conditions (pH, temperature) of your experiment.

Quantitative Data Summary

Table 1: Half-life of Nikkomycin Z under Different Conditions

Condition Temperature pH Half-life (t½)
Aqueous Buffer Solution37°C7.58.6 hours[1]
Mouse (in vivo)--10 minutes - 1 hour[7]
Human (in vivo)--2.1 - 2.5 hours[6]

Table 2: Influence of pH on Nikkomycin Z Degradation Rate at 37°C

pH Range Effect on Degradation Rate
4.0 - 7.5Increases with increasing pH[1][2]
7.5 - 10.2Decreases with increasing pH[1][2]
> 10.2Remains constant[1][2]

Experimental Protocols

Protocol: Assessment of Nikkomycin Z Stability in a Liquid Culture Medium

This protocol outlines a method to determine the stability of Nikkomycin Z in a specific liquid culture medium over time.

Materials:

  • Nikkomycin Z powder

  • Sterile culture medium of interest

  • Sterile acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0)

  • Sterile neutral/basic buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • Incubator at the desired experimental temperature (e.g., 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 263 nm)[11]

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Preparation of Nikkomycin Z Stock Solution:

    • Prepare a concentrated stock solution of Nikkomycin Z in a sterile acidic buffer to ensure initial stability.

  • Preparation of Experimental Samples:

    • Aseptically add the Nikkomycin Z stock solution to your culture medium to achieve the desired final concentration.

    • Prepare at least two sets of samples: one with the culture medium at its native pH and another with the pH adjusted to an acidic value (e.g., 6.0) using sterile HCl.

    • Include a control sample of Nikkomycin Z in the acidic buffer.

  • Incubation:

    • Aliquot the samples into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Incubate all samples at the desired experimental temperature (e.g., 37°C).

  • Sample Collection and Analysis:

    • At each time point, remove the corresponding tubes from the incubator.

    • If the medium contains cells or precipitates, centrifuge the samples to obtain a clear supernatant.

    • Analyze the supernatant for the concentration of Nikkomycin Z using a validated HPLC method.[6][11]

  • Data Analysis:

    • Plot the concentration of Nikkomycin Z as a function of time for each condition.

    • Calculate the degradation rate constant (k) and the half-life (t½) for Nikkomycin Z in each medium condition using first-order reaction kinetics.

Visualizations

NikkomycinZ_Degradation_Pathway cluster_factors Influencing Factors NikkomycinZ Nikkomycin Z in Culture Medium Degradation Degradation NikkomycinZ->Degradation Hydrolysis Hydrolysis Products Degradation->Hydrolysis LossOfActivity Loss of Antifungal Activity Hydrolysis->LossOfActivity pH High pH (Neutral to Basic) pH->Degradation Temp Elevated Temperature (e.g., 37°C) Temp->Degradation Enzymes Esterases (in serum/media) Enzymes->Degradation

Caption: Factors influencing the degradation of Nikkomycin Z in culture media.

Experimental_Workflow start Start: Prepare Nikkomycin Z Stock prep_samples Prepare Experimental Samples (Different Media/pH) start->prep_samples incubate Incubate at Desired Temperature prep_samples->incubate collect_samples Collect Samples at Various Time Points incubate->collect_samples analyze Analyze Nikkomycin Z Concentration by HPLC collect_samples->analyze data_analysis Calculate Degradation Rate and Half-life analyze->data_analysis end End: Determine Stability data_analysis->end

Caption: Workflow for assessing Nikkomycin Z stability in culture media.

References

minimizing off-target effects of Nikkomycin Z in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Nikkomycin Z in cell culture, with a focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Nikkomycin Z?

Nikkomycin Z is a potent competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a key component of the fungal cell wall.[1][2] Since mammalian cells do not possess chitin or chitin synthase, Nikkomycin Z is expected to have high selectivity for fungal targets and low intrinsic toxicity to mammalian cells.[3]

Q2: Does Nikkomycin Z have any known off-target effects in mammalian cells?

Currently, there is a lack of published studies specifically detailing off-target effects of Nikkomycin Z in mammalian cell culture for research applications. Its development has primarily focused on its antifungal properties. However, the absence of evidence is not evidence of absence. As a peptide-nucleoside analogue, there are theoretical possibilities for off-target interactions.

Q3: How might Nikkomycin Z enter mammalian cells?

Nikkomycin Z's entry into fungal cells is facilitated by dipeptide permeases.[1] Mammalian cells also express peptide transporters, such as PEPT1 and PEPT2, which are responsible for the uptake of di- and tripeptides and some peptide-like drugs.[4][5][6] While it is plausible that Nikkomycin Z could be a substrate for these transporters, this has not been experimentally confirmed in the available literature.

Q4: How stable is Nikkomycin Z in cell culture medium?

The stability of Nikkomycin Z is pH-dependent. It is more stable under acidic conditions and its degradation increases with pH, peaking around pH 7.5.[7][8] Standard cell culture media are typically buffered around pH 7.2-7.4. Therefore, some degradation of Nikkomycin Z during prolonged incubation periods can be expected. It is also susceptible to degradation by esterases present in plasma.[7] While serum in cell culture media contains esterases, the concentration is lower than in plasma.

Q5: What are the general recommendations for using a new small molecule inhibitor like Nikkomycin Z in my cell culture model?

When using any new small molecule inhibitor, it is crucial to perform thorough validation in your specific experimental system. This includes determining the optimal, lowest effective concentration, assessing cytotoxicity, and including appropriate controls to confirm that the observed phenotype is due to the intended on-target effect.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High cell toxicity or unexpected changes in cell morphology. - Concentration of Nikkomycin Z is too high.- Off-target effects on essential cellular processes.- Solvent (e.g., DMSO) toxicity.- Perform a dose-response curve to determine the maximum non-toxic concentration.- Include a negative control (structurally similar but inactive molecule, if available).- Ensure the final solvent concentration is below 0.1% and include a vehicle-only control.
Inconsistent or no observable effect at expected concentrations. - Degradation of Nikkomycin Z in the culture medium.- Low or no expression of relevant peptide transporters in your cell line.- The cellular process you are studying is not sensitive to the indirect effects of Nikkomycin Z.- Prepare fresh stock solutions of Nikkomycin Z and consider replenishing the media with fresh compound during long-term experiments.- Verify the expression of peptide transporters (e.g., PEPT1/SLC15A1, PEPT2/SLC15A2) in your cell line via RT-qPCR or Western blot.- Re-evaluate the biological hypothesis and consider alternative experimental approaches.
Results are not reproducible. - Inconsistent Nikkomycin Z concentration due to degradation or precipitation.- Variability in cell density or passage number.- Inconsistent incubation times.- Aliquot and store Nikkomycin Z stock solutions at -80°C to minimize freeze-thaw cycles.- Standardize cell seeding density and use cells within a consistent passage number range.- Ensure precise and consistent timing of all experimental steps.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Nikkomycin Z using a Dose-Response Assay

Objective: To identify the concentration range of Nikkomycin Z that is effective for the intended biological inquiry without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your mammalian cell line of interest in a 96-well plate at a density that will ensure logarithmic growth for the duration of the experiment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of Nikkomycin Z in your cell culture medium. A suggested starting range, based on concentrations used in fungal studies, could be from 0.1 µM to 100 µM.[8] Also, prepare a 2x concentrated vehicle control (e.g., DMSO in medium).

  • Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x Nikkomycin Z dilutions or the 2x vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: After incubation, assess cell viability using a standard method such as an MTS or MTT assay.

  • Data Analysis: Plot the cell viability against the logarithm of the Nikkomycin Z concentration to determine the IC50 (50% inhibitory concentration) for cytotoxicity. For your experiments, use concentrations well below the cytotoxic IC50.

Protocol 2: Validating On-Target vs. Off-Target Effects

Objective: To provide evidence that the observed cellular phenotype is a consequence of Nikkomycin Z's intended activity (or lack thereof in mammalian cells) and not due to off-target effects.

Methodology:

  • Negative Control: If available, include a structurally related but biologically inactive analogue of Nikkomycin Z in your experiments. This is a powerful tool to demonstrate that the observed effects are not due to non-specific chemical properties of the compound.

  • Phenotypic Rescue: If Nikkomycin Z is being used to inhibit a hypothetical mammalian target, attempt to "rescue" the phenotype by overexpressing a resistant form of the target or by supplementing the cells with a downstream product of the inhibited pathway.

  • Orthogonal Approaches: Use a different method to perturb your target of interest, such as RNAi (siRNA or shRNA) or CRISPR/Cas9-mediated gene knockout. If the phenotype observed with Nikkomycin Z is consistent with these genetic approaches, it strengthens the evidence for on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the direct binding of Nikkomycin Z to intracellular proteins. An increase in the thermal stability of a protein in the presence of Nikkomycin Z suggests a direct interaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response cluster_validation Off-Target Validation cluster_analysis Analysis & Conclusion prep_cells Seed Mammalian Cells treat_cells Treat with Serial Dilutions prep_cells->treat_cells prep_nikko Prepare Nikkomycin Z Stock prep_nikko->treat_cells assess_viability Assess Cell Viability (MTS/MTT) treat_cells->assess_viability determine_ic50 Determine Cytotoxic IC50 assess_viability->determine_ic50 neg_control Negative Control Experiment determine_ic50->neg_control Use non-toxic conc. orthogonal Orthogonal Approach (e.g., RNAi) determine_ic50->orthogonal Use non-toxic conc. rescue Phenotypic Rescue Experiment determine_ic50->rescue Use non-toxic conc. analyze_data Analyze and Compare Results neg_control->analyze_data orthogonal->analyze_data rescue->analyze_data conclusion Draw Conclusions on Specificity analyze_data->conclusion logical_relationship cluster_fungi Fungal Cell cluster_mammal Mammalian Cell (Hypothetical) nikko_in_fungi Nikkomycin Z permease Dipeptide Permease nikko_in_fungi->permease Uptake chitin_synthase Chitin Synthase permease->chitin_synthase Inhibition chitin Chitin Synthesis chitin_synthase->chitin Blocks cell_wall Fungal Cell Wall Integrity chitin->cell_wall Blocks lysis Cell Lysis cell_wall->lysis Leads to nikko_in_mammal Nikkomycin Z pept PEPT1/2 Transporter? nikko_in_mammal->pept Potential Uptake off_target Potential Off-Target? pept->off_target Interaction? phenotype Observed Phenotype off_target->phenotype Causes?

References

Technical Support Center: Enhancing Nikkomycin Z Uptake and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nikkomycin Z. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with the use of Nikkomycin Z.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nikkomycin Z?

A1: Nikkomycin Z is a peptidyl nucleoside antibiotic that functions as a competitive inhibitor of chitin synthase, a crucial enzyme for the biosynthesis of the fungal cell wall.[1][2][3][4][5][6][7][8][9] Since chitin is an essential structural component for most fungi but absent in mammals, Nikkomycin Z offers a targeted antifungal approach with potentially low toxicity to humans.[1][10]

Q2: How does Nikkomycin Z enter fungal cells?

A2: The uptake of Nikkomycin Z into fungal cells is primarily mediated by peptide transport systems.[2][4][11][12][13][14] Its structural similarity to peptides allows it to be actively transported into the cell.

Q3: Can the presence of peptides in my culture medium affect the activity of Nikkomycin Z?

A3: Yes, the presence of dipeptides and peptone in the culture medium can antagonize the activity of Nikkomycin Z by competing for uptake through the peptide transport systems.[2][4] However, some studies have noted that Nikkomycin Z remains active in certain rich media.[11] If you are observing reduced efficacy, consider using a minimal medium or a defined medium with a known composition.

Q4: Are there ways to improve the production yield of Nikkomycin Z for my experiments?

A4: For researchers producing their own Nikkomycin Z from Streptomyces ansochromogenes, studies have shown that the yield can be significantly increased. One strategy involves genetically modifying the producing strain to block the synthesis of byproducts like Nikkomycin X.[6][9] Additionally, feeding the culture with precursors of the nucleoside part of the molecule, such as uracil, has been shown to boost production.[6][9]

Troubleshooting Guide

Problem 1: I am observing low or no antifungal activity of Nikkomycin Z against my fungal species of interest.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.

  • Step 1: Verify Fungal Susceptibility. Not all fungi are equally susceptible to Nikkomycin Z. Species like Coccidioides immitis and Blastomyces dermatitidis are known to be susceptible, while others like many Aspergillus and Fusarium species are reported to be resistant.[1][8]

  • Step 2: Check the Culture Medium. As mentioned in the FAQs, high concentrations of peptides in your medium can inhibit Nikkomycin Z uptake.[2][4] Try performing the assay in a minimal or defined medium.

  • Step 3: Investigate Potential for Resistance. Fungal resistance to Nikkomycin Z can be due to a deficient peptide transport system.[2][4][14] If you suspect resistance, you can perform a competitive uptake assay with radiolabeled dipeptides to assess the functionality of the transport system.

  • Step 4: Consider a Synergistic Combination. The efficacy of Nikkomycin Z can be dramatically enhanced when used in combination with other antifungal agents. This is the most common strategy to overcome low intrinsic activity.

A troubleshooting workflow for low Nikkomycin Z activity is illustrated below.

G start Start: Low Nikkomycin Z Activity Observed q1 Is the fungal species known to be susceptible? start->q1 res1 Fungus may be intrinsically resistant. Consider using a different antifungal or a combination therapy approach. q1->res1 No q2 Is the experiment being run in a rich medium (e.g., containing peptone)? q1->q2 Yes a1_yes Yes a1_no No res2 Switch to a minimal or defined medium to avoid competitive inhibition of uptake. q2->res2 Yes q3 Is there a suspicion of acquired resistance (e.g., mutant strain)? q2->q3 No a2_yes Yes a2_no No res2->q3 res3 Investigate peptide transporter function. Consider sequencing relevant transporter genes. q3->res3 Yes end Consider synergistic combinations with other antifungals to enhance efficacy. q3->end No a3_yes Yes a3_no No res3->end G cluster_0 Fungal Cell membrane Cell Membrane chitin_synthase Chitin Synthase glucan_synthase β-Glucan Synthase cell_wall Cell Wall (Chitin & β-Glucan) chitin_synthase->cell_wall Chitin Synthesis glucan_synthase->cell_wall β-Glucan Synthesis synergy Synergistic Cell Lysis cell_wall->synergy nikkomycin Nikkomycin Z nikkomycin->chitin_synthase Inhibits echinocandin Echinocandins (e.g., Caspofungin) echinocandin->glucan_synthase Inhibits azole Azoles (e.g., Fluconazole) azole->membrane Disrupts G start Start: Prepare Fungal Inoculum and Drug Stocks step1 Dispense RPMI 1640 into 96-well plate start->step1 step2 Create serial dilutions of Nikkomycin Z horizontally step1->step2 step3 Create serial dilutions of second antifungal vertically step2->step3 step4 Inoculate all wells with standardized fungal suspension step3->step4 step5 Incubate plate at appropriate temperature and duration step4->step5 step6 Read MICs for each drug alone and in combination step5->step6 step7 Calculate the Fractional Inhibitory Concentration Index (FICI) step6->step7 decision Interpret FICI value step7->decision synergy Synergy (FICI ≤ 0.5) decision->synergy additive Additive/Indifference (0.5 < FICI ≤ 4.0) decision->additive antagonism Antagonism (FICI > 4.0) decision->antagonism

References

addressing the inoculum effect in Nikkomycin Z susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inoculum effect and other common challenges in Nikkomycin Z susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and why is it a concern for Nikkomycin Z susceptibility testing?

A1: The inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent increases as the concentration of the initial microbial inoculum increases. This is a significant concern for Nikkomycin Z, a chitin synthase inhibitor, as a higher fungal burden could potentially overcome the inhibitory effect of the drug, leading to diminished efficacy. In vivo studies have demonstrated a strong inoculum effect with Nikkomycin Z, where its effectiveness decreased at fungal inocula greater than 106 CFU.[1]

Q2: How does the mechanism of action of Nikkomycin Z relate to the inoculum effect?

A2: Nikkomycin Z competitively inhibits chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1][2][3] At higher inoculum densities, the increased number of fungal cells may present a greater total amount of chitin synthase enzyme. This could require a higher concentration of Nikkomycin Z to achieve the same level of enzyme inhibition and subsequent growth arrest, thus contributing to the inoculum effect.

Q3: What are the standard inoculum concentrations recommended for antifungal susceptibility testing?

A3: For yeast isolates, the Clinical and Laboratory Standards Institute (CLSI) recommends a final inoculum concentration of approximately 0.5 × 103 to 2.5 × 103 cells/mL.[4] For filamentous fungi, a final inoculum of conidia should be around 1 × 104 conidia/mL.[4] Adherence to these standardized inoculum densities is critical for obtaining reproducible and comparable MIC results.

Q4: Can I use a spectrophotometer to standardize my fungal inoculum?

A4: Yes, spectrophotometric standardization is a common and recommended method. For yeast, the cell suspension is typically adjusted to a specific optical density at a particular wavelength to achieve the desired cell concentration. For filamentous fungi, inocula of Coccidioides immitis have been adjusted using a spectrophotometer to 95% optical transmission at 530 nm, followed by further dilution.[4] For most filamentous fungi, however, using a hemacytometer to count conidia is a standard practice for inoculum standardization.[4]

Q5: What should I do if I observe trailing growth in my MIC assay?

A5: Trailing growth, which is reduced but persistent growth at drug concentrations above the MIC, can complicate endpoint determination. It is important to read the MIC at the point of significant growth inhibition as defined by the specific CLSI guideline (e.g., 50% or 100% inhibition compared to the growth control). For Nikkomycin Z, the MIC is often defined as the lowest drug concentration exhibiting a 50% reduction in turbidity after 24 hours of incubation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High MIC values or lack of Nikkomycin Z activity Inoculum too high: An excessively high starting inoculum can lead to an inoculum effect, resulting in artificially elevated MICs.- Verify inoculum concentration: Use a hemacytometer or spectrophotometer to ensure the inoculum is within the recommended range (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).- Perform serial dilutions: If the stock culture is too dense, perform serial dilutions to achieve the target concentration.
Drug instability: Nikkomycin Z may be less stable under certain pH conditions.- Adjust medium pH: Ensure the pH of the RPMI 1640 medium is adjusted to 6.0, as Nikkomycin Z is more stable under slightly acidic conditions.[4]
Resistant fungal isolate: The isolate being tested may be inherently resistant to Nikkomycin Z.- Test quality control strains: Include known susceptible and resistant quality control strains in each assay to validate the test system.- Confirm species identification: Verify the identity of the fungal isolate.
Inconsistent MIC results between experiments Variation in inoculum preparation: Inconsistent inoculum density is a major source of variability.- Standardize inoculum preparation: Strictly adhere to a standardized protocol for inoculum preparation, including consistent incubation times and methods for cell/conidia harvesting and counting.- Use fresh cultures: Prepare inocula from fresh, actively growing cultures.
Inaccurate drug dilutions: Errors in preparing the serial dilutions of Nikkomycin Z will lead to inaccurate MICs.- Calibrate pipettes: Ensure all pipettes used for dilutions are properly calibrated.- Prepare fresh dilutions: Prepare fresh drug dilutions for each experiment.
No fungal growth in the growth control wells Inoculum viability issue: The fungal inoculum may not have been viable.- Check culture viability: Before preparing the inoculum, ensure the stock culture is viable by streaking on an appropriate agar medium.- Proper inoculum handling: Avoid harsh vortexing or temperature extremes that could damage the fungal cells.
Incorrect medium: The growth medium may not be appropriate for the fungus being tested.- Use recommended medium: Use RPMI 1640 with L-glutamine and buffered with MOPS, as recommended by CLSI guidelines.

Quantitative Data

Table 1: In Vivo Inoculum Effect of Nikkomycin Z against Histoplasma capsulatum

Inoculum Size (CFU)Efficacy of Nikkomycin ZReference
> 106Diminished efficacy[1]

Table 2: In Vitro Susceptibility of Various Fungi to Nikkomycin Z at Standard Inoculum Concentrations

Fungal SpeciesInoculum Concentration (CFU/mL)Nikkomycin Z MIC Range (µg/mL)Reference
Candida albicans0.5 - 2.5 x 10³≤0.5 - 32[4]
Candida parapsilosis0.5 - 2.5 x 10³1 - 4[4]
Candida aurisNot specified0.125 - >64[5]
Coccidioides immitis (mycelial phase)1 x 10⁴1 - 16[4]
Aspergillus fumigatusNot specified>64[4]
Blastomyces dermatitidisNot specified0.78[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts (adapted from CLSI M27)
  • Inoculum Preparation:

    • From a 24-hour culture on Sabouraud dextrose agar, select several colonies and suspend them in 5 mL of sterile 0.85% saline.

    • Adjust the turbidity of the suspension to that of a 0.5 McFarland standard using a spectrophotometer at 530 nm. This will result in a stock suspension of approximately 1-5 x 106 CFU/mL.

    • Dilute the stock suspension 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 6.0) to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • MIC Plate Preparation:

    • Perform serial twofold dilutions of Nikkomycin Z in a 96-well microtiter plate using RPMI 1640 as the diluent. The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final inoculum suspension.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the MIC as the lowest concentration of Nikkomycin Z that causes a prominent (≥50%) reduction in turbidity compared to the growth control.

Protocol 2: Broth Macrodilution MIC Assay for Filamentous Fungi (adapted from CLSI M38)
  • Inoculum Preparation:

    • Grow the fungus on potato dextrose agar at 35°C for 7 days to induce conidiation.

    • Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 1-5 x 106 conidia/mL using a hemacytometer.

    • Dilute this suspension 1:50 in RPMI 1640 medium (buffered with MOPS to pH 6.0) to obtain the final inoculum of 2-10 x 104 conidia/mL.

  • MIC Tube Preparation:

    • Prepare serial twofold dilutions of Nikkomycin Z in sterile test tubes containing RPMI 1640. The final volume in each tube should be 0.9 mL.

  • Inoculation and Incubation:

    • Add 0.1 mL of the final inoculum to each tube.

    • Incubate the tubes at 35°C for 48-72 hours.

  • MIC Determination:

    • Determine the MIC as the lowest concentration of Nikkomycin Z that results in 100% inhibition of growth (optically clear) compared to the drug-free control.

Visualizations

NikkomycinZ_MOA cluster_cell Fungal Cell NikZ_ext Nikkomycin Z (extracellular) Permease Peptide Permease NikZ_ext->Permease Uptake NikZ_int Nikkomycin Z (intracellular) Permease->NikZ_int ChitinSynthase Chitin Synthase NikZ_int->ChitinSynthase Competitive Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->ChitinSynthase Substrate Binding Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Synthesis CellWall Fungal Cell Wall Chitin->CellWall Incorporation

Caption: Mechanism of action of Nikkomycin Z.

Inoculum_Effect_Logic Inoculum_Density Inoculum Density Low_Inoculum Low Inoculum (e.g., < 10^5 CFU/mL) Inoculum_Density->Low_Inoculum High_Inoculum High Inoculum (e.g., > 10^6 CFU/mL) Inoculum_Density->High_Inoculum Low_Enzyme Lower Total Enzyme Low_Inoculum->Low_Enzyme High_Enzyme Higher Total Enzyme High_Inoculum->High_Enzyme Enzyme_Target Total Chitin Synthase Low_MIC Standard MIC Low_Enzyme->Low_MIC High_MIC Elevated MIC (Inoculum Effect) High_Enzyme->High_MIC MIC_Outcome MIC Value

Caption: Logical relationship of the inoculum effect.

Troubleshooting_Workflow Start Inconsistent or High Nikkomycin Z MIC Results Check_Inoculum Verify Inoculum Density (Hemacytometer/Spectrophotometer) Start->Check_Inoculum Inoculum_Correct Inoculum Correct? Check_Inoculum->Inoculum_Correct Adjust_Inoculum Adjust Inoculum to Standard Concentration Inoculum_Correct->Adjust_Inoculum No Check_QC Review QC Strain MICs Inoculum_Correct->Check_QC Yes Repeat_Assay Repeat Assay Adjust_Inoculum->Repeat_Assay QC_Correct QC MICs in Range? Check_QC->QC_Correct Troubleshoot_Assay Troubleshoot Assay Parameters (Drug Dilutions, Medium pH, etc.) QC_Correct->Troubleshoot_Assay No Potential_Resistance Consider Intrinsic Resistance or Technical Error QC_Correct->Potential_Resistance Yes Troubleshoot_Assay->Repeat_Assay

References

Technical Support Center: Formulation of Nikkomycin Z for Improved Oral Absorption

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of Nikkomycin Z. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your experiments aimed at improving the oral absorption of Nikkomycin Z.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving good oral absorption of Nikkomycin Z?

A1: The primary challenge is the low permeability of Nikkomycin Z across the intestinal epithelium. As a hydrophilic, peptidyl nucleoside, it is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability. This leads to dose-dependent and incomplete absorption, with bioavailability decreasing at doses above 500 mg.[1][2]

Q2: What formulation strategies are being explored to overcome this challenge?

A2: Nanoencapsulation is a promising strategy. Specifically, formulating Nikkomycin Z into PEG-coated poly(lactic-co-glycolic acid) (PLGA) nanoparticles can protect the drug from degradation, improve its stability, and potentially enhance its permeation across the intestinal mucosa.[3]

Q3: What is the mechanism of action of Nikkomycin Z?

A3: Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme in the fungal cell wall synthesis pathway.[4][5][6] By mimicking the natural substrate, UDP-GlcNAc, it prevents the formation of chitin, leading to a weakened cell wall and ultimately fungal cell death.[4][6] Mammalian cells do not have chitin, making Nikkomycin Z a highly selective antifungal agent.[5]

Q4: How does Nikkomycin Z enter the fungal cell?

A4: The uptake of Nikkomycin Z into fungal cells is mediated by a dipeptide permease-mediated transport system.[4] This is a critical step for its antifungal activity, as the target enzyme, chitin synthase, is located on the inner side of the fungal plasma membrane.[4]

Data Presentation

The following tables summarize the pharmacokinetic parameters of unformulated Nikkomycin Z after oral administration in humans and the physicochemical characteristics of a recently developed PEG-PLGA nanoparticle formulation. In vivo pharmacokinetic data for the formulated Nikkomycin Z is a critical next step in research and is not yet publicly available.

Table 1: Pharmacokinetic Parameters of Unformulated Nikkomycin Z in Healthy Human Subjects (Single Dose) [1]

Dose (mg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
2502.212.011.3100
500---~100
1,000---62-70
1,500-2,000---42-47

Table 2: Physicochemical Properties of PEG-PLGA Nikkomycin Z Nanoparticles (P-PLGA-Nik NPs) [3][7]

ParameterValue
Formulation Methodw/o/w double emulsification
Particle Size208.3 ± 15 nm
Drug Loading52.97 %
In Vitro ReleaseSustained for 24 h
In Vivo BioavailabilityData not yet published

Experimental Protocols

Protocol 1: Synthesis of PEG-PLGA Nikkomycin Z Nanoparticles (w/o/w Double Emulsion Method)

This protocol is adapted from methodologies for encapsulating hydrophilic molecules in PLGA nanoparticles.[8][9][10]

Materials:

  • Nikkomycin Z

  • PLGA (Poly(lactic-co-glycolic acid))

  • PEG-PLGA (Polyethylene glycol-PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (Organic Solvent)

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Preparation of the Inner Aqueous Phase (W1): Dissolve a known amount of Nikkomycin Z in a small volume of deionized water.

  • Preparation of the Organic Phase (O): Dissolve PLGA and PEG-PLGA in the organic solvent (e.g., DCM).

  • Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to create a stable water-in-oil emulsion.

  • Preparation of the External Aqueous Phase (W2): Prepare a solution of PVA in deionized water (e.g., 1-5% w/v).

  • Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) under constant stirring or homogenization. The volume of W2 should be significantly larger than that of the W1/O emulsion.

  • Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.

Protocol 2: Quantification of Nikkomycin Z in Plasma using HPLC-UV

This protocol is a general guideline for the analysis of a hydrophilic drug in plasma and should be validated for Nikkomycin Z specifically.[11][12][13]

Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Phosphate buffer

  • Perchloric acid

  • Plasma samples

  • Nikkomycin Z standard

  • Internal standard (IS)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of Nikkomycin Z in blank plasma at known concentrations.

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (or standard), add 10 µL of internal standard solution. b. Add 200 µL of cold acetonitrile or methanol containing perchloric acid to precipitate the plasma proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean vial for HPLC analysis.

  • HPLC Analysis: a. Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v). b. Flow Rate: 1.0 mL/min. c. Injection Volume: 20 µL. d. UV Detection Wavelength: To be determined by UV scan of Nikkomycin Z (likely in the range of 260-280 nm). e. Run Time: Sufficient to allow for the elution of Nikkomycin Z and the internal standard.

  • Data Analysis: a. Integrate the peak areas of Nikkomycin Z and the internal standard. b. Calculate the peak area ratio (Nikkomycin Z / IS). c. Construct a standard curve by plotting the peak area ratio versus the concentration of the standards. d. Determine the concentration of Nikkomycin Z in the unknown samples by interpolation from the standard curve.

Troubleshooting Guides

Formulation of PEG-PLGA Nanoparticles
IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency Nikkomycin Z, being hydrophilic, is partitioning into the external aqueous phase.- Optimize the homogenization speed and time for the primary emulsion to create smaller, more stable inner droplets.- Increase the viscosity of the organic phase by increasing the polymer concentration.- Adjust the pH of the inner aqueous phase to a point where Nikkomycin Z has minimal water solubility (if applicable without degrading the drug).
Large Particle Size or High Polydispersity Index (PDI) - Insufficient homogenization energy.- Aggregation of nanoparticles during solvent evaporation.- Increase the homogenization speed or sonication power during the second emulsification step.- Optimize the concentration of the surfactant (e.g., PVA) in the external aqueous phase.- Control the rate of solvent evaporation.
Particle Aggregation after Lyophilization Formation of ice crystals during freezing or insufficient cryoprotectant.- Add a cryoprotectant (e.g., trehalose, sucrose) to the nanoparticle suspension before freezing.- Optimize the freezing and drying cycles of the lyophilization process.
In Vivo Pharmacokinetic Studies
IssuePossible Cause(s)Suggested Solution(s)
High Variability in Plasma Concentrations - Inconsistent oral dosing.- Variability in gastric emptying and intestinal transit time among animals.- Issues with blood sampling or processing.- Ensure accurate and consistent administration of the formulation using oral gavage.- Fast the animals overnight before dosing to standardize gastric conditions.- Standardize the blood collection and plasma separation procedures.
Low or Undetectable Drug Levels in Plasma - Poor oral absorption of the formulation.- Rapid degradation of the drug in the GI tract or plasma.- Insufficient sensitivity of the analytical method.- Re-evaluate the formulation strategy to further enhance permeability.- Assess the stability of the formulation and drug in simulated gastric and intestinal fluids.- Validate and optimize the HPLC method to achieve a lower limit of quantification.
Inconsistent Pharmacokinetic Profiles - Drug-drug interactions if other compounds are co-administered.- Saturation of absorption transporters at higher doses.- Review all co-administered substances for potential interactions.- Conduct dose-ranging studies to assess the linearity of the pharmacokinetics of the new formulation.

Visualizations

NikkomycinZ_Mechanism Nikkomycin Z Mechanism of Action cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Inhibition Inhibition->Chitin_Synthase Competitive Inhibition

Caption: Nikkomycin Z competitively inhibits chitin synthase.

Nanoparticle_Workflow Experimental Workflow for Nikkomycin Z Nanoparticles cluster_formulation Formulation cluster_evaluation Evaluation W1 Aqueous Phase (W1) + Nikkomycin Z W1_O Primary Emulsion (W1/O) W1->W1_O O Organic Phase (O) + PLGA/PEG-PLGA O->W1_O W1_O_W2 Double Emulsion (W1/O/W2) W1_O->W1_O_W2 W2 External Aqueous Phase (W2) + Surfactant W2->W1_O_W2 Evaporation Solvent Evaporation W1_O_W2->Evaporation Washing Washing & Centrifugation Evaporation->Washing Lyophilization Lyophilization Washing->Lyophilization NPs NikZ Nanoparticles Lyophilization->NPs In_Vitro In Vitro Characterization (Size, Drug Load, Release) NPs->In_Vitro In_Vivo In Vivo Oral Dosing (Animal Model) NPs->In_Vivo PK_Study Pharmacokinetic Study (Blood Sampling) In_Vivo->PK_Study Analysis HPLC Analysis PK_Study->Analysis Data PK Data (AUC, Cmax, Bioavailability) Analysis->Data

Caption: Workflow for nanoparticle formulation and evaluation.

References

Validation & Comparative

A Comparative Analysis of Nikkomycin Z and Caspofungin Against Candida Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug development, the battle against resilient Candida biofilms presents a significant challenge. This guide provides a detailed comparison of two prominent antifungal agents, Nikkomycin Z and caspofungin, evaluating their efficacy in eradicating Candida biofilms. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, in-depth methodologies, and a visual representation of their mechanisms of action.

Executive Summary

Candida species, particularly Candida albicans, are a leading cause of fungal infections, often complicated by the formation of biofilms on medical devices and host tissues. These structured microbial communities exhibit heightened resistance to conventional antifungal therapies. This guide examines the distinct and synergistic effects of Nikkomycin Z, a chitin synthase inhibitor, and caspofungin, a β-1,3-glucan synthase inhibitor, in combating these formidable biofilms. While both agents target the fungal cell wall, their different modes of action offer unique therapeutic possibilities, especially in combination.

Quantitative Performance Data

The following table summarizes the key quantitative data from studies evaluating the efficacy of Nikkomycin Z and caspofungin, alone and in combination, against Candida biofilms. The data highlights the synergistic interactions observed between the two compounds.

Organism Agent(s) Metric Result Reference
C. albicans (echinocandin-susceptible)Nikkomycin Z + CaspofunginFold decrease in median MIC of Caspofungin2- to 16-fold[1][2]
C. albicans (echinocandin-susceptible)Nikkomycin Z + CaspofunginFold decrease in median MIC of Nikkomycin Z8- to 512-fold[1]
C. parapsilosisNikkomycin Z + CaspofunginFold decrease in median MIC of Caspofungin2- to 4-fold[1][2]
C. parapsilosisNikkomycin Z + CaspofunginFold decrease in median MIC of Nikkomycin Z2- to 512-fold[1][2]
C. albicans (echinocandin-resistant, fks mutant)Nikkomycin Z + Anidulafungin/MicafunginFractional Inhibitory Concentration Index (FICI)<0.5 (Synergistic)[3]

Mechanisms of Action and Signaling Pathways

Nikkomycin Z and caspofungin disrupt the Candida cell wall through distinct mechanisms.[4][5][6][7] Caspofungin, an echinocandin, inhibits the β-1,3-D-glucan synthase enzyme, a critical component for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall.[5] This disruption leads to osmotic instability and cell death. Nikkomycin Z, on the other hand, is a competitive inhibitor of chitin synthase, the enzyme responsible for producing chitin, another essential structural component of the cell wall, particularly at the sites of budding and septum formation.[6][7]

The synergistic effect of these two drugs stems from their simultaneous attack on two different, yet vital, components of the cell wall.[3] When the synthesis of β-1,3-glucan is blocked by caspofungin, the cell may attempt to compensate by increasing chitin production.[3][8] However, the presence of Nikkomycin Z prevents this compensatory mechanism, leading to a more profound disruption of cell wall integrity and enhanced fungal cell death.[3]

cluster_caspofungin Caspofungin Pathway cluster_nikkomycin_z Nikkomycin Z Pathway caspofungin Caspofungin glucan_synthase β-1,3-D-glucan Synthase (Fks1p) caspofungin->glucan_synthase Inhibits beta_glucan β-1,3-D-glucan Synthesis glucan_synthase->beta_glucan cell_wall_integrity_cas Cell Wall Integrity beta_glucan->cell_wall_integrity_cas Maintains osmotic_lysis Osmotic Lysis & Cell Death cell_wall_integrity_cas->osmotic_lysis Disruption leads to nikkomycin_z Nikkomycin Z chitin_synthase Chitin Synthase (CHS) nikkomycin_z->chitin_synthase Inhibits chitin Chitin Synthesis chitin_synthase->chitin cell_wall_integrity_nik Cell Wall Integrity (Septum Formation) chitin->cell_wall_integrity_nik Maintains cell_lysis Cell Lysis cell_wall_integrity_nik->cell_lysis Disruption leads to

Figure 1. Mechanisms of action for Caspofungin and Nikkomycin Z.

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the synergistic activity of Nikkomycin Z and caspofungin against Candida biofilms.

Checkerboard Microdilution Assay for Biofilm Susceptibility

This assay is used to determine the minimum inhibitory concentrations (MICs) of antifungal agents alone and in combination against pre-formed Candida biofilms.

1. Biofilm Formation:

  • Candida isolates are grown overnight in a suitable broth medium (e.g., RPMI 1640).
  • The fungal suspension is standardized to a concentration of 1 x 106 cells/mL.
  • 100 µL of the standardized suspension is added to the wells of a 96-well microtiter plate.
  • The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.
  • After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.

2. Drug Preparation and Application:

  • Stock solutions of Nikkomycin Z and caspofungin are prepared.
  • Serial twofold dilutions of each drug are prepared in RPMI 1640 medium.
  • In a separate 96-well plate, the diluted drugs are combined in a checkerboard fashion. Each well contains a unique concentration combination of Nikkomycin Z and caspofungin.
  • The drug combinations are then transferred to the plate containing the pre-formed biofilms.

3. Incubation and Viability Assessment:

  • The plate with the biofilms and drug combinations is incubated for another 24 hours at 37°C.
  • Following incubation, the viability of the biofilm is assessed using a metabolic assay, such as the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.
  • The XTT solution is added to each well, and the plate is incubated in the dark. The color change, which is proportional to the metabolic activity of the viable cells, is measured using a microplate reader.

4. Data Analysis:

  • The sessile MIC (SMIC) is defined as the lowest concentration of the drug(s) that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the drug-free control.
  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the drug interaction:
  • FICI = (SMIC of Drug A in combination / SMIC of Drug A alone) + (SMIC of Drug B in combination / SMIC of Drug B alone)
  • FICI ≤ 0.5 indicates synergy.
  • 0.5 < FICI ≤ 4 indicates no interaction.
  • FICI > 4 indicates antagonism.

start [label="Start: Candida Culture", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; standardize [label="Standardize Fungal Suspension\n(1x10^6 cells/mL)"]; biofilm_formation [label="Incubate 96-well plate\n(24-48h, 37°C) to form biofilm"]; wash [label="Wash with PBS"]; drug_prep [label="Prepare serial dilutions of\nNikkomycin Z and Caspofungin"]; checkerboard [label="Create checkerboard of drug combinations"]; add_drugs [label="Add drug combinations to biofilm plate"]; incubate_drugs [label="Incubate with drugs (24h, 37°C)"]; xtt_assay [label="Perform XTT viability assay"]; read_plate [label="Measure absorbance with plate reader"]; analyze [label="Calculate SMICs and FICI", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];

start -> standardize; standardize -> biofilm_formation; biofilm_formation -> wash; wash -> add_drugs; drug_prep -> checkerboard -> add_drugs; add_drugs -> incubate_drugs; incubate_drugs -> xtt_assay; xtt_assay -> read_plate; read_plate -> analyze; }

Figure 2. Experimental workflow for the checkerboard microdilution assay.

Conclusion

The available data strongly suggests that the combination of Nikkomycin Z and caspofungin presents a promising strategy for combating Candida biofilms. The synergistic interaction, which leads to a significant reduction in the required concentrations of both drugs, could be particularly beneficial in clinical settings, potentially minimizing toxicity and overcoming resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this combination therapy for the treatment of biofilm-associated Candida infections.[9][10][11][12] The distinct mechanisms of action of these two agents, when used in concert, provide a powerful two-pronged attack on the resilient cell wall of Candida within biofilms.

References

A Comparative Analysis of Nikkomycin Z and Fluconazole for the Treatment of Candida albicans Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two antifungal agents, Nikkomycin Z and fluconazole, in their activity against Candida albicans, a prevalent fungal pathogen. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the potential for combination therapy.

Introduction

Candida albicans is a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The azole antifungal fluconazole has long been a frontline treatment, but the emergence of resistance necessitates the exploration of alternative and combination therapies. Nikkomycin Z, a chitin synthase inhibitor, presents a different mechanism of action and has been investigated both as a monotherapy and in conjunction with other antifungal agents. This guide will delve into the experimental data comparing these two compounds.

Mechanism of Action

The antifungal activity of Nikkomycin Z and fluconazole stems from their interference with essential cellular processes in Candida albicans.

Nikkomycin Z: This peptidyl-nucleoside antibiotic targets the fungal cell wall, a structure absent in mammalian cells, making it a theoretically less toxic therapeutic agent.[1][2] Nikkomycin Z competitively inhibits chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine into chitin, a crucial structural component of the fungal cell wall.[2][3][4][5] By disrupting chitin synthesis, Nikkomycin Z compromises cell wall integrity, leading to osmotic instability and cell lysis.[1][4] The uptake of Nikkomycin Z into the fungal cell is mediated by peptide transport systems.[3][6][7][8]

Fluconazole: As a member of the triazole class of antifungals, fluconazole disrupts the fungal cell membrane. It specifically inhibits the cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[9][10][11][12] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][11] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and a depleted ergosterol content, resulting in increased membrane permeability, leakage of cellular contents, and ultimately, fungistatic activity.[9][12]

Antifungal_Mechanisms cluster_nikkomycin Nikkomycin Z Pathway cluster_fluconazole Fluconazole Pathway UDP-GlcNAc UDP-GlcNAc Chitin_Synthase Chitin_Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesizes Nikkomycin_Z Nikkomycin_Z Nikkomycin_Z->Chitin_Synthase Inhibits Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Synthesizes Fluconazole Fluconazole Fluconazole->14-alpha-demethylase Inhibits

Caption: Mechanisms of action for Nikkomycin Z and Fluconazole.

Quantitative Performance Data

The in vitro susceptibility of C. albicans to Nikkomycin Z and fluconazole has been evaluated, both as single agents and in combination. The data highlights the variability in efficacy and the potential for synergistic interactions.

Table 1: In Vitro Susceptibility of Candida albicans to Nikkomycin Z and Fluconazole
CompoundMetricConcentration Range (µg/mL)Reference
Nikkomycin ZMIC₈₀≤0.5 - 32[1]
Nikkomycin ZIC₅₀ (CaChs1)~7.4 (15 µM)[4]
Nikkomycin ZIC₅₀ (CaChs2)~0.4 (0.8 µM)[4]
Nikkomycin ZIC₅₀ (CaChs3)~6.4 (13 µM)[4]
FluconazoleMIC (Susceptible)≤8[13]
FluconazoleMIC (Resistant)≥16[13]

MIC₈₀: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms. IC₅₀: Half maximal inhibitory concentration for specific chitin synthase isoenzymes.

Table 2: In Vitro Synergy of Nikkomycin Z and Fluconazole against Candida albicans
Study TypeKey FindingsReference
Checkerboard Macrobroth DilutionAdditive and synergistic interactions observed between Nikkomycin Z and fluconazole. No antagonism was noted.[1][14][15]
Proposed Mechanism of SynergyThe loss of membrane integrity caused by fluconazole may facilitate the cellular uptake of Nikkomycin Z.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Nikkomycin Z and fluconazole.

Protocol 1: In Vitro Susceptibility Testing and Synergy Analysis (Checkerboard Assay)

This protocol is based on the macrobroth dilution procedure to determine the minimum inhibitory concentrations (MICs) and to assess for synergistic, indifferent, or antagonistic interactions between two antimicrobial agents.

1. Isolate Preparation:

  • Candida albicans isolates are subcultured on Sabouraud dextrose agar to ensure purity and viability.

  • A cell suspension is prepared in sterile saline and adjusted to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.

2. Drug Dilution:

  • Stock solutions of Nikkomycin Z and fluconazole are prepared.

  • Serial twofold dilutions of each drug are prepared in RPMI 1640 medium. For the checkerboard assay, dilutions of Nikkomycin Z are made along the x-axis of a microtiter plate, and dilutions of fluconazole are made along the y-axis.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing a unique combination of drug concentrations, is inoculated with the standardized fungal suspension.

  • Control wells (drug-free and organism-free) are included.

  • The plates are incubated at 35°C for 24 to 48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 80% reduction in turbidity) compared to the drug-free control.[1]

5. Synergy Analysis (Fractional Inhibitory Concentration Index - FICI):

  • The FICI is calculated for each combination of drugs that shows inhibition.

  • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference (or additive effect)

    • FICI > 4.0: Antagonism

Checkerboard_Assay_Workflow start Start: Prepare C. albicans Inoculum drugA Prepare Serial Dilutions of Nikkomycin Z start->drugA drugB Prepare Serial Dilutions of Fluconazole start->drugB plate Dispense Drug Combinations into Microtiter Plate drugA->plate drugB->plate inoculate Inoculate Plate with C. albicans plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read Read MICs Visually or Spectrophotometrically incubate->read calculate Calculate Fractional Inhibitory Concentration Index (FICI) read->calculate interpret Interpret Results: Synergy, Indifference, or Antagonism calculate->interpret end End interpret->end

Caption: Workflow for a checkerboard synergy assay.
Protocol 2: Murine Model of Systemic Candidiasis

This in vivo protocol is used to assess the efficacy of antifungal agents in a live animal model.

1. Animal Model:

  • Immunocompetent or immunosuppressed (e.g., with cyclophosphamide or corticosteroids) mice are used.

2. Infection:

  • Mice are infected intravenously (e.g., via the lateral tail vein) with a lethal or sublethal dose of Candida albicans yeast cells.

3. Treatment:

  • Treatment with Nikkomycin Z, fluconazole, a combination of both, or a placebo (e.g., sterile saline) is initiated at a specified time post-infection.

  • Drugs are administered via an appropriate route (e.g., orally or intraperitoneally) at predetermined doses and schedules for a set duration.

4. Efficacy Assessment:

  • Survival: Mice are monitored daily, and survival rates are recorded over a period (e.g., 21-30 days). Kaplan-Meier survival curves are generated to compare treatment groups.[16][17]

  • Fungal Burden: At the end of the study, or at specific time points, mice are euthanized, and target organs (e.g., kidneys, spleen, liver) are aseptically removed.[18] The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

5. Statistical Analysis:

  • Survival data are typically analyzed using the log-rank test.

  • Fungal burden data are analyzed using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA) to determine significant differences between treatment groups.

Discussion and Conclusion

The experimental evidence indicates that Nikkomycin Z and fluconazole have distinct and potentially complementary mechanisms of action against Candida albicans. While fluconazole targets the cell membrane's ergosterol synthesis, Nikkomycin Z disrupts the formation of the cell wall's chitin layer.

In vitro studies show that Nikkomycin Z has activity against C. albicans, although its efficacy in vivo as a monotherapy for candidiasis has been reported as low.[1] Conversely, fluconazole has demonstrated clinical efficacy, but its use is threatened by the rise of resistant strains.[10][19][20][21]

The most compelling finding from the available data is the synergistic or additive interaction between Nikkomycin Z and fluconazole.[1][14][15] This suggests that a combination therapy could be a promising strategy to enhance antifungal efficacy, potentially lower required dosages, and combat the development of resistance. The proposed mechanism for this synergy, where fluconazole-induced membrane damage enhances the uptake of Nikkomycin Z, warrants further investigation.

For drug development professionals, these findings support the continued exploration of chitin synthase inhibitors like Nikkomycin Z, particularly in combination with existing antifungal agents. Further in vivo studies are necessary to validate the synergistic effects observed in vitro and to establish optimal dosing regimens for combination therapy in the treatment of Candida albicans infections.

References

Synergistic Antifungal Action: A Comparative Guide to Nikkomycin Z and Itraconazole Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates innovative therapeutic strategies. One promising approach is the combination of antifungal agents with different mechanisms of action to achieve synergistic effects, leading to enhanced efficacy and potentially reducing the required dosages and associated toxicities. This guide provides a comprehensive comparison of the in vitro synergistic interaction between Nikkomycin Z, a chitin synthase inhibitor, and itraconazole, an ergosterol biosynthesis inhibitor. The data presented herein, primarily from foundational in vitro studies, demonstrates the potentiation of antifungal activity when these two agents are used in concert.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between Nikkomycin Z and itraconazole has been quantified using the checkerboard broth dilution method, with the Fractional Inhibitory Concentration Index (FICI) serving as a key metric. A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Nikkomycin Z and itraconazole, both individually and in combination, against various fungal isolates.

Table 1: In Vitro Susceptibility of Aspergillus Species to Nikkomycin Z and Itraconazole, Alone and in Combination [1]

Fungal IsolateDrug(s)MIC Range (μg/mL)
Aspergillus fumigatus (10 isolates)Nikkomycin Z>64
Itraconazole0.125 - 1
Nikkomycin Z + ItraconazoleNikkomycin Z: 2 - 16 Itraconazole: 0.03 - 0.25
Aspergillus flavus (10 isolates)Nikkomycin Z>64
Itraconazole0.125 - 0.5
Nikkomycin Z + ItraconazoleNikkomycin Z: 1 - 32 Itraconazole: 0.03 - 0.125

Table 2: In Vitro Susceptibility of Coccidioides immitis to Nikkomycin Z and Itraconazole, Alone and in Combination [1]

Fungal IsolateDrug(s)MIC Range (μg/mL)
Coccidioides immitis (10 isolates)Nikkomycin Z0.5 - 4
Itraconazole0.06 - 1
Nikkomycin Z + ItraconazoleNikkomycin Z: 0.125 - 1 Itraconazole: 0.015 - 0.25

The data clearly indicates that in the presence of sub-inhibitory concentrations of itraconazole, the MIC of Nikkomycin Z against Aspergillus species is significantly reduced.[1] Similarly, the combination demonstrates a marked synergistic effect against Coccidioides immitis.[1][2]

Mechanisms of Action and Synergistic Interaction

The enhanced antifungal activity of the Nikkomycin Z and itraconazole combination stems from their distinct and complementary mechanisms of action targeting essential components of the fungal cell.

  • Nikkomycin Z: This peptidyl nucleoside antibiotic competitively inhibits chitin synthase, a crucial enzyme responsible for the synthesis of chitin.[3] Chitin is a vital structural polysaccharide in the fungal cell wall, providing rigidity and osmotic stability. Inhibition of chitin synthesis weakens the cell wall, leading to osmotic lysis and cell death.

  • Itraconazole: As a triazole antifungal, itraconazole disrupts the synthesis of ergosterol, a primary sterol component of the fungal cell membrane.[1][4][5][6] It achieves this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4][5][6] The depletion of ergosterol and accumulation of toxic sterol intermediates alter membrane fluidity and the function of membrane-bound enzymes, ultimately compromising cell integrity.

The synergistic interaction arises from this dual assault on the fungal cell's structural integrity. Itraconazole's disruption of the cell membrane may enhance the penetration of Nikkomycin Z, allowing it to reach its intracellular target, chitin synthase, more effectively. Concurrently, the weakening of the cell wall by Nikkomycin Z makes the fungus more susceptible to the membrane-destabilizing effects of itraconazole.

Synergistic_Mechanism Conceptual Diagram of Synergistic Action cluster_fungal_cell Fungal Cell Itraconazole Itraconazole Ergosterol_Pathway Ergosterol Biosynthesis (Lanosterol 14α-demethylase) Itraconazole->Ergosterol_Pathway Inhibits Nikkomycin_Z Nikkomycin Z Chitin_Synthase Chitin Synthase Nikkomycin_Z->Chitin_Synthase Inhibits Cell_Membrane Cell Membrane Integrity Ergosterol_Pathway->Cell_Membrane Disrupts Fungal_Cell_Death Synergistic Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Cell_Wall Cell Wall Integrity Chitin_Synthase->Cell_Wall Weakens Cell_Wall->Fungal_Cell_Death

Caption: Dual inhibition of fungal cell wall and membrane synthesis.

Experimental Protocols

The following is a detailed methodology for the checkerboard synergy studies used to generate the presented data, based on the protocol described by Li and Rinaldi (1999).[1]

1. Fungal Isolates and Culture Conditions:

  • A total of 110 fungal isolates were tested, including various species of Candida, Cryptococcus neoformans, Coccidioides immitis, and Aspergillus.[1]

  • Isolates were maintained on appropriate culture media (e.g., potato dextrose agar) and incubated at 30°C.

2. Inoculum Preparation:

  • For yeast-like fungi, inoculum suspensions were prepared in sterile saline and adjusted spectrophotometrically to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • For filamentous fungi, conidial suspensions were prepared by washing the surface of mature slants with sterile saline containing 0.05% Tween 80. The resulting suspensions were adjusted using a hemacytometer to a concentration of 1 x 10^6 conidia/mL.

  • All inocula were further diluted in RPMI 1640 medium to the final desired concentration.

3. Checkerboard Assay Setup:

  • A macrobroth dilution checkerboard technique was employed.[1]

  • Twofold serial dilutions of Nikkomycin Z and itraconazole were prepared in RPMI 1640 medium buffered with MOPS.

  • The final concentrations of the drugs in the assay ranged from 0.5 to 64 μg/mL for Nikkomycin Z and 0.03 to 4 μg/mL for itraconazole.[1]

  • The 96-well microtiter plates were arranged with increasing concentrations of Nikkomycin Z along the x-axis and increasing concentrations of itraconazole along the y-axis.

  • Each well was inoculated with the standardized fungal suspension.

  • Control wells containing medium only (sterility control) and medium with fungal inoculum (growth control) were included.

4. Incubation and MIC Determination:

  • The plates were incubated at 35°C for 48-72 hours.

  • The MIC was defined as the lowest concentration of the drug, alone or in combination, that produced a significant inhibition of growth (typically ≥80%) compared to the growth control.[1]

5. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI was calculated for each combination of drugs that showed inhibition using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy was defined as an FICI of ≤ 0.5. Indifference was defined as an FICI of > 0.5 to < 4.0. Antagonism was defined as an FICI of ≥ 4.0.

Experimental_Workflow Checkerboard Synergy Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution 3. Serial Drug Dilutions Plate_Setup 4. Checkerboard Plate Setup Drug_Dilution->Plate_Setup Plate_Setup->Inoculation Incubation 6. Incubation Inoculation->Incubation MIC_Reading 7. MIC Determination Incubation->MIC_Reading FICI_Calc 8. FICI Calculation MIC_Reading->FICI_Calc Interpretation 9. Interpretation (Synergy/Indifference/Antagonism) FICI_Calc->Interpretation

Caption: Workflow for assessing in vitro antifungal synergy.

References

A Comparative Guide: Nikkomycin Z in Combination with Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the antifungal agent Nikkomycin Z when used in combination with Amphotericin B. It is intended for researchers, scientists, and drug development professionals interested in novel antifungal strategies. The content synthesizes available in vitro and in vivo experimental data, details the mechanisms of action, and presents the methodologies of key experiments.

Introduction to Nikkomycin Z and Amphotericin B

Fungal infections, particularly those caused by invasive species, pose a significant threat to immunocompromised individuals. The limited arsenal of effective antifungal drugs and the rise of resistance necessitate the exploration of new therapeutic strategies, including combination therapies.

Amphotericin B (AmB) , a polyene macrolide, has been a cornerstone of antifungal therapy for decades.[1] It possesses a broad spectrum of activity but is associated with significant toxicities, most notably nephrotoxicity, due to its interaction with cholesterol in mammalian cell membranes.[1][2]

Nikkomycin Z , a peptidyl nucleoside antibiotic, represents a different class of antifungals.[3] It acts by inhibiting chitin synthase, an enzyme crucial for the integrity of the fungal cell wall, a structure absent in mammals.[4][5] This targeted mechanism suggests a lower potential for host toxicity. Given their distinct targets—the cell membrane and the cell wall—the combination of Amphotericin B and Nikkomycin Z has been a logical candidate for investigation, with the hypothesis that a dual attack could lead to synergistic effects and allow for lower, less toxic doses of each agent.

Mechanisms of Action: A Dual-Target Approach

The rationale for combining Nikkomycin Z and Amphotericin B stems from their complementary mechanisms targeting two essential fungal structures.

  • Amphotericin B: This agent primarily binds to ergosterol, the main sterol component of the fungal cell membrane.[6][7] This binding disrupts the membrane's integrity by forming transmembrane channels or pores. The subsequent leakage of essential intracellular ions, such as potassium, leads to fungal cell death.[2][8] Additionally, Amphotericin B can induce oxidative stress within the fungal cell.[1]

  • Nikkomycin Z: This compound functions as a competitive inhibitor of chitin synthase.[3] Chitin is a vital polysaccharide that provides structural rigidity to the fungal cell wall. By blocking chitin synthesis, Nikkomycin Z compromises the cell wall, leading to osmotic instability and cell lysis, particularly in growing fungi.[9] Its entry into the fungal cell is facilitated by peptide transport systems.[10]

G cluster_fungal_cell Fungal Cell cell_wall {Cell Wall | Chitin} cell_membrane {Cell Membrane | Ergosterol} lysis Cell Lysis & Death cell_wall->lysis cell_membrane->lysis chitin_synthase Chitin Synthase chitin_synthase->cell_wall Synthesis nikkomycin Nikkomycin Z nikkomycin->chitin_synthase inhibition Inhibition amphotericin Amphotericin B amphotericin->cell_membrane binding Binding & Pore Formation

Caption: Mechanisms of Action of Nikkomycin Z and Amphotericin B.

In Vitro Interaction Studies: A Lack of Synergy

Contrary to the therapeutic hypothesis, in vitro studies assessing the direct combination of Nikkomycin Z and Amphotericin B have not demonstrated a synergistic relationship. The standard method for evaluating drug interactions is the checkerboard microdilution assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤0.5 indicates synergy, >0.5 to ≤4.0 indicates no interaction (indifference), and >4.0 indicates antagonism.[11]

One study investigating the combination against Candida albicans found no interaction between the two drugs.[11] Another study, which modeled the three-way combination of Amphotericin B, micafungin, and Nikkomycin Z against Aspergillus fumigatus, identified a region of antagonism between Nikkomycin Z and Amphotericin B at high ratios of Nikkomycin Z.[12]

Table 1: In Vitro Interaction of Nikkomycin Z and Amphotericin B against Candida albicans

OrganismDrug I (Amphotericin B) MIC (mg/L)Drug II (Nikkomycin Z) MIC (mg/L)MIC in Combination (I + II)FICIInterpretation
C. albicans CBS 5620.252560.125 + 1281.0No Interaction
C. albicans 589190.25640.125 + 321.0No Interaction

Data sourced from Journal of Antimicrobial Chemotherapy.[11]

These findings suggest that combining these two agents may not provide an enhanced therapeutic effect and could, under certain conditions, be antagonistic.

In Vivo Comparative Efficacy

While combination therapy appears unpromising, several in vivo studies in murine models have compared the efficacy of Nikkomycin Z monotherapy against the standard of care, including Amphotericin B. These studies provide valuable data on the potential of Nikkomycin Z as an alternative treatment.

Murine Model of Histoplasmosis

In a study using a murine model of histoplasmosis, the efficacy of Nikkomycin Z was found to be dependent on the in vitro susceptibility of the Histoplasma capsulatum isolate. For a susceptible isolate, high doses of Nikkomycin Z achieved survival rates comparable to Amphotericin B and itraconazole.[13][14]

Table 2: Survival and Fungal Burden in Murine Histoplasmosis (Susceptible Isolate)

Treatment Group (Dose)RouteSurvival Rate (Day 17)Lung Fungal Burden (Antigen Units)Spleen Fungal Burden (Antigen Units)
Nikkomycin Z (100 mg/kg BID)Oral100%Similar to AmBSimilar to AmB
Nikkomycin Z (20 mg/kg BID)Oral100%Similar to AmBSimilar to AmB
Amphotericin B (2.0 mg/kg QOD)IP100%BaselineBaseline
Itraconazole (75 mg/kg BID)Oral100%Similar to AmBSimilar to AmB
Untreated Control-30%Significantly HigherSignificantly Higher

Data adapted from Antimicrobial Agents and Chemotherapy.[14] BID: twice daily; QOD: every other day; IP: intraperitoneal.

Murine Model of Blastomycosis

In a murine model of pulmonary blastomycosis, oral Nikkomycin Z was well-tolerated and demonstrated significant efficacy. Ten-day regimens of Nikkomycin Z were equivalent to parenteral Amphotericin B in reducing fungal burden and resulted in high rates of biological cure.[15]

Table 3: Efficacy in Murine Pulmonary Blastomycosis

Treatment Group (Dose, Duration)Survival Rate% Cured (No Detectable CFU)
Nikkomycin Z (200-1000 mg/kg/day, 10 days)100%50 - 90%
Amphotericin B (6.25 mg/kg, 10 days)100%100%
Itraconazole (200 mg/kg, 10 days)Not specified0%
Untreated Control0%0%

Data sourced from Antimicrobial Agents and Chemotherapy.[15]

These in vivo results highlight that Nikkomycin Z, when used as a monotherapy, can be as effective as Amphotericin B for certain fungal pathogens, with the potential advantage of oral administration and a better safety profile.[15][16]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Synergy Testing: Checkerboard Broth Microdilution

This method is used to determine the FICI and assess drug interactions.[11][17]

  • Inoculum Preparation: A fungal suspension is prepared from a 24-hour culture on Sabouraud agar. The suspension is adjusted in RPMI-1640 medium (or other appropriate broth) to a final concentration of 0.5–2.5 × 10³ cells/mL.[11]

  • Drug Dilution: Stock solutions of Nikkomycin Z and Amphotericin B are prepared. In a 96-well microtiter plate, serial twofold dilutions of Amphotericin B are made horizontally, and serial dilutions of Nikkomycin Z are made vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing medium only (sterility control) and fungus with no drug (growth control) are included.

  • Incubation: The plate is incubated at 37°C for 48 hours.[11]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for every combination. The MIC is defined as the lowest drug concentration that causes a prominent reduction in growth (typically ≥50% inhibition) compared to the growth control.[18] This can be assessed visually or by reading the optical density at 450 nm.[19]

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[20]

In Vivo Efficacy Study: Murine Infection Model

This workflow describes a typical animal model to assess the comparative efficacy of antifungal agents.[13][15]

  • Animal Model: Immunocompetent or immunocompromised mice (e.g., ICR mice) are used.[16]

  • Infection: Mice are infected via a relevant route, such as intranasal or intravenous injection, with a standardized inoculum of the fungal pathogen (e.g., 10⁵ yeasts of H. capsulatum).[13][14]

  • Treatment Groups: Animals are randomized into several groups: a treatment group receiving Nikkomycin Z (e.g., orally via gavage), a positive control group receiving Amphotericin B (e.g., intraperitoneally), and a negative control group receiving a vehicle solution.

  • Dosing Regimen: Treatment begins at a specified time post-infection (e.g., 2 days) and continues for a defined duration (e.g., 7-14 days) with specific dosing schedules (e.g., twice daily).[16]

  • Monitoring and Endpoints:

    • Survival: Mice are monitored daily, and survival is recorded over a period of 14-35 days. Survival curves are generated and analyzed.[13][15]

    • Fungal Burden: At the end of the study, surviving animals are euthanized. Organs such as the lungs and spleen are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.[14]

G cluster_invitro In Vitro: Checkerboard Assay cluster_invivo In Vivo: Murine Model A1 Prepare Fungal Inoculum A2 Create Drug Dilution Matrix in 96-Well Plate A1->A2 A3 Inoculate Plate A2->A3 A4 Incubate (e.g., 37°C, 48h) A3->A4 A5 Read MICs (Visual/Spectrophotometer) A4->A5 A6 Calculate FICI A5->A6 B1 Infect Mice with Fungal Pathogen B2 Randomize into Treatment Groups B1->B2 B3 Administer Drugs (e.g., AmB, NikZ, Vehicle) B2->B3 B4 Monitor Survival Daily B3->B4 B5 Endpoint: Euthanize & Harvest Organs B3->B5 End of Treatment B6 Determine Fungal Burden (CFU/gram) B5->B6

Caption: Experimental Workflows for In Vitro and In Vivo Studies.

Conclusion

Based on the available experimental data, the combination of Nikkomycin Z and Amphotericin B does not exhibit a synergistic or additive effect in vitro. Studies against C. albicans show indifference, while data on A. fumigatus suggests a potential for antagonism. Therefore, the concurrent use of these two agents is not supported by current evidence.

However, in vivo comparative studies demonstrate that Nikkomycin Z monotherapy has potent activity against several important fungal pathogens, including H. capsulatum and B. dermatitidis. Its efficacy can be comparable to that of the established parenteral agent Amphotericin B, with the significant advantages of oral bioavailability and a targeted mechanism of action that suggests a better safety profile.[4][15]

For drug development professionals and researchers, Nikkomycin Z remains a promising candidate as a standalone oral antifungal agent or potentially in combination with other classes of drugs, such as echinocandins or azoles, where synergy has been reported.[11] Further research should focus on these alternative combinations and on defining the clinical scenarios where Nikkomycin Z could serve as a powerful alternative to conventional therapies.

References

A Comparative Analysis of Nikkomycin Z and Polyoxin D: Chitin Synthase Inhibitors in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of two promising antifungal agents, Nikkomycin Z and Polyoxin D, has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective look at their performance as chitin synthase inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Both Nikkomycin Z and Polyoxin D are peptidyl nucleoside antibiotics that function as competitive inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1][2][3] This shared mechanism of action makes them prime candidates for antifungal drug development, as chitin is absent in mammals, offering a high degree of selectivity.[4][5]

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Nikkomycin Z and Polyoxin D exert their antifungal effects by mimicking the structure of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[1][6][7] This structural similarity allows them to bind to the active site of the enzyme, competitively inhibiting the polymerization of N-acetylglucosamine into chitin chains.[8] The disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis.[2][9]

cluster_0 Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Cell_Lysis Cell Lysis Chitin_Synthase->Cell_Lysis Inhibition leads to defective cell wall Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into Inhibitor Nikkomycin Z or Polyoxin D Inhibitor->Chitin_Synthase Competitively Inhibits

Mechanism of action for Nikkomycin Z and Polyoxin D.

Comparative Efficacy: In Vitro and In Vivo Data

Experimental data reveals differences in the inhibitory potency and spectrum of activity between Nikkomycin Z and Polyoxin D. The following tables summarize key quantitative findings from various studies.

Table 1: In Vitro Inhibitory Activity
CompoundOrganismAssay TypeValueReference
Nikkomycin Z Blastomyces dermatitidisMIC0.78 µg/mL[10]
Blastomyces dermatitidisMFC3.1 µg/mL[10]
Candida albicansMIC80≤0.5 to 32 µg/mL[11]
Coccidioides immitisMIC (mycelial phase)4.9 µg/mL[11]
Histoplasma capsulatumMIC0.5 µg/mL[4]
Candida albicans (CaChs2)Ki1.5 ± 0.5 µM[12]
Polyoxin D Candida albicans (CaChs2)Ki3.2 ± 1.4 µM[12]
Botrytis cinereaEC500.59 - 5.8 ppm[13]
Rhizoctonia solaniMycelial Growth Inhibition1.562 ppm[13]

MIC: Minimum Inhibitory Concentration, MFC: Minimal Fungicidal Concentration, MIC80: Minimum Inhibitory Concentration for 80% of isolates, Ki: Inhibition Constant, EC50: Half-maximal Effective Concentration.

Table 2: In Vivo Efficacy in Murine Models
CompoundFungal Infection ModelDosing RegimenOutcomeReference
Nikkomycin Z Pulmonary Blastomycosis200, 400, or 1,000 mg/kg (twice daily for 10 days)50-90% cure rate, equivalent to Amphotericin B[10]
CNS Coccidioidomycosis50, 100, or 300 mg/kg (orally TID)Significantly improved survival and reduced brain fungal burden[14]
Disseminated Coccidioidomycosis≥200 mg/kg/day (oral)Superior reduction of CFU in organs compared to fluconazole[15]
Histoplasmosis2.5 mg/kg (twice daily)Reduced fungal counts in liver and spleen[4]
Polyoxin D Not extensively studied in animal models for systemic fungal infections. Primarily used as an agricultural fungicide.N/AN/A[13][16]

Experimental Protocols

Chitin Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds like Nikkomycin Z and Polyoxin D on chitin synthase involves a microplate-based assay.[17][18]

1. Enzyme Preparation:

  • Fungal mycelia are cultured and harvested.

  • The cells are disrupted, and a crude enzyme extract containing chitin synthase is prepared through centrifugation.[17][18]

  • The extract may be treated with trypsin to activate the zymogen form of the enzyme.[17]

2. Assay Procedure:

  • A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which binds to chitin.[18][19]

  • The prepared enzyme extract is added to the wells along with a reaction mixture containing the substrate UDP-GlcNAc and necessary cofactors (e.g., CoCl₂).[17][18]

  • The test compounds (Nikkomycin Z or Polyoxin D) at various concentrations are added to the wells.

  • The plate is incubated to allow for chitin synthesis.

  • The amount of synthesized chitin, captured by the WGA-coated plate, is quantified. This is often done by adding a WGA-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate like tetramethylbenzidine (TMB).[18]

  • The optical density is measured, and the rate of reaction is calculated to determine the IC50 values for the inhibitors.[17][18]

cluster_workflow Comparative Experimental Workflow start Start prep_enzyme Prepare Fungal Chitin Synthase Extract start->prep_enzyme prep_compounds Prepare Serial Dilutions of Nikkomycin Z & Polyoxin D start->prep_compounds assay_setup Set up Chitin Synthase Assay in WGA-coated 96-well plates prep_enzyme->assay_setup prep_compounds->assay_setup incubation Incubate plates to allow chitin synthesis assay_setup->incubation quantification Quantify synthesized chitin using WGA-HRP and TMB incubation->quantification data_analysis Analyze data to determine IC50/Ki values quantification->data_analysis comparison Compare inhibitory potency data_analysis->comparison end End comparison->end

A generalized workflow for comparing chitin synthase inhibitors.

Structural Basis of Inhibition

The efficacy of Nikkomycin Z and Polyoxin D as competitive inhibitors stems from their structural analogy to the natural substrate, UDP-GlcNAc.[1][7] Both compounds possess a nucleoside base and a peptide-like side chain that mimics the sugar and phosphate groups of UDP-GlcNAc, allowing them to fit into the enzyme's active site.[20]

cluster_structure_function Structural Analogy and Functional Consequence UDP_GlcNAc UDP-N-acetylglucosamine (Natural Substrate) Structural_Similarity Structural Similarity (Nucleoside + Peptidyl Moiety) UDP_GlcNAc->Structural_Similarity Shares structural features with Analogs Nikkomycin Z & Polyoxin D (Structural Analogs) Analogs->Structural_Similarity Are Binding Binding to Chitin Synthase Active Site Structural_Similarity->Binding Leads to Inhibition Competitive Inhibition of Chitin Synthesis Binding->Inhibition Results in

The relationship between structure and inhibitory function.

Conclusion

Nikkomycin Z and Polyoxin D are potent inhibitors of chitin synthase with demonstrated antifungal activity. Nikkomycin Z has shown significant promise in preclinical studies for treating systemic mycoses in mammals and is undergoing clinical development.[5][21] Polyoxin D, while also a strong inhibitor, has found its primary application as an agricultural fungicide.[13][16] The data presented in this guide highlights the therapeutic potential of targeting the fungal cell wall and provides a foundation for further research and development of this class of antifungals.

References

evaluating the fungicidal versus fungistatic activity of Nikkomycin Z

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Nikkomycin Z, an experimental antifungal agent, demonstrates potent activity against a range of fungal pathogens by inhibiting chitin synthesis, a crucial component of the fungal cell wall. This guide provides a comparative analysis of Nikkomycin Z's fungicidal and fungistatic properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

Nikkomycin Z acts as a competitive inhibitor of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin.[1][2] This inhibition disrupts the formation of the fungal cell wall, leading to osmotic instability and cell lysis, particularly during active growth phases like budding or hyphal extension.[1][3] The structural similarity of Nikkomycin Z to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of chitin synthase, effectively blocking the synthesis of this vital polymer.[1] The effectiveness of Nikkomycin Z is dependent on its uptake into the fungal cell, which is mediated by a dipeptide permease transport system.[1]

The following diagram illustrates the mechanism of action of Nikkomycin Z.

cluster_cell Fungal Cell cluster_membrane Plasma Membrane UDP_GlcNAc UDP-GlcNAc ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Synthesis NikkomycinZ_in Nikkomycin Z NikkomycinZ_in->ChitinSynthase Competitive Inhibition CellWall Cell Wall Integrity Chitin->CellWall Maintains NikkomycinZ_out Nikkomycin Z (extracellular) Permease Dipeptide Permease NikkomycinZ_out->Permease Transport Permease->NikkomycinZ_in

Caption: Mechanism of Nikkomycin Z action.

Evaluating Fungicidal vs. Fungistatic Activity

The distinction between fungicidal (killing) and fungistatic (inhibiting growth) activity is crucial in antifungal drug development. This is typically determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[4]

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[4]

An agent is generally considered fungicidal if the MFC is no more than four times the MIC (MFC/MIC ≤ 4). It is considered fungistatic if the MFC is greater than four times the MIC (MFC/MIC > 4).[4]

Comparative In Vitro Activity of Nikkomycin Z

The in vitro activity of Nikkomycin Z varies among different fungal species. It has shown particular promise against endemic dimorphic fungi.[5][6] The following tables summarize the MIC and, where available, MFC or Minimum Lethal Concentration (MLC) data for Nikkomycin Z against various fungal pathogens.

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungi

Fungal SpeciesNikkomycin Z MIC (µg/mL)Nikkomycin Z MFC/MLC (µg/mL)Reference(s)
Candida albicans≤0.5 - 324 - 64[7]
Candida parapsilosis1 - 4Not Reported[7]
Coccidioides immitis (mycelial)4.9 (MIC80)>64[7]
Coccidioides immitis (spherule)0.125Not Reported[7]
Blastomyces dermatitidis0.783.1[5]
Aspergillus fumigatus>64Not Reported[7]
Aspergillus flavus>64Not Reported[7]
Cryptococcus neoformans0.5 - >64Not Reported[7]

Table 2: Fungicidal vs. Fungistatic Profile of Nikkomycin Z

Fungal SpeciesMFC/MIC RatioActivity ClassificationReference(s)
Blastomyces dermatitidis3.97Fungicidal[5]
Candida albicansVariable (can be fungicidal)Fungicidal to Fungistatic[7]
Coccidioides immitis (mycelial)>13Fungistatic[7]

Synergy with Other Antifungal Agents

A significant aspect of Nikkomycin Z's potential clinical utility is its synergistic activity when combined with other classes of antifungal drugs. This is particularly evident with agents that target different components of the fungal cell, such as the cell membrane (azoles) or β-glucan synthesis (echinocandins).

For instance, marked synergism has been observed between Nikkomycin Z and itraconazole against Aspergillus fumigatus and Aspergillus flavus.[7] Additive and synergistic interactions have also been reported with fluconazole and itraconazole against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis.[7][8] Furthermore, studies have shown that Nikkomycin Z acts synergistically with echinocandins like caspofungin and micafungin against Candida albicans and Candida parapsilosis biofilms.[9][10]

Experimental Protocols

The determination of MIC and MFC values is critical for evaluating the efficacy of antifungal agents. The following is a generalized workflow for these assays.

prep_inoculum 1. Prepare Standardized Fungal Inoculum inoculate_plate 3. Inoculate Microtiter Plate with Fungi and Drug prep_inoculum->inoculate_plate serial_dilution 2. Perform Serial Dilution of Nikkomycin Z serial_dilution->inoculate_plate incubate_mic 4. Incubate at 35°C for 24-72 hours inoculate_plate->incubate_mic read_mic 5. Visually or Spectrophotometrically Determine MIC incubate_mic->read_mic subculture 6. Subculture from Wells Showing No Growth read_mic->subculture incubate_mfc 7. Incubate Agar Plates at 35°C for 24-48 hours subculture->incubate_mfc read_mfc 8. Determine MFC (≥99.9% Killing) incubate_mfc->read_mfc growth_control Growth Control (No Drug) growth_control->incubate_mic sterility_control Sterility Control (No Fungi) sterility_control->incubate_mic

Caption: Workflow for MIC and MFC determination.

Detailed Methodology for MIC and MFC Determination

1. Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. The inoculum is prepared by suspending fungal elements (yeast cells or conidia) in a sterile saline solution and adjusting the concentration spectrophotometrically or by hemacytometer counting to a standard density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).[7]

2. Antifungal Agent Dilution: A stock solution of Nikkomycin Z is serially diluted in a liquid medium, such as RPMI 1640, in a microtiter plate to achieve a range of final concentrations.[7][11]

3. Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for a specified period, typically 24 to 72 hours.[11]

4. MIC Determination: After incubation, the MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of visible growth compared to a drug-free growth control.[7][12] This can be assessed visually or by measuring the optical density.

5. MFC Determination: To determine the MFC, a small aliquot (e.g., 20-50 µL) is taken from each well that shows no visible growth and is subcultured onto a fresh agar plate that does not contain the antifungal agent.[11][13] These plates are then incubated at 35°C for 24 to 48 hours.[14]

6. MFC Endpoint: The MFC is defined as the lowest concentration of the drug that results in no fungal growth or a very small number of colonies (e.g., <3), corresponding to a killing activity of approximately 99% to 99.9%.[11][15]

Conclusion

Nikkomycin Z exhibits a variable activity profile, demonstrating fungicidal action against some key pathogens like Blastomyces dermatitidis while being primarily fungistatic against others, such as the mycelial form of Coccidioides immitis.[5][7] Its potent mechanism of action, targeting the fungal-specific chitin synthesis pathway, and its strong synergistic effects with established antifungal agents highlight its potential as a valuable therapeutic candidate.[5][6] Further clinical development, particularly for coccidioidomycosis, is underway.[1][16] The data presented in this guide underscore the importance of comprehensive in vitro characterization to understand the full potential and appropriate application of novel antifungal compounds like Nikkomycin Z.

References

Nikkomycin Z: A Promising Ally in the Fight Against Azole-Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tucson, AZ – As the global challenge of antifungal resistance intensifies, researchers and drug development professionals are closely examining novel therapeutic agents. Among these, Nikkomycin Z, a chitin synthase inhibitor, is demonstrating significant potential, particularly against fungal strains that have developed resistance to commonly used azole antifungals. This guide provides a comprehensive comparison of Nikkomycin Z's efficacy against azole-resistant strains, supported by experimental data, to inform the scientific and drug development communities.

Nikkomycin Z distinguishes itself from the widely used azole class of antifungals by its unique mechanism of action. While azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, Nikkomycin Z targets chitin synthase, an enzyme essential for the formation of the fungal cell wall.[1] This fundamental difference in their cellular targets not only provides an alternative therapeutic strategy but also opens the door for powerful synergistic combinations.

In Vitro Efficacy: A Quantitative Look

The effectiveness of an antifungal agent is initially assessed through in vitro susceptibility testing, which determines the minimum inhibitory concentration (MIC) required to inhibit fungal growth. Data from multiple studies indicate that Nikkomycin Z exhibits potent activity against a range of fungal pathogens, including those with acquired resistance to azoles.

Table 1: Comparative In Vitro Activity of Nikkomycin Z and Azoles Against Azole-Susceptible and -Resistant Fungal Isolates

Fungal SpeciesResistance PhenotypeNikkomycin Z MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)
Candida albicansAzole-Susceptible0.5 - 32[2]≤ 1≤ 0.125
Candida albicansAzole-Resistant0.5 - 32[2]≥ 64≥ 1
Candida parapsilosisAzole-Resistant1 - 4[2]≥ 8≥ 1
Aspergillus fumigatusWild-Type8 - >64[3][4]--
Coccidioides immitisWild-Type0.0156[3]--
Cryptococcus neoformansWild-Type0.5 - >64[2]--

Note: MIC values can vary between studies and specific isolates.

Of particular interest is the synergistic activity observed when Nikkomycin Z is combined with azoles. This combination has been shown to be effective against isolates of Aspergillus fumigatus and Aspergillus flavus, where marked synergism with itraconazole has been noted.[2][5] Additive and synergistic interactions have also been documented for Candida albicans, Candida parapsilosis, and Cryptococcus neoformans when Nikkomycin Z is paired with either fluconazole or itraconazole.[2][5] This suggests that Nikkomycin Z can potentially restore the clinical utility of azoles against strains that have developed resistance.

In Vivo Efficacy: Evidence from Preclinical Models

Preclinical studies in murine models of fungal infections have provided compelling evidence of Nikkomycin Z's in vivo efficacy. In a murine model of CNS coccidioidomycosis, treatment with Nikkomycin Z at doses of 100 and 300 mg/kg/day resulted in superior survival rates and a greater reduction in brain fungal burden compared to fluconazole.[6] Specifically, survival rates were 90% and 100% for the two Nikkomycin Z doses, respectively, compared to 50% for fluconazole and 11% in the untreated control group.[6] Furthermore, brain sterilization was achieved in 89% and 80% of mice treated with the respective Nikkomycin Z doses, a significant improvement over the 20% observed with fluconazole.[6]

Nikkomycin Z has also demonstrated a fungicidal effect that exceeded that of azoles and amphotericin B in murine models of pulmonary coccidioidomycosis and blastomycosis, leading to the sterilization of the lungs in most of the treated mice.[7] While its efficacy was more moderate in a histoplasmosis model, these findings underscore its potential for treating severe, invasive fungal infections.[7]

Mechanism of Action and Synergy

The distinct mechanisms of action of Nikkomycin Z and azoles provide a strong basis for their synergistic interaction.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell CellWall Cell Wall (Chitin, Glucan) CellMembrane Cell Membrane (Ergosterol) Chitin_Synthase Chitin Synthase Chitin_Synthase->CellWall synthesizes chitin Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->CellMembrane produces ergosterol Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase inhibits Azoles Azoles Azoles->Ergosterol_Pathway inhibits

Figure 1. Mechanisms of action of Nikkomycin Z and Azoles.

By targeting two different essential cellular components, the combination of Nikkomycin Z and an azole delivers a multi-pronged attack on the fungal cell, increasing the likelihood of successful eradication and potentially reducing the emergence of further resistance.

Experimental Protocols

The data presented in this guide are based on established and standardized experimental methodologies.

In Vitro Susceptibility and Synergy Testing (Checkerboard Assay)

The in vitro activity of Nikkomycin Z, both alone and in combination with azoles, is typically determined using a checkerboard broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare serial dilutions of Nikkomycin Z D Dispense Nikkomycin Z dilutions along y-axis of microtiter plate A->D B Prepare serial dilutions of Azole E Dispense Azole dilutions along x-axis of microtiter plate B->E C Prepare standardized fungal inoculum F Add fungal inoculum to all wells C->F D->F E->F G Incubate plates (e.g., 24-48 hours at 35°C) F->G H Visually or spectrophotometrically determine fungal growth G->H I Calculate Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) H->I

Figure 2. Workflow for Checkerboard Synergy Testing.

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between the two drugs, with synergy typically defined as an FICI of ≤ 0.5.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic picture of an antifungal agent's activity over time. While there is no universally standardized CLSI method for antifungal time-kill studies, a common approach involves:

  • Inoculum Preparation: A standardized fungal suspension is prepared.

  • Drug Exposure: The fungal suspension is exposed to various concentrations of Nikkomycin Z (e.g., 0.25x, 1x, 4x, and 16x the MIC), both alone and in combination with a fixed concentration of an azole.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: The number of viable fungal cells (Colony Forming Units per milliliter, CFU/mL) is determined by plating serial dilutions.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Synergy is often defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[8]

Murine Model of Disseminated Candidiasis

To assess in vivo efficacy, a murine model of disseminated candidiasis is frequently employed.

  • Infection: Immunocompromised mice are infected intravenously with a standardized inoculum of an azole-resistant Candida strain.

  • Treatment: Treatment with Nikkomycin Z, a comparator azole, or a placebo is initiated shortly after infection and administered for a defined period.

  • Monitoring: Mice are monitored for survival.

  • Fungal Burden Determination: At the end of the study, or upon humane euthanasia, organs such as the kidneys and brain are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).

  • Endpoints: The primary endpoints are typically the percentage of survival and the reduction in organ fungal burden compared to the control groups.

Conclusion and Future Directions

The available data strongly suggest that Nikkomycin Z is a promising antifungal agent with the potential to address the growing threat of azole resistance. Its unique mechanism of action and its synergistic activity with azoles make it a valuable candidate for further development, both as a standalone therapy and as part of combination regimens. Ongoing and future clinical trials will be crucial in fully elucidating its clinical utility and defining its role in the management of invasive fungal infections caused by azole-resistant strains. The scientific community eagerly awaits further data from these studies, which could herald a new era in the treatment of these challenging infections.

References

Navigating Fungal Resistance: A Comparative Analysis of Nikkomycin Z Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antifungal resistance is paramount. This guide provides a comprehensive comparison of cross-resistance studies involving Nikkomycin Z, a promising chitin synthase inhibitor, and other major antifungal classes. By examining experimental data and a lack of demonstrated cross-resistance, this report illuminates the potential of Nikkomycin Z in combination therapies and as a standalone agent against resistant fungal pathogens.

Nikkomycin Z's unique mechanism of action, targeting the fungal cell wall's chitin synthesis, sets it apart from other antifungals that primarily disrupt the cell membrane (azoles and polyenes) or glucan synthesis (echinocandins). This distinction is a key factor in its favorable cross-resistance profile. To date, studies have primarily focused on the synergistic and additive effects of Nikkomycin Z in combination with other antifungals, rather than on true cross-resistance, where resistance to one compound confers resistance to another. The available data strongly suggests a lack of cross-resistance and, in some instances, even enhanced activity against resistant strains.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of various fungal species to Nikkomycin Z, both alone and in combination with other antifungal agents. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antifungal that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Isolates
Fungal SpeciesNumber of IsolatesNikkomycin Z MIC Range (μg/mL)
Candida albicans150.5 - 32
Candida parapsilosis41 - 4
Candida tropicalis->64 (Resistant)
Candida krusei->64 (Resistant)
Candida glabrata->64 (Resistant)
Cryptococcus neoformans150.5 - >64
Coccidioides immitis104.9 (mycelial phase)
Aspergillus fumigatus-Resistant
Aspergillus flavus-Resistant
Fusarium spp.-Resistant

Data compiled from Li et al.[1]

Table 2: Synergistic Activity of Nikkomycin Z with Azoles and Echinocandins

The Fractional Inhibitory Concentration Index (FICI) is used to assess the interaction between two antimicrobial agents. A FICI of ≤0.5 is indicative of synergy.

Fungal SpeciesAntifungal CombinationFICIOutcomeReference
Candida albicansNikkomycin Z + Fluconazole≤0.5Synergy[1]
Candida albicansNikkomycin Z + Itraconazole≤0.5Synergy[1]
Candida parapsilosisNikkomycin Z + Fluconazole≤0.5Synergy[1]
Cryptococcus neoformansNikkomycin Z + Fluconazole≤0.5Synergy[1]
Coccidioides immitisNikkomycin Z + Azoles-Synergy[1]
Aspergillus fumigatusNikkomycin Z + Itraconazole-Marked Synergy[1]
Aspergillus flavusNikkomycin Z + Itraconazole-Marked Synergy[1]
Candida albicans (echinocandin-resistant fks mutants)Nikkomycin Z + Anidulafungin<0.5Synergy[2]
Candida albicans (echinocandin-resistant fks mutants)Nikkomycin Z + Micafungin<0.5Synergy[2]

Key Experimental Insights and Methodologies

The majority of in vitro studies evaluating the interaction of Nikkomycin Z with other antifungals utilize the checkerboard broth microdilution method . This technique allows for the systematic testing of various concentrations of two drugs, both individually and in combination.

Experimental Protocol: Checkerboard Synergy Testing
  • Preparation of Antifungal Agents: Stock solutions of Nikkomycin Z and the comparator antifungal (e.g., fluconazole, caspofungin) are prepared and serially diluted.

  • Inoculum Preparation: Fungal isolates are cultured and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Nikkomycin Z along the x-axis and the comparator antifungal along the y-axis. Each well contains a unique combination of drug concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific fungus being tested (e.g., 24-48 hours at 35°C).

  • Reading of Results: The MIC is determined as the lowest concentration of the drug(s) that inhibits visible fungal growth.

  • Calculation of FICI: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1] The interaction is defined as synergistic if the FICI is ≤ 0.5, additive or indifferent if the FICI is > 0.5 to ≤ 4.0, and antagonistic if the FICI is > 4.0.[2]

Signaling Pathways and Resistance Mechanisms

The distinct mechanisms of action of Nikkomycin Z and other antifungal classes are central to the lack of observed cross-resistance.

Fungal Cell Wall Synthesis and Antifungal Targets

Fungal_Cell_Wall_Synthesis cluster_membrane Plasma Membrane cluster_cellwall Cell Wall Ergosterol Ergosterol Glucan Glucan Chitin Chitin Azoles Azoles Erg11 Lanosterol 14-α-demethylase (Erg11) Azoles->Erg11 Inhibits Echinocandins Echinocandins Glucan_Synthase β-(1,3)-glucan synthase Echinocandins->Glucan_Synthase Inhibits Nikkomycin_Z Nikkomycin_Z Chitin_Synthase Chitin synthase Nikkomycin_Z->Chitin_Synthase Inhibits Erg11->Ergosterol Synthesizes Glucan_Synthase->Glucan Synthesizes Chitin_Synthase->Chitin Synthesizes

Caption: Antifungal drug targets in the fungal cell.

Resistance to azoles often involves mutations in the ERG11 gene or overexpression of efflux pumps.[3] Echinocandin resistance is commonly associated with mutations in the FKS genes, which encode the catalytic subunit of glucan synthase.[2] These resistance mechanisms do not directly impact the target of Nikkomycin Z, chitin synthase.

Interestingly, some studies have shown that resistance to echinocandins can lead to a compensatory increase in chitin synthesis, making the fungal cell wall more reliant on this polymer for structural integrity.[4] This phenomenon may explain the observed synergy between echinocandins and Nikkomycin Z, particularly against echinocandin-resistant strains. In one study, an echinocandin-resistant mutant of Saccharomyces cerevisiae was found to be supersensitive to Nikkomycin Z, further highlighting the complex interplay between these pathways and the lack of positive cross-resistance.

The mechanisms of resistance to Nikkomycin Z itself are not yet fully elucidated but are thought to involve reduced drug uptake or degradation.[5]

Experimental Workflow for Cross-Resistance Assessment

A logical workflow for assessing cross-resistance between Nikkomycin Z and other antifungals would involve the following steps:

Cross_Resistance_Workflow A Generate/Acquire Antifungal-Resistant Strains B Confirm Resistance Phenotype (MIC testing) A->B D Cross-Susceptibility Testing: Test resistant strains against Nikkomycin Z and other antifungal classes A->D C Characterize Resistance Mechanism (e.g., sequencing) B->C C->D E Checkerboard Synergy Testing with Nikkomycin Z D->E F Analyze Data: - Compare MICs - Calculate FICIs D->F E->F G Determine Cross-Resistance Profile and Synergistic Interactions F->G

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Nikkomycin Lz

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This document provides comprehensive, step-by-step guidance for the proper disposal of Nikkomycin Lz, a substance understood to be synonymous with Nikkomycin Z based on available chemical literature. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Nikkomycin Z is an antifungal agent that functions by inhibiting chitin synthase.[1] While it exhibits low toxicity in mammals, its high aquatic toxicity necessitates stringent disposal protocols.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] An accessible safety shower and eyewash station are mandatory.[3]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the inactivation and disposal of this compound waste generated in a laboratory setting. The primary method of inactivation is through chemical degradation by altering the pH. Nikkomycin Z is known to be highly unstable in basic solutions.[4]

Experimental Protocol for In-Lab Inactivation:

  • Segregation of Waste: Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and any spill cleanup materials, in a designated, clearly labeled, and sealed waste container.

  • Preparation for Degradation:

    • For liquid waste, ensure the solution is aqueous. If the waste is in a solid form, dissolve it in water to a concentration of less than 3%.[5]

    • Work within a chemical fume hood.

  • Chemical Degradation (Hydrolysis):

    • While stirring the aqueous Nikkomycin Z waste solution, slowly add a dilute solution of sodium hydroxide (NaOH) to raise the pH above 10. Nikkomycin Z degradation is accelerated in basic conditions.[4]

    • Monitor the pH of the solution using a calibrated pH meter.

    • Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation. Studies have shown that the degradation of Nikkomycin Z in aqueous solution follows first-order kinetics, with the rate being pH-dependent.[2][6]

  • Neutralization:

    • After the 24-hour degradation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a dilute acid, such as hydrochloric acid (HCl).[7] Exercise caution as this is an exothermic reaction.

  • Final Disposal:

    • The neutralized, degraded solution should be disposed of as chemical waste in accordance with local, state, and federal regulations.[3] It should be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal service.[8][9]

    • Do not pour the solution down the drain, as Nikkomycin Z is very toxic to aquatic life.[2]

Disposal of Contaminated Solids:

  • All solid waste, including PPE, contaminated labware, and spill cleanup materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container for incineration by an approved waste disposal facility.[7][9]

Spill Management

In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation. Wearing the full PPE described above, contain the spill using an absorbent material, such as diatomite or universal binders.[3] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area by scrubbing with alcohol.[3]

Quantitative Data for Nikkomycin Z

For ease of reference, the following table summarizes key quantitative data for Nikkomycin Z.

PropertyValueReference
Molecular Formula C₂₀H₂₅N₅O₁₀[2]
Molecular Weight 495.44 g/mol [2]
CAS Number 59456-70-1[2]
Hazard Classifications Acute toxicity, Oral (Category 4)[2]
Acute aquatic toxicity (Category 1)[2]
Chronic aquatic toxicity (Category 1)[2]
Storage Temperature -20°C (powder)[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Nikkomycin_Disposal_Workflow cluster_prep Preparation & Segregation cluster_liquid Liquid Waste Inactivation cluster_solid Solid Waste Management cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Liquid vs. Solid) ppe->segregate dissolve Dissolve Solids in Water (<3% concentration) segregate->dissolve Liquid/Soluble package_solid Package Contaminated Solids segregate->package_solid Solid degrade Chemical Degradation (Adjust pH > 10 with NaOH, stir for 24h) dissolve->degrade neutralize Neutralize Solution (Adjust pH to 6-8 with HCl) degrade->neutralize collect_liquid Collect Treated Liquid Waste neutralize->collect_liquid collect_solid Collect Packaged Solid Waste package_solid->collect_solid final_disposal Dispose via Approved Hazardous Waste Vendor collect_liquid->final_disposal collect_solid->final_disposal

Caption: Workflow for the safe inactivation and disposal of this compound waste.

References

Personal protective equipment for handling Nikkomycin Lz

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nikkomycin Z

Topic: Personal Protective Equipment for Handling Nikkomycin Z

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Nikkomycin Z. It offers detailed procedural guidance for safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of the environment. Note that while some suppliers do not classify Nikkomycin Z as a hazardous substance, others indicate that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, a cautious approach to handling is strongly advised.

Hazard Identification and Safety Data Summary

A summary of the key safety information for Nikkomycin Z is provided in the table below. This data has been compiled from various supplier Safety Data Sheets (SDS).

Hazard Classification & Precautionary StatementsFirst Aid Measures
GHS Classification: Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410.[1]Eye Contact: Immediately flush eyes with plenty of water after removing contact lenses. Seek medical attention.[1][2]
Signal Word: WarningSkin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][2]
Hazard Statements: H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Precautionary Statements: Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][2]
P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P273: Avoid release to the environment.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Operational Plan: Step-by-Step Handling Procedures

To ensure safe handling of Nikkomycin Z in a laboratory setting, the following step-by-step procedures must be followed.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle Nikkomycin Z in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation exposure.[1][2]

  • Eye Protection: Wear chemical safety goggles with side shields.[1]

  • Hand Protection: Wear nitrile or neoprene gloves.[4] For handling hazardous compounds, two pairs of chemotherapy gloves meeting ASTM International standard D6978 are recommended.[4]

  • Body Protection: Wear a disposable gown or a clean lab coat.[4] For hazardous materials, a disposable gown made of polyethylene-coated polypropylene or other laminate materials resistant to permeability is required.[4]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator.[1][4]

Preparation and Weighing
  • Designated Area: Designate a specific area for handling Nikkomycin Z.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach inside the fume hood to avoid reaching in and out.

  • Weighing: If weighing the solid form, do so within a fume hood or a balance enclosure to prevent dust inhalation.

  • Solution Preparation: When preparing solutions, add the solid Nikkomycin Z to the solvent slowly to avoid splashing.

Experimental Use
  • Containment: Keep all containers with Nikkomycin Z tightly closed when not in use.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • No Personal Items: Do not eat, drink, or smoke in the laboratory area.[1]

  • Hand Washing: Wash hands thoroughly after handling Nikkomycin Z, even if gloves were worn.[1]

Storage
  • Short-term (Powder): Store at -20°C.[2]

  • Long-term (In solvent): Store at -80°C.[2][5]

  • General Storage: Keep the container tightly sealed in a dry and well-ventilated place.[1][2]

Disposal Plan: Step-by-Step Procedures

Proper disposal of Nikkomycin Z and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with Nikkomycin Z, such as gloves, pipette tips, and weighing paper, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing Nikkomycin Z should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[1]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with Nikkomycin Z must be disposed of in a designated sharps container.

Decontamination
  • Work Surfaces: Decontaminate all work surfaces with a suitable cleaning agent after completing work.

  • Equipment: Clean any non-disposable equipment that has come into contact with Nikkomycin Z according to your institution's standard operating procedures for hazardous materials.

Waste Disposal
  • Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "Nikkomycin Z" and the appropriate hazard symbols.

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

  • Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Visual Guides

Experimental Workflow for Handling Nikkomycin Z

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal & Decontamination prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_weigh Weigh Nikkomycin Z in Fume Hood prep_area->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution exp_run Conduct Experiment prep_solution->exp_run exp_store Store Unused Material exp_run->exp_store disp_segregate Segregate Waste exp_run->disp_segregate disp_decon Decontaminate Surfaces & Equipment disp_segregate->disp_decon disp_dispose Dispose of Waste via EHS disp_decon->disp_dispose

Caption: Workflow for the safe handling of Nikkomycin Z, from preparation to disposal.

Logical Relationships of Safety Precautions

G cluster_controls Control Measures cluster_hazards Potential Hazards cluster_outcome Desired Outcome eng_controls Engineering Controls (Fume Hood) inhalation Inhalation eng_controls->inhalation Mitigates admin_controls Administrative Controls (SOPs, Training) ingestion Ingestion admin_controls->ingestion Reduces Risk Of ppe Personal Protective Equipment (Gloves, Goggles, Gown) contact Skin/Eye Contact ppe->contact Prevents safety Personnel & Environmental Safety inhalation->safety ingestion->safety contact->safety

Caption: Interrelationship of safety controls to mitigate potential hazards when handling Nikkomycin Z.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nikkomycin Lz
Reactant of Route 2
Nikkomycin Lz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.